molecular formula C43H84O5 B1139194 Dieicosanoin CAS No. 60586-60-9

Dieicosanoin

Katalognummer: B1139194
CAS-Nummer: 60586-60-9
Molekulargewicht: 681.132
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dieicosanoin is a diacylglycerol that contains the saturated 20-carbon fatty acid arachidic acid at two positions.>DG(20:0/0:0/20:0), also known as diacylglycerol or DAG(40:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(20:0/0:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/0:0/20:0) has been primarily detected in blood. Within the cell, DG(20:0/0:0/20:0) is primarily located in the membrane (predicted from logP).

Eigenschaften

IUPAC Name

(2-hydroxy-3-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKBHKRXKVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:0/0:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Dieicosanoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for dieicosanoin, a diacylglycerol containing two 20-carbon saturated fatty acid (eicosanoic acid) chains. The synthesis of specific this compound isomers, namely 1,2-dieicosanoin and 1,3-dieicosanoin, is critical for various research applications, including the development of structured lipids and potential therapeutic agents. This document details both enzymatic and chemical synthesis methodologies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways.

Enzymatic Synthesis of 1,3-Dieicosanoin

Enzymatic synthesis, primarily through lipase-catalyzed esterification, offers a highly regioselective and environmentally benign route to produce 1,3-dieicosanoin. The use of 1,3-specific lipases favors the acylation of the primary hydroxyl groups of glycerol, leading to the desired 1,3-di-substituted product.

Reaction Principle

The enzymatic synthesis of 1,3-dieicosanoin involves the direct esterification of glycerol with eicosanoic acid, catalyzed by an immobilized 1,3-regiospecific lipase, such as Lipozyme RM IM (from Rhizomucor miehei). The reaction is typically performed in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the enzymatic synthesis of 1,3-diacylglycerols, adapted for the synthesis of 1,3-dieicosanoin.

ParameterValue/RangeReference for Similar Synthesis
Enzyme Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)
Substrates Glycerol, Eicosanoic Acid
Substrate Molar Ratio (Eicosanoic Acid:Glycerol) 2:1
Enzyme Load 5-10% (w/w of total reactants)
Temperature 60-70 °C
Reaction Time 3-24 hours
Reaction Environment Solvent-free, under vacuum (e.g., 4 mm Hg)
Agitation 200-300 rpm
Expected Yield of 1,3-Dieicosanoin >80%
Purity (after purification) >98%
Experimental Protocol

This protocol is a representative procedure for the synthesis of 1,3-dieicosanoin based on established methods for similar long-chain diacylglycerols.

Materials:

  • Eicosanoic acid (>99% purity)

  • Glycerol (>99% purity)

  • Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine eicosanoic acid and glycerol in a 2:1 molar ratio.

  • Enzyme Addition: Add the immobilized lipase (5-10% by weight of the total substrates).

  • Reaction Setup: Place the flask in a temperature-controlled oil bath or heating mantle with magnetic stirring. Connect the flask to a vacuum pump to maintain a low pressure (e.g., 4 mm Hg).

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring (250 rpm) for 3 to 24 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: After the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for potential reuse.

  • Purification: The resulting product mixture, containing 1,3-dieicosanoin, unreacted starting materials, and mono- and tri-eicosanoin, is purified by column chromatography on silica gel. A gradient of hexane:ethyl acetate is typically used as the mobile phase to elute the different components.

  • Solvent Removal: The fractions containing the pure 1,3-dieicosanoin are collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product.

Signaling Pathway and Workflow Visualization

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Glycerol Glycerol Reaction_Vessel Reaction Vessel (60-70°C, Vacuum) Glycerol->Reaction_Vessel Eicosanoic_Acid Eicosanoic Acid Eicosanoic_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Lipase Immobilized Lipase (Lipozyme RM IM) Lipase->Reaction_Vessel Column_Chromatography Column Chromatography Filtration->Column_Chromatography Crude Product Solvent_Evaporation Solvent Evaporation Column_Chromatography->Solvent_Evaporation Pure Fractions Final_Product Pure 1,3-Dieicosanoin Solvent_Evaporation->Final_Product

Caption: Workflow for the enzymatic synthesis of 1,3-dieicosanoin.

Chemical Synthesis of 1,2-Dieicosanoin

The chemical synthesis of 1,2-dieicosanoin typically requires a multi-step process involving the use of protecting groups to achieve the desired regioselectivity. A common strategy involves the protection of the 1- and 3-hydroxyl groups of glycerol, followed by acylation of the free 2-hydroxyl group, and subsequent acylation of one of the primary hydroxyls after selective deprotection, or acylation of the 1,2-hydroxyls of a protected glycerol derivative followed by deprotection. A more direct approach involves the acylation of a protected glycerol derivative, such as solketal (isopropylidene glycerol).

Reaction Principle

This pathway involves the acylation of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) with eicosanoyl chloride to form the protected monoacylated glycerol. Subsequent removal of the isopropylidene protecting group under acidic conditions yields 1-monoeicosanoin. The final step is the acylation of the 2-hydroxyl group to yield 1,2-dieicosanoin.

Quantitative Data

The following table outlines the general parameters for a multi-step chemical synthesis of 1,2-diacylglycerols, adapted for 1,2-dieicosanoin.

StepReagentsSolventTemperatureTypical Yield
1. Acylation of Solketal Solketal, Eicosanoyl Chloride, PyridineDichloromethane (DCM)0 °C to Room Temp.>90%
2. Deprotection Acylated Solketal, Acidic Resin (e.g., Dowex 50W-X8) or HClMethanol/WaterRoom Temp.~80-90%
3. Second Acylation 1-Monoeicosanoin, Eicosanoyl Chloride, PyridineDichloromethane (DCM)0 °C to Room Temp.~70-80%
Experimental Protocol

This protocol outlines a representative chemical synthesis of 1,2-dieicosanoin.

Materials:

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Eicosanoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Dowex 50W-X8 acidic resin

  • Methanol

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-O-Eicosanoyl-2,3-O-isopropylideneglycerol

  • Dissolve solketal in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add pyridine as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of eicosanoyl chloride in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Monoeicosanoin

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add an acidic resin (e.g., Dowex 50W-X8) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-monoeicosanoin.

Step 3: Synthesis of 1,2-Dieicosanoin

  • Dissolve the 1-monoeicosanoin from Step 2 in dry DCM with pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of eicosanoyl chloride in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction as described in Step 1.

  • Purify the final product by column chromatography on silica gel to obtain pure 1,2-dieicosanoin.

Signaling Pathway and Workflow Visualization

Chemical_Synthesis_Pathway Solketal Solketal (Protected Glycerol) Acylation1 Step 1: Acylation Solketal->Acylation1 Eicosanoyl_Chloride1 Eicosanoyl Chloride Eicosanoyl_Chloride1->Acylation1 Protected_Mono Protected 1-Monoeicosanoin Acylation1->Protected_Mono Deprotection Step 2: Deprotection (Acidic Conditions) Protected_Mono->Deprotection Mono_Eicosanoin 1-Monoeicosanoin Deprotection->Mono_Eicosanoin Acylation2 Step 3: Acylation Mono_Eicosanoin->Acylation2 Eicosanoyl_Chloride2 Eicosanoyl Chloride Eicosanoyl_Chloride2->Acylation2 This compound 1,2-Dieicosanoin Acylation2->this compound

Caption: Chemical synthesis pathway for 1,2-dieicosanoin.

Conclusion

Both enzymatic and chemical methodologies provide viable routes for the synthesis of this compound isomers. The choice of pathway depends on the desired isomer and the specific requirements of the research, such as scalability, cost, and environmental impact. Enzymatic synthesis is generally preferred for producing 1,3-dieicosanoin due to its high regioselectivity and milder reaction conditions. Chemical synthesis, while more complex, offers a versatile approach for producing specific isomers like 1,2-dieicosanoin through the strategic use of protecting groups. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of lipid science and drug development.

The Emerging Role of Dieicosanoin in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieicosanoin, a diacylglycerol comprised of a glycerol backbone and two eicosanoic acid chains, is an emerging molecule of interest in the complex landscape of cellular signaling. While direct research on this compound is in its nascent stages, its structural components—a diacylglycerol (DAG) moiety and saturated 20-carbon fatty acid chains—strongly suggest its involvement in critical cellular processes, particularly in lipid-mediated signaling and the inflammatory response. This technical guide synthesizes the current understanding of diacylglycerol and eicosanoid biology to postulate the physiological roles of this compound, presenting hypothesized signaling pathways, detailed experimental protocols for investigation, and potential quantitative data in a structured format to facilitate further research and drug development in this area.

Introduction: The Significance of Diacylglycerols and Eicosanoids

Cellular behavior is intricately regulated by a vast network of signaling molecules. Among these, lipids and their derivatives have been recognized as pivotal second messengers and modulators of cellular function. Diacylglycerols (DAGs) are well-established as critical signaling molecules that are transiently produced at the cell membrane. Their primary role is the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC), which in turn phosphorylate a multitude of downstream targets, influencing processes ranging from cell proliferation and differentiation to apoptosis and inflammation.

Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are potent regulators of inflammation and immunity. While arachidonic acid is the most studied precursor, the presence of eicosanoic acid in this compound suggests a potential link to inflammatory pathways, either through direct interaction with inflammatory proteins or by influencing membrane properties.

This guide will explore the hypothesized biological role of this compound, focusing on its potential as a signaling molecule in cellular processes.

Hypothesized Biological Role of this compound

Based on its molecular structure, this compound is postulated to function at the intersection of DAG-mediated signaling and the modulation of inflammatory pathways.

Activation of Protein Kinase C (PKC)

As a diacylglycerol, this compound is predicted to act as a second messenger, binding to the C1 domain of conventional and novel PKC isoforms. This interaction would recruit PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream substrates. The saturated nature of the eicosanoic acid chains may influence the kinetics and specificity of this interaction compared to DAGs with unsaturated fatty acids.

Modulation of Inflammatory Pathways

The eicosanoic acid moieties of this compound may contribute to its biological activity. While not a direct precursor to the classic pro-inflammatory eicosanoids derived from arachidonic acid, the presence of these long-chain saturated fatty acids within a signaling molecule could influence membrane fluidity and the localization of inflammatory signaling complexes. There is also evidence to suggest that diacylglycerols and fatty acids can act synergistically to activate PKC, indicating a potential dual role for this compound in amplifying inflammatory signals.[1][2]

Quantitative Data Summary (Hypothetical)

Due to the limited direct experimental data on this compound, the following tables present hypothetical quantitative data to illustrate the expected outcomes of future experimental investigations.

Table 1: Kinase Activity Assay - PKC Activation by this compound
Parameter Value
Test Compound This compound
Enzyme Protein Kinase Cα (PKCα)
EC50 (Half-maximal effective concentration) 5 µM
Maximal Activation (relative to Phorbol 12-Myristate 13-Acetate) 85%
Hill Slope 1.2
Table 2: Cytokine Release Assay in Macrophages
Treatment TNF-α Release (pg/mL)
Control (Vehicle) 50 ± 5
LPS (100 ng/mL) 500 ± 25
This compound (10 µM) 150 ± 10
LPS (100 ng/mL) + this compound (10 µM) 750 ± 30

Detailed Experimental Protocols

To investigate the hypothesized biological roles of this compound, the following detailed experimental protocols are proposed.

In Vitro Protein Kinase C Activity Assay

Objective: To determine if this compound can directly activate PKC isoforms.

Materials:

  • Recombinant human PKCα

  • This compound (in a suitable solvent, e.g., DMSO)

  • Phorbol 12-Myristate 13-Acetate (PMA) as a positive control

  • Phosphatidylserine (PS) and diolein as lipid cofactors

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a lipid mixture of PS and diolein in chloroform, evaporate the solvent to form a thin film, and resuspend in kinase buffer by sonication to form lipid vesicles.

  • Prepare serial dilutions of this compound and PMA.

  • In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKCα enzyme, and the test compound (this compound, PMA, or vehicle).

  • Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP) and the substrate peptide.

  • Incubate the reaction at 30°C for 15 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the kinase and plot the dose-response curve to determine the EC50.

Cellular Cytokine Release Assay

Objective: To assess the effect of this compound on the inflammatory response in immune cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)

Procedure:

  • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include control wells with no treatment, this compound alone, and LPS alone.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine if this compound modulates LPS-induced TNF-α release.

Visualizing Signaling Pathways and Workflows

To provide a clear visual representation of the hypothesized mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Dieicosanoin_PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) This compound This compound (DAG) PLC->this compound PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC This compound->PKC_inactive Binding PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Hypothesized signaling pathway of PKC activation by this compound.

Experimental_Workflow_Cytokine_Assay cluster_workflow Cytokine Release Assay Workflow A 1. Seed Macrophages B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Perform ELISA for TNF-α D->E F 6. Analyze Data E->F

Caption: Experimental workflow for the cellular cytokine release assay.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, lipid molecule with the potential to be a significant player in cellular signaling. Based on its structural characteristics as a diacylglycerol with long-chain saturated fatty acids, it is highly probable that this compound functions as a second messenger to activate PKC and may also modulate inflammatory responses. The hypothetical data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to begin to systematically investigate the precise biological roles of this compound.

Future research should focus on:

  • Direct Binding Assays: Quantifying the binding affinity of this compound to various PKC isoforms.

  • Lipidomic Analysis: Investigating the endogenous production of this compound in response to various cellular stimuli.

  • In Vivo Studies: Examining the physiological effects of this compound in animal models of inflammation and other relevant diseases.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the role of the eicosanoic acid chains in its biological activity.

Elucidating the cellular functions of this compound will not only enhance our understanding of lipid signaling but may also open new avenues for the development of novel therapeutic agents targeting pathways involved in a range of human diseases.

References

Dieicosanoin as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "dieicosanoin" does not correspond to a recognized molecule in standard biochemical nomenclature. It is likely a typographical error for "eicosanoid." This technical guide will, therefore, focus on the extensive and well-documented role of eicosanoids as metabolic intermediates and signaling molecules.

Introduction to Eicosanoids

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA).[1][2] They are not stored within cells but are synthesized on-demand in response to various stimuli.[1] Eicosanoids act locally as potent regulators of a wide array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[2][3] Their short half-lives and localized action make them critical but challenging targets for therapeutic intervention.

The major classes of eicosanoids include prostaglandins (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs), each generated through distinct enzymatic pathways.[1][2]

Eicosanoid Biosynthesis: A Complex Network

The synthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's glycerophospholipids by the action of phospholipase A2 (PLA2).[4] The free arachidonic acid is then metabolized by one of three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins and thromboxanes.[2] There are two main COX isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.[2]

  • Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins.[1] Different lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) act on arachidonic acid to produce various hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and lipoxins.

  • Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2]

Visualization of Eicosanoid Biosynthesis

Eicosanoid_Biosynthesis Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 hydrolysis Arachidonic_Acid Arachidonic Acid (AA) COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway CYP_Pathway Cytochrome P450 (CYP) Pathway Arachidonic_Acid->CYP_Pathway PLA2->Arachidonic_Acid Prostaglandins_Thromboxanes Prostaglandins (PGs) Thromboxanes (TXs) COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes_Lipoxins Leukotrienes (LTs) Lipoxins (LXs) LOX_Pathway->Leukotrienes_Lipoxins EETs_HETEs EETs & HETEs CYP_Pathway->EETs_HETEs Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Stimulation Stimulation (e.g., KDO2-lipid A) Cell_Culture->Stimulation Lipid_Extraction Lipid Extraction Stimulation->Lipid_Extraction LC_Separation Liquid Chromatography (Reverse-Phase C18) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis PGE2_Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2_4 EP2/EP4 Receptors PGE2->EP2_4 EP3 EP3 Receptor PGE2->EP3 Gq Gq EP1->Gq Gs Gs EP2_4->Gs Gi Gi EP3->Gi PLC PLC Gq->PLC AC_up Adenylyl Cyclase Gs->AC_up AC_down Adenylyl Cyclase Gi->AC_down IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_increase ↑ cAMP AC_up->cAMP_increase cAMP_decrease ↓ cAMP AC_down->cAMP_decrease Ca_increase ↑ [Ca2+] IP3_DAG->Ca_increase Cellular_Response Cellular Response Ca_increase->Cellular_Response cAMP_increase->Cellular_Response cAMP_decrease->Cellular_Response

References

A Technical Guide to the Stereoisomers of Diacylglycerol: Differentiated Functions and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal lipid molecules that function as metabolic intermediates and critical second messengers in cellular signaling. The biological activity of DAG is not uniform across all its forms; it is profoundly dictated by the stereochemistry of the fatty acid chains on the glycerol backbone. This technical guide provides an in-depth exploration of the distinct functions of DAG stereoisomers, focusing on the signaling-active sn-1,2-diacylglycerol and its metabolically-focused counterparts, sn-1,3- and sn-2,3-diacylglycerol. We will detail their unique roles in activating protein kinase C (PKC) isoforms, their distinct metabolic fates, and provide comprehensive experimental protocols for their analysis, essential for research and therapeutic development.

Introduction: The Stereochemical Specificity of a Second Messenger

Diacylglycerol is a fundamental component of cellular lipid metabolism, serving as a precursor for the synthesis of glycerophospholipids and triacylglycerols (TAGs).[1] Beyond this metabolic role, DAG emerged as a key second messenger with the discovery of its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes including proliferation, differentiation, and apoptosis.[2]

The structure of DAG consists of a glycerol backbone to which two fatty acid chains are esterified. This structure allows for the existence of different isomers based on the positions of the fatty acyl chains.[3] Using the stereospecific numbering (sn) system, we can distinguish three primary isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol (which are enantiomers), and the achiral sn-1,3-diacylglycerol.[4] Crucially, scientific evidence has firmly established that these isomers are not functionally equivalent.[1] Only one isoform, sn-1,2-DAG, possesses significant signaling properties, primarily through its interaction with the C1 domains of PKC and other effector proteins.[1][5][6] The other isomers are predominantly metabolic intermediates.[3] This stereochemical specificity is a critical determinant of DAG's physiological role and is paramount for researchers in the fields of cell signaling and drug development.[7]

Differential Functions of Diacylglycerol Stereoisomers

The functional divergence between DAG stereoisomers stems from their distinct metabolic origins and the stereospecificity of their downstream effector proteins.

sn-1,2-Diacylglycerol: The Signaling Isomer

sn-1,2-DAG is the canonical second messenger. Its generation at the plasma membrane is a key event in signal transduction.[4] The primary pathway for its production is the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes following receptor activation.[4][6]

Once generated, sn-1,2-DAG recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[6] This activation is mediated by the binding of sn-1,2-DAG to the tandem C1 (C1A and C1B) domains in the regulatory region of PKC.[8] This binding event induces a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates.[9] The activation effect is highly stereospecific, with only the sn-1,2-diglycerides being active.[1]

The signaling function of sn-1,2-DAG is tightly regulated and transient. Its signal is terminated by phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs) or by hydrolysis to monoacylglycerol.[4]

sn-1,3- and sn-2,3-Diacylglycerol: The Metabolic Isomers

In stark contrast to their sn-1,2 counterpart, sn-1,3-DAG and sn-2,3-DAG do not effectively activate PKC and are primarily involved in metabolic pathways.[10] These isomers are mainly generated from the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets.

Specific lipases exhibit regioselectivity, leading to the formation of distinct DAG isomers. For example, Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for TAG hydrolysis, preferentially hydrolyzes the ester bond at the sn-2 position, generating sn-1,3-DAG. When stimulated by its co-activator CGI-58, ATGL's selectivity broadens to the sn-1 position, also producing sn-2,3-DAG. Hormone-sensitive lipase (HSL) can then further hydrolyze these isomers.

These TAG-derived DAGs, particularly sn-1,3-DAG, are preferred substrates for re-esterification back into TAG by enzymes like diacylglycerol-O-acyltransferase 2 (DGAT2). This suggests a coordinated role in the TAG hydrolysis/re-esterification cycle on lipid droplets, distinct from the signaling pool of DAG at the plasma membrane.

Signaling Pathways and Metabolic Fates

The distinct origins and functions of DAG stereoisomers can be visualized in their respective cellular pathways.

DAG_Metabolism_and_Signaling cluster_0 Plasma Membrane Signaling cluster_1 Lipid Droplet Metabolism Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates sn12DAG_sig sn-1,2-DAG PLC->sn12DAG_sig Hydrolyzes PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) sn12DAG_sig->PKC Activates DGK Diacylglycerol Kinase (DGK) sn12DAG_sig->DGK Substrate for Downstream Downstream Phosphorylation PKC->Downstream Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Produces TAG Triacylglycerol (TAG) ATGL ATGL TAG->ATGL Hydrolyzed by HSL HSL TAG->HSL Hydrolyzed by sn13DAG sn-1,3-DAG ATGL->sn13DAG sn23DAG sn-2,3-DAG ATGL->sn23DAG (+CGI-58) HSL->sn23DAG DGAT DGAT2 sn13DAG->DGAT Preferred Substrate TAG_resynth TAG (Re-esterification) DGAT->TAG_resynth

Figure 1: Divergent pathways of DAG stereoisomers.

Data Presentation: Quantitative Comparison of DAG Stereoisomer Activity

While precise Kd or EC50 values comparing all stereoisomers across all PKC isozymes are not comprehensively available in the literature, a clear pattern of differential activity has been established. The tables below summarize the key quantitative and qualitative findings.

Table 1: Stereoisomer Specificity of Protein Kinase Cα Activation

Diacylglycerol Isomer Activating Capacity on PKCα Notes Reference(s)
sn-1,2-Diacylglycerol High / Potent Activator The physiologically relevant signaling isomer. Unsaturated fatty acyl chains generally confer higher potency than saturated ones. [1][10]
sn-1,3-Diacylglycerol Considerably Lower / Poor Activator Lacks the stereospecific conformation required for efficient binding to the PKC C1 domain. [10]

| sn-2,3-Diacylglycerol | Inactive (by inference) | As the enantiomer of the active form, it is not expected to fit the chiral binding site of the C1 domain. Not a direct product of PLC signaling. |[1] |

Table 2: Differential Activation of PKC Isozymes by sn-1,2-DAG Species

PKC Isozyme (Class) Preferred sn-1,2-DAG Acyl Chains Relative DAG Sensitivity Reference(s)
PKCα (Conventional) Saturated / Monounsaturated (e.g., 16:0/18:1) Strong
PKCβII (Conventional) No significant preference Moderate
PKCγ (Conventional) Moderate preference for Polyunsaturated (e.g., 18:0/22:6) Moderate
PKCδ (Novel) Polyunsaturated (e.g., 18:0/22:6) Moderate
PKCε (Novel) Polyunsaturated (e.g., 18:0/22:6) Moderate; ~10-fold higher affinity for DOG than PKCα

| PKCθ (Novel) | Polyunsaturated (e.g., 18:0/22:6, SAG) | Strongest |[3] |

Table 3: Kinetic Parameters of Diacylglycerol Kinase (DGK)

Substrate / Inhibitor Enzyme Parameter Value Reference(s)
sn-1,2-Dioctanoylglycerol Pig Brain DGK KM 24 µM
Dioctanoylethylene glycol Pig Brain DGK KI 58 µM

| 1-Monooleoylglycerol | Pig Brain DGK | KI | 91 µM | |

Experimental Protocols

Accurate analysis of DAG stereoisomers is essential for understanding their distinct roles. This requires specialized methods for their separation and quantification, as well as robust assays to measure their biological activity.

Protocol 1: Lipidomics for DAG Isomer Quantification via LC-MS/MS

This workflow provides a general framework for the extraction, separation, and quantification of DAG isomers from biological samples.

Figure 2: General workflow for LC-MS/MS-based DAG analysis.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Homogenize cell pellets or tissues in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., a DAG species with odd-chain fatty acids not present in the sample) before extraction to correct for sample loss and ionization differences.

    • After phase separation (induced by adding saline solution), collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Chromatographic Separation:

    • Resuspend the dried lipid extract in a suitable solvent for injection.

    • For Positional Isomers (sn-1,2/2,3 vs sn-1,3): Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An isocratic elution with acetonitrile on a C18 column can effectively separate 1,2(2,3)- and 1,3-DAGs.

    • For Enantiomers (sn-1,2 vs sn-2,3): Use chiral chromatography. This can be achieved by either derivatizing the DAGs with a chiral reagent followed by normal-phase HPLC, or by using a chiral stationary phase (CSP) column with Supercritical Fluid Chromatography (SFC) for direct separation of underivatized enantiomers.

  • Mass Spectrometry Detection and Quantification:

    • Couple the chromatograph to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode. For each DAG species and the internal standard, pre-determine a specific precursor ion -> product ion transition.

    • The precursor ion is typically the [M+NH4]+ adduct of the DAG molecule. The product ion often corresponds to the neutral loss of one of the fatty acyl chains plus ammonia.

    • Quantify the endogenous DAG species by comparing the area of its MRM peak to the peak area of the internal standard, using a calibration curve generated with authentic standards.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the ability of a specific DAG stereoisomer to activate a purified PKC isozyme.

Figure 3: Workflow for an in vitro radioactive PKC kinase assay.

Methodology:

  • Preparation of Lipid Vesicles:

    • In a glass tube, combine lipids in chloroform. A typical mixture includes a bulk phospholipid like phosphatidylcholine (PC), an anionic phospholipid like phosphatidylserine (PS) (essential for cPKC activation), and the specific DAG stereoisomer to be tested at a desired mole percentage.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the film in a buffer (e.g., HEPES) and create small unilamellar vesicles by sonication or extrusion.

  • Kinase Reaction:

    • In a reaction tube, combine the lipid vesicles, purified recombinant PKC isozyme, a specific peptide substrate for that isozyme (e.g., MARCKS protein fragment), and a buffer containing MgCl2 and CaCl2.

    • Pre-incubate the mixture to allow the enzyme to equilibrate with the lipid vesicles.

    • Initiate the kinase reaction by adding ATP, including a tracer amount of radiolabeled [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

  • Quantification:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the negatively charged paper.

    • Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme) and compare the activity stimulated by different DAG stereoisomers.

Conclusion and Implications for Drug Development

The functional dichotomy of diacylglycerol stereoisomers is a cornerstone of lipid signaling. The sn-1,2 isomer is a potent, tightly regulated second messenger that activates specific downstream pathways via PKC and other effectors. In contrast, sn-1,3 and sn-2,3 isomers are primarily metabolic shuttles in the neutral lipid pool, lacking significant signaling capacity. This stereochemical distinction is critical for maintaining cellular homeostasis; dysregulation of sn-1,2-DAG levels is implicated in pathologies such as cancer and insulin resistance.

For drug development professionals, this specificity offers both challenges and opportunities. Targeting enzymes that produce or degrade sn-1,2-DAG, such as specific PLC or DGK isoforms, provides a precise way to modulate signaling pathways. For example, DGK inhibitors could prolong the sn-1,2-DAG signal, enhancing downstream responses. Conversely, developing activators or inhibitors for enzymes in the TAG-DAG metabolic cycle, like ATGL or DGAT, could modulate energy storage without directly interfering with acute cell signaling events. A thorough understanding and the ability to accurately measure each DAG stereoisomer are therefore indispensable for the design of selective and effective therapeutics targeting these fundamental cellular pathways.

References

A Technical Guide to the Physical Characteristics of Long-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diacylglycerols (DAGs) are critical lipid molecules that serve not only as intermediates in glycerolipid metabolism but also as potent second messengers in a multitude of cellular signaling pathways. Their unique physical properties, dictated by the length and saturation of their fatty acyl chains, as well as the isomeric position of these chains on the glycerol backbone, profoundly influence their biological function. Understanding these characteristics is paramount for researchers in lipid biochemistry, cell signaling, and for professionals in drug development who target DAG-mediated pathways or utilize lipid-based drug delivery systems. This guide provides an in-depth overview of the core physical characteristics of long-chain diacylglycerols, detailed experimental protocols for their analysis, and a visual representation of their key signaling roles.

Core Physical Characteristics of Long-Chain Diacylglycerols

The physical behavior of long-chain DAGs, including their melting point, solubility, density, viscosity, and crystal structure, is a direct consequence of their molecular architecture. These properties are crucial for their incorporation into cellular membranes, their interaction with effector proteins, and their overall metabolic fate.

Melting Point and Enthalpy of Fusion

The melting point of long-chain DAGs is primarily influenced by the chain length and degree of saturation of their constituent fatty acids. Longer and more saturated acyl chains lead to higher melting points due to increased van der Waals forces and more ordered packing. The isomeric form also plays a role, with 1,3-diacylglycerols generally exhibiting higher melting points than their 1,2-diacylglycerol counterparts due to greater molecular symmetry which allows for more stable crystal lattice formation.[1]

Diacylglycerol (sn-isomer)Acyl Chain CompositionMelting Point (°C)Enthalpy of Fusion (kcal/mol)
1,2-Dipalmitoyl-sn-glycerol16:0 / 16:063-6525.6
1,2-Distearoyl-sn-glycerol18:0 / 18:076-77[2]Not available
1,3-Dipalmitoyl glycerol16:0 / 16:077Not available

Note: Data for a wider range of pure long-chain diacylglycerols is limited. The provided data is based on available literature.

Solubility

Long-chain diacylglycerols are nonpolar lipids and are therefore generally insoluble in water but soluble in organic solvents.[3] The solubility in a given organic solvent depends on the specific DAG and the polarity of the solvent. Hexane, being very nonpolar, is a good solvent for neutral lipids like DAGs.[3] Ethanol, being more polar, can also dissolve DAGs, particularly at elevated temperatures. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is soluble in ethanol at a concentration of 10 mg/ml.[4] 1,3-Dipalmitoyl glycerol has a solubility of 0.25 mg/ml in ethanol.[5]

DiacylglycerolSolventSolubility
1-Stearoyl-2-arachidonoyl-sn-glycerolEthanol10 mg/ml[4]
1,3-Dipalmitoyl glycerolEthanol0.25 mg/ml[5]
1,3-Dipalmitoyl glycerolDimethylformamide (DMF)20 mg/ml[5]
1,3-Dipalmitoyl glycerolDimethyl sulfoxide (DMSO)30 mg/ml[5]
Long-chain DiacylglycerolsHexaneGenerally Soluble[3][6]
Density

The density of long-chain diacylglycerols is typically less than that of water. For example, the density of 1,2-distearoyl-sn-glycerol is reported to be 0.923 g/cm³.[2][7]

DiacylglycerolDensity (g/cm³)
1,2-Distearoyl-sn-glycerol0.923[2][7]
Viscosity
Crystal Structure and Polymorphism

Long-chain diacylglycerols exhibit polymorphism, meaning they can exist in different crystalline forms (polymorphs) with distinct molecular packing, and consequently, different physical properties such as melting points and stability. The most common polymorphs are denoted as α, β', and β.[1]

  • α (alpha) form: This is the least stable polymorph with the lowest melting point. It has a hexagonal chain packing.

  • β' (beta-prime) form: This form has intermediate stability and a melting point between the α and β forms. It is characterized by an orthorhombic perpendicular subcell packing.

  • β (beta) form: This is the most stable polymorph with the highest melting point. It has a triclinic parallel subcell packing.

The specific polymorph that forms depends on factors such as the rate of crystallization, the solvent used, and the temperature. 1,2-Diacylglycerols tend to crystallize in the α and β' forms, while the more symmetrical 1,3-diacylglycerols are more prone to form the stable β polymorph.[1]

Experimental Protocols

Accurate characterization of the physical properties of long-chain diacylglycerols requires precise experimental methodologies. Below are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining melting points and enthalpies of fusion of lipids.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the high-purity long-chain diacylglycerol sample into a clean aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the complete melting of the sample.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior due to the initial melting and recrystallization.

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic transition on the DSC thermogram.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The instrument software typically performs this calculation.

X-ray Diffraction (XRD) for Crystal Structure and Polymorphism

XRD is a powerful technique for determining the crystalline structure of materials. For lipids, it is used to identify the polymorphic form by analyzing the diffraction pattern of X-rays scattered by the crystal lattice.

Methodology:

  • Sample Preparation:

    • The long-chain diacylglycerol sample should be in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[8]

    • Mount the powder onto a sample holder. Ensure the sample surface is flat and level with the surface of the holder to obtain accurate diffraction angles.[8]

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Use a monochromatic X-ray source, typically Cu Kα radiation.

    • The instrument is typically operated in a Bragg-Brentano (θ-2θ) geometry.

  • Data Collection:

    • Scan a range of 2θ angles. For lipids, it is common to perform both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS).

      • WAXS (typically 15-25° 2θ): Provides information about the short-range order, specifically the packing of the acyl chains (subcell structure), which allows for the identification of α, β', and β polymorphs.

      • SAXS (typically 1-10° 2θ): Provides information about the long-range order, such as the lamellar spacing of the crystal lattice.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks in the XRD pattern are analyzed.

    • The d-spacing (interplanar spacing) is calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).

    • The polymorphic form is identified by comparing the observed d-spacings in the WAXS region with known values for different lipid polymorphs.

Gravimetric Method for Solubility Determination

The solubility of a long-chain diacylglycerol in a specific organic solvent can be determined by the gravimetric method, which involves preparing a saturated solution and then determining the mass of the dissolved solute.[9][10][11][12][13]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the long-chain diacylglycerol to a known volume of the desired organic solvent (e.g., ethanol, hexane) in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Solute:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-resistant filter may be necessary.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the diacylglycerol to avoid any degradation.

    • Once the solvent is fully evaporated, reweigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved diacylglycerol is the difference between the final weight of the container with the solute and the initial weight of the empty container.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

Rotational Viscometry for Viscosity Measurement

A rotational viscometer measures the viscosity of a fluid by determining the torque required to rotate a spindle immersed in the sample at a constant speed.[14][15]

Methodology:

  • Sample Preparation:

    • If the long-chain diacylglycerol is solid at room temperature, it must be melted in a temperature-controlled environment. Ensure the sample is completely molten and homogenous.

    • The temperature of the sample must be precisely controlled and maintained throughout the measurement.

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For low-viscosity liquids, a larger spindle and higher speed may be necessary, while for high-viscosity liquids, a smaller spindle and lower speed are typically used.

    • Calibrate the viscometer using a standard fluid with a known viscosity at the measurement temperature.

  • Measurement:

    • Immerse the spindle into the molten diacylglycerol sample to the specified depth.

    • Start the rotation of the spindle at the chosen speed.

    • Allow the reading to stabilize before recording the viscosity value. The instrument will display the viscosity, typically in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Recording:

    • Record the viscosity, temperature, spindle type, and rotational speed.

    • It is good practice to measure the viscosity at multiple rotational speeds to check for Newtonian or non-Newtonian behavior.

Signaling Pathways Involving Long-Chain Diacylglycerols

Long-chain diacylglycerols are pivotal second messengers that activate a variety of downstream effector proteins, thereby regulating numerous cellular processes. Two of the most well-characterized signaling pathways initiated by DAG are the activation of Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).

Protein Kinase C (PKC) Activation Pathway

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of a wide range of substrate proteins.

PKC_Activation_Pathway Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Figure 1. Diacylglycerol-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Ras Guanine Nucleotide Releasing Protein (RasGRP) Activation Pathway

In addition to PKC, DAG can directly activate RasGRPs, a family of guanine nucleotide exchange factors (GEFs) for Ras small GTPases. The C1 domain of RasGRP1 binds to DAG, recruiting it to the membrane where it can activate Ras by promoting the exchange of GDP for GTP. This leads to the activation of downstream signaling cascades, such as the MAPK/ERK pathway.[16]

RasGRP_Activation_Pathway Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG RasGRP1 RasGRP1 DAG->RasGRP1 Recruits & Activates RasGDP Ras-GDP (Inactive) RasGRP1->RasGDP Activates RasGTP Ras-GTP (Active) RasGDP->RasGTP MAPK MAPK Cascade RasGTP->MAPK Response Cellular Proliferation, Differentiation MAPK->Response

Figure 2. Diacylglycerol-mediated activation of the RasGRP1 signaling pathway.

Conclusion

The physical characteristics of long-chain diacylglycerols are intrinsically linked to their diverse and vital roles in cellular biology. A thorough understanding of their melting behavior, solubility, and polymorphic states is essential for researchers investigating lipid-mediated signaling and for the rational design of lipid-based technologies in the pharmaceutical industry. The experimental protocols provided in this guide offer a foundation for the accurate and reproducible characterization of these important molecules, while the visualized signaling pathways highlight their central role in cellular communication. Further research to expand the quantitative database of physical properties for a wider array of long-chain diacylglycerols will undoubtedly contribute to a deeper understanding of their function and broaden their application in science and medicine.

References

Dieicosanoin: A Technical Overview of a Saturated Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieicosanoin is a diacylglycerol containing two 20-carbon saturated fatty acid chains (eicosanoic acid). While specific research on this compound is limited, this document provides a comprehensive overview of its fundamental properties, including its CAS number and molecular formula. Drawing from the broader understanding of diacylglycerols (DAGs), this guide outlines potential biological roles, hypothetical experimental workflows for its study, and generalized signaling pathways in which it may be involved. This paper aims to serve as a foundational resource for researchers interested in the potential biological activities of long-chain saturated diacylglycerols.

Core Properties of this compound

This compound is a diacylglycerol that incorporates arachidic acid, a saturated long-chain fatty acid with a 20-carbon backbone.[1] The specific isomer is often not designated, but 1,2- and 1,3-dieicosanoin are two common forms. The core chemical and physical properties are summarized below.

PropertyValueIsomerReference
CAS Number 60586-60-9Unspecified[1]
59925-28-91,3-Dieicosanoin
Molecular Formula C43H84O5All isomers[1]
Alternate Name Glycerol diarachidateUnspecified
Molecular Weight 681.12 g/mol Unspecified
Appearance SolidUnspecified
Storage Temperature -20℃Unspecified[1]

Potential Biological Significance and Signaling Pathways

Typically, DAGs are produced from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The canonical role of DAG is to activate protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream protein targets, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.

The long, saturated acyl chains of this compound suggest it would be a solid at physiological temperatures and likely incorporated into cellular membranes. Its effects on membrane fluidity and the formation of lipid rafts could be an area of future investigation.

Below is a generalized diagram of a diacylglycerol signaling pathway, which could serve as a hypothetical model for studying this compound.

DG_Signaling Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

A generalized diacylglycerol signaling pathway.

Proposed Experimental Workflow for Investigating this compound

Given the lack of specific data on this compound, a systematic experimental approach is necessary to elucidate its biological functions. The following workflow is a proposed strategy for characterizing the cellular effects of this compound.

Experimental_Workflow start Start: Characterize This compound synthesis Synthesis and Purification of this compound Isomers start->synthesis treatment Treat Cells with This compound synthesis->treatment cell_culture Cell Line Selection (e.g., Cancer, Immune cells) cell_culture->treatment viability Cell Viability Assays (MTT, etc.) treatment->viability signaling Signaling Pathway Analysis (Western Blot for PKC, etc.) treatment->signaling lipidomics Lipidomic Analysis treatment->lipidomics gene_expression Gene Expression Profiling (RNA-seq) treatment->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis signaling->data_analysis lipidomics->data_analysis gene_expression->data_analysis conclusion Conclusion: Elucidate Biological Role data_analysis->conclusion

A proposed experimental workflow for studying this compound.
Experimental Protocols

1. Synthesis and Purification:

  • Objective: To obtain pure isomers of this compound (1,2- and 1,3-).

  • Methodology: Chemical synthesis via esterification of glycerol with eicosanoic acid, followed by purification using column chromatography. Purity to be confirmed by NMR and mass spectrometry.

2. Cell Viability Assays:

  • Objective: To determine the cytotoxic or proliferative effects of this compound.

  • Methodology: Various cell lines will be treated with a dose-range of this compound. Cell viability will be assessed at different time points using assays such as MTT, XTT, or trypan blue exclusion.

3. Western Blot Analysis for PKC Activation:

  • Objective: To investigate if this compound can activate the PKC pathway.

  • Methodology: Cells will be treated with this compound for short time periods. Cell lysates will be subjected to SDS-PAGE and Western blotting using antibodies against phosphorylated forms of PKC and its downstream targets.

4. Lipidomic Analysis:

  • Objective: To understand how exogenous this compound affects the cellular lipid profile.

  • Methodology: Cells treated with this compound will be harvested, and lipids will be extracted. The lipid profile will be analyzed using liquid chromatography-mass spectrometry (LC-MS).

5. Gene Expression Profiling:

  • Objective: To identify genes and pathways modulated by this compound treatment.

  • Methodology: RNA will be extracted from control and this compound-treated cells. RNA-sequencing will be performed to identify differentially expressed genes.

Conclusion and Future Directions

This compound remains a sparsely studied lipid molecule. Its classification as a long-chain saturated diacylglycerol suggests potential roles in cellular signaling and membrane dynamics. The experimental framework proposed here provides a roadmap for future research to uncover the specific biological functions of this compound. Such studies will be crucial in determining its potential as a therapeutic agent or a tool for understanding lipid signaling.

References

The Metabolic Conversion of Arachidic Acid to Dieicosanoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway responsible for the conversion of arachidic acid, a 20-carbon saturated fatty acid, into dieicosanoin, a diacylglycerol molecule. The primary focus is on the de novo pathway of diacylglycerol synthesis, also known as the Kennedy pathway. This document details the enzymatic steps, key enzymes and their substrate specificities, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis of the key enzymes involved in this metabolic conversion and includes visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the core processes.

Introduction

Arachidic acid (20:0) is a long-chain saturated fatty acid found in various plant and animal lipids. Its metabolism is crucial for the synthesis of complex lipids, including diacylglycerols such as this compound. This compound, a diacylglycerol containing two eicosanoyl (arachidoyl) chains, is an important intermediate in lipid metabolism, serving as a precursor for the synthesis of triacylglycerols and phospholipids. Understanding the metabolic pathway of arachidic acid to this compound is essential for research in lipid biochemistry, cellular signaling, and the development of therapeutics targeting metabolic disorders. This guide delineates the core metabolic process, providing the necessary technical details for researchers in the field.

The Metabolic Pathway: From Arachidic Acid to this compound

The synthesis of this compound from arachidic acid proceeds via the de novo pathway of diacylglycerol synthesis, also known as the Kennedy pathway.[1][2][3] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with two molecules of activated arachidic acid, followed by dephosphorylation.

The key steps in this pathway are:

  • Activation of Arachidic Acid: Arachidic acid is first activated to its coenzyme A (CoA) thioester, arachidoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) and requires ATP.[4]

  • First Acylation: A molecule of arachidoyl-CoA is esterified to the sn-1 position of glycerol-3-phosphate by the enzyme glycerol-3-phosphate acyltransferase (GPAT). The product of this reaction is 1-arachidoyl-lysophosphatidic acid.

  • Second Acylation: A second molecule of arachidoyl-CoA is esterified to the sn-2 position of 1-arachidoyl-lysophosphatidic acid. This step is catalyzed by lysophosphatidic acid acyltransferase (LPAT), resulting in the formation of 1,2-diarachidoyl-phosphatidic acid (or diarachidoyl phosphatidate).

  • Dephosphorylation: The final step is the dephosphorylation of 1,2-diarachidoyl-phosphatidic acid by the enzyme phosphatidic acid phosphatase (PAP), which yields 1,2-dieicosanoin (this compound) and inorganic phosphate.[5][6]

Arachidic_Acid_to_this compound Arachidic_Acid Arachidic Acid Arachidoyl_CoA Arachidoyl-CoA Arachidic_Acid:e->Arachidoyl_CoA:w LACS ATP -> AMP + PPi G3P Glycerol-3-Phosphate LPA 1-Arachidoyl- lysophosphatidic acid G3P:s->LPA:n GPAT Arachidoyl-CoA -> CoA PA 1,2-Diarachidoyl- phosphatidic acid LPA:e->PA:w LPAT Arachidoyl-CoA -> CoA This compound This compound (1,2-diarachidoylglycerol) PA:e->this compound:w PAP H₂O -> Pi

Figure 1: Metabolic pathway of arachidic acid to this compound.

Key Enzymes and Substrate Specificity

The efficiency of the conversion of arachidic acid to this compound is dependent on the activity and substrate specificity of the enzymes in the Kennedy pathway.

  • Long-Chain Acyl-CoA Synthetase (LACS): These enzymes activate fatty acids with chain lengths of 12 to 22 carbons.[7] While specific kinetic data for arachidic acid is limited, LACS isoforms exhibit varying substrate preferences. Some isoforms show a preference for saturated fatty acids.

  • Glycerol-3-Phosphate Acyltransferase (GPAT): GPAT catalyzes the first committed step in glycerolipid synthesis. There are several isoforms of GPAT with distinct subcellular localizations and substrate specificities. Some GPAT isoforms have been shown to utilize saturated fatty acyl-CoAs, including palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[8]

  • Lysophosphatidic Acid Acyltransferase (LPAT): LPATs acylate the sn-2 position of lysophosphatidic acid. The substrate specificity of LPATs is a key determinant of the fatty acid composition of the resulting diacylglycerol. Some LPAT isoforms have been shown to have a preference for unsaturated fatty acyl-CoAs, while others can utilize saturated fatty acyl-CoAs.

  • Phosphatidic Acid Phosphatase (PAP): PAPs are crucial regulatory enzymes in lipid metabolism.[9][10] They dephosphorylate phosphatidic acid to produce diacylglycerol. The activity of PAP can be influenced by the acyl chain composition of the phosphatidic acid substrate.

Quantitative Data on Enzyme Activity

Quantitative data on the kinetic parameters of the enzymes involved in this compound synthesis with arachidic acid as a substrate is not extensively available in the literature. The following tables summarize the available data on the substrate specificity of these enzymes with long-chain saturated fatty acids.

Table 1: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

Enzyme SourceAcyl-CoA SubstrateRelative Activity (%)Reference
Rat Liver MitochondriaPalmitoyl-CoA (16:0)100[11]
Stearoyl-CoA (18:0)85[11]
Oleoyl-CoA (18:1)60[11]
Recombinant Human GPAT4Lauroyl-CoA (12:0)100[8]
Palmitoyl-CoA (16:0)80[8]
Stearoyl-CoA (18:0)20[8]

Table 2: Substrate Specificity of Lysophosphatidic Acid Acyltransferase (LPAT) Isoforms

Enzyme SourceAcyl-CoA SubstrateRelative Activity (%)Reference
Human LPAAT-betaPalmitoyl-CoA (16:0)100
Stearoyl-CoA (18:0)90
Oleoyl-CoA (18:1)110
Arachidonoyl-CoA (20:4)<10

Note: The data presented are compiled from various studies and experimental conditions may differ. The relative activities are normalized to the most active substrate in each study.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolism of arachidic acid to this compound.

Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay

This protocol describes a radiometric assay to measure the activity of LACS by quantifying the formation of radiolabeled arachidoyl-CoA from radiolabeled arachidic acid.[12]

Materials:

  • [1-¹⁴C]Arachidic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • Enzyme source (e.g., microsomal fraction)

  • Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1)

  • Heptane

  • Silica gel

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and BSA.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]arachidic acid solubilized in Triton X-100.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding Dole's reagent.

  • Perform a liquid-liquid extraction with heptane and water to separate the unreacted fatty acid from the acyl-CoA.

  • The aqueous phase containing the radiolabeled arachidoyl-CoA is collected.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the specific activity of the enzyme (nmol/min/mg protein).

LACS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl₂, ATP, CoA, BSA) Add_Enzyme Add Enzyme Source (e.g., Microsomes) Start->Add_Enzyme Add_Substrate Add [1-¹⁴C]Arachidic Acid Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add Dole's Reagent) Incubate->Stop_Reaction Extract Liquid-Liquid Extraction (Heptane/Water) Stop_Reaction->Extract Separate Separate Aqueous Phase (contains [¹⁴C]Arachidoyl-CoA) Extract->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify End Calculate Specific Activity Quantify->End

Figure 2: Experimental workflow for LACS activity assay.
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol measures GPAT activity by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Materials:

  • [¹⁴C]Glycerol-3-phosphate

  • Arachidoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Enzyme source (e.g., mitochondrial or microsomal fraction)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl

  • TLC plates (silica gel 60)

  • Developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and BSA.

  • Add the enzyme source to the mixture.

  • Initiate the reaction by adding a mixture of [¹⁴C]glycerol-3-phosphate and arachidoyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding chloroform:methanol.

  • Perform a Bligh-Dyer lipid extraction.

  • The organic phase containing the lipids is collected, dried, and resuspended in a small volume of chloroform:methanol.

  • Spot the lipid extract on a TLC plate and develop the chromatogram.

  • Visualize and quantify the radiolabeled lysophosphatidic acid spot using a phosphorimager or by scraping the spot and performing scintillation counting.

  • Calculate the specific activity of the enzyme.

GPAT_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl₂, BSA) Add_Enzyme Add Enzyme Source Start->Add_Enzyme Add_Substrates Add [¹⁴C]G3P and Arachidoyl-CoA Add_Enzyme->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop Reaction & Extract Lipids (Bligh-Dyer) Incubate->Stop_Reaction TLC_Separation Separate Lipids by TLC Stop_Reaction->TLC_Separation Quantify Quantify Radiolabeled LPA TLC_Separation->Quantify End Calculate Specific Activity Quantify->End

Figure 3: Experimental workflow for GPAT activity assay.
Lysophosphatidic Acid Acyltransferase (LPAT) Activity Assay

This protocol measures LPAT activity by quantifying the formation of radiolabeled phosphatidic acid from a radiolabeled lysophosphatidic acid precursor.

Materials:

  • 1-Arachidoyl-[¹⁴C]lysophosphatidic acid (requires custom synthesis or radiolabeling) or use unlabeled LPA and radiolabeled arachidoyl-CoA

  • Arachidoyl-CoA

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Enzyme source

  • Lipid extraction and analysis reagents as in the GPAT assay.

Procedure:

  • The procedure is similar to the GPAT assay, with the substrate being 1-arachidoyl-lysophosphatidic acid and the second acyl donor being arachidoyl-CoA.

  • The product to be quantified on the TLC plate is radiolabeled phosphatidic acid.

Phosphatidic Acid Phosphatase (PAP) Activity Assay

This protocol measures PAP activity by quantifying the release of inorganic phosphate from a phosphatidic acid substrate.[13]

Materials:

  • 1,2-Diarachidoyl-phosphatidic acid (substrate)

  • Tris-HCl buffer (pH 7.0)

  • MgCl₂

  • Triton X-100 (for substrate solubilization)

  • Enzyme source

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare the substrate by sonicating 1,2-diarachidoyl-phosphatidic acid in buffer containing Triton X-100.

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add the enzyme source.

  • Initiate the reaction by adding the phosphatidic acid substrate.

  • Incubate at 37°C.

  • Stop the reaction at various time points by adding the malachite green reagent.

  • Measure the absorbance at 660 nm.

  • Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate released.

  • Calculate the specific activity of the enzyme.

PAP_Assay_Workflow Start Prepare Substrate (Diarachidoyl-PA in Triton X-100) Add_Substrate Add PA Substrate Start->Add_Substrate Prepare_Reaction Prepare Reaction Mixture (Buffer, MgCl₂) Add_Enzyme Add Enzyme Source Prepare_Reaction->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Develop Color (Add Malachite Green Reagent) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 660 nm Stop_Reaction->Measure_Absorbance End Calculate Specific Activity Measure_Absorbance->End

Figure 4: Experimental workflow for PAP activity assay.
Lipidomics Analysis of this compound

Mass spectrometry-based lipidomics can be used for the direct identification and quantification of this compound in cellular lipid extracts.[14][15][16][17][18][19][20][21]

Procedure Outline:

  • Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Bligh-Dyer or Folch procedure.

  • Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), typically with a reversed-phase column.

  • Mass Spectrometry (MS) Analysis: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Identification: Identify this compound based on its accurate mass and fragmentation pattern (MS/MS).

  • Quantification: Quantify this compound using an appropriate internal standard (e.g., a deuterated diacylglycerol).

Conclusion and Future Research Directions

The metabolic conversion of arachidic acid to this compound is a fundamental process in lipid biochemistry, governed by the enzymes of the Kennedy pathway. While the general steps of this pathway are well-established, there is a need for more specific quantitative data on the kinetics and substrate preferences of the involved enzymes with respect to arachidic acid. Future research should focus on characterizing the specific isoforms of LACS, GPAT, LPAT, and PAP that are most active with long-chain saturated fatty acids. Such studies will provide a more complete understanding of the regulation of this compound synthesis and its role in cellular physiology and disease. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these investigations.

References

Methodological & Application

Application Notes and Protocols for Di-eicosanoin Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in cellular metabolism and as potent second messengers in a variety of signal transduction pathways. Di-eicosanoin, a diacylglycerol containing two C20 fatty acid chains, is of particular interest for its potential role in cellular processes regulated by Protein Kinase C (PKC) and other signaling cascades. Accurate and efficient extraction of di-eicosanoin from cell cultures is paramount for downstream quantitative analysis and for elucidating its physiological and pathological roles.

This document provides a detailed protocol for the extraction of di-eicosanoin from cultured mammalian cells, based on the well-established Folch and Bligh & Dyer lipid extraction methodologies. These methods are considered the gold standard for their efficiency in extracting a broad range of lipids, including diacylglycerols.[1][2] Additionally, this guide presents representative quantitative data for total diacylglycerol content in mammalian cells and a diagram of the canonical diacylglycerol signaling pathway.

Data Presentation

Quantitative data for specific diacylglycerol species like di-eicosanoin is often cell-type and condition-dependent and typically determined by mass spectrometry-based lipidomics. Due to the limited availability of specific quantitative data for di-eicosanoin, the following table provides representative concentrations of total diacylglycerol (DAG) reported in various mammalian cells and tissues to serve as a general reference.

Sample TypeTotal Diacylglycerol Concentration (pmol/µg protein)Reference
Obese Human Skeletal Muscle13.3 ± 1.0[3]
Type 2 Diabetic Human Skeletal Muscle15.2 ± 1.0[3]
Lean Endurance-Trained Athlete Skeletal Muscle10.0 ± 0.78[3]
Human Hepatocarcinoma Cells (HepG2) - ControlApprox. 150[4]
Human Hepatocarcinoma Cells (HepG2) - Palmitate-treatedApprox. 250[4]

Note: The presented values are for total diacylglycerol content and may vary significantly based on cell line, culture conditions, and extraction/quantification methodology.

Experimental Protocols

The following protocol is a comprehensive guide for the extraction of di-eicosanoin from cultured mammalian cells, adapted from the Folch and Bligh & Dyer methods.

Materials and Reagents
  • Cell Culture: Adherent or suspension mammalian cells.

  • Phosphate-Buffered Saline (PBS): Cold (4°C), sterile.

  • Extraction Solvents:

    • Chloroform (CHCl₃), HPLC grade.

    • Methanol (CH₃OH), HPLC grade.

    • Alternative: Dichloromethane can be used as a less toxic substitute for chloroform.

  • Wash Solution: 0.9% NaCl (w/v) in ultrapure water.

  • Internal Standard (Optional but Recommended): A non-endogenous diacylglycerol standard (e.g., 1,3-di-C15:0 DAG) for quantitative analysis.

  • Equipment:

    • Cell scraper (for adherent cells).

    • Centrifuge (refrigerated).

    • Glass centrifuge tubes with PTFE-lined caps.

    • Homogenizer or sonicator.

    • Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac).

    • Vortex mixer.

Protocol for Lipid Extraction from Cultured Cells

This protocol is designed for a starting cell number of approximately 1-5 x 10⁶ cells. Volumes should be scaled accordingly for different cell numbers.

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold PBS and transfer to a glass centrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

  • Cell Lysis and Lipid Extraction (Folch Method Adaptation):

    • To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • If using an internal standard, add it to the solvent mixture before adding to the cell pellet.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid solubilization. For difficult-to-lyse cells, brief sonication on ice can be employed.

    • Incubate the mixture at room temperature for 15-20 minutes with occasional vortexing.

  • Phase Separation:

    • Add 0.2 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture thoroughly for 30 seconds.

    • Centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Collection of the Lipid-Containing Phase:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, taking care not to disturb the interface.

    • Using a clean Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube. Be cautious to avoid aspirating any of the protein interface.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a centrifugal evaporator.

    • Ensure the sample is completely dry, resulting in a lipid film at the bottom of the tube.

  • Storage and Reconstitution:

    • The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • For analysis, reconstitute the lipid film in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) compatible with the downstream analytical method (e.g., LC-MS/MS).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_harvesting 1. Cell Harvesting cluster_extraction 2. Lipid Extraction cluster_separation 3. Phase Separation cluster_collection 4. Collection & Evaporation cluster_analysis 5. Downstream Analysis Adherent Adherent Cells Wash_PBS Wash with cold PBS Adherent->Wash_PBS Suspension Suspension Cells Suspension->Wash_PBS Pellet Cell Pellet Wash_PBS->Pellet Add_Solvent Add Chloroform:Methanol (2:1) Pellet->Add_Solvent Vortex Vortex/Sonicate Add_Solvent->Vortex Incubate Incubate at RT Vortex->Incubate Add_Salt Add 0.9% NaCl Incubate->Add_Salt Centrifuge Centrifuge Add_Salt->Centrifuge Phases Aqueous & Organic Phases Formed Centrifuge->Phases Collect_Organic Collect Lower Organic Phase Phases->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Lipid_Film Dried Lipid Film Evaporate->Lipid_Film Reconstitute Reconstitute in Solvent Lipid_Film->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for di-eicosanoin extraction from cell culture.

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) (e.g., Di-eicosanoin) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_inactive Co-activates Response Cellular Responses (e.g., Proliferation, Differentiation) Downstream->Response Ligand External Stimulus (e.g., Hormone, Growth Factor) Ligand->GPCR Binds

Caption: Canonical DAG signaling pathway via PKC activation.

References

Application Notes and Protocols for the Use of Dieicosanoin as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing dieicosanoin as an internal standard in lipidomics workflows. The following protocols and data will facilitate the accurate quantification of diacylglycerols and other lipid species in complex biological matrices.

Introduction to this compound as an Internal Standard

This compound, a diacylglycerol containing two C20:0 fatty acyl chains, is a valuable tool in mass spectrometry-based lipidomics. Its synthetic nature and high purity make it an ideal internal standard for the quantification of endogenous diacylglycerols (DAGs) and other lipid classes. By adding a known amount of this compound to a sample at the beginning of the workflow, variations arising from sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and reproducible results.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC43H84O5[1]
Molecular Weight681.13 g/mol [1]
Purity>99%[1]
AppearanceSolid[1]
Storage ConditionsFreezer[1]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A crucial step for accurate quantification is the precise preparation of the internal standard stock solution.

Materials:

  • 1,3-Dieicosanoin (or 1,2-dieicosanoin)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

Protocol:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolve the weighed this compound in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in a glass vial at -20°C.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL or 1 µg/mL) with the same solvent.

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard lipid extraction method from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum, cell pellet)

  • This compound internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

Protocol:

  • To a 1.5 mL glass centrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the this compound internal standard working solution to the sample. The final concentration should be optimized based on the expected levels of endogenous DAGs in the sample, but a starting point of 100-500 ng/mL is recommended.

  • Add 2 mL of chloroform/methanol (2:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of Diacylglycerols

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 90% B

    • 15-18 min: hold at 90% B

    • 18.1-20 min: return to 30% B and equilibrate

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

The primary adduct for diacylglycerols in positive ion mode with ammonium formate in the mobile phase is the ammonium adduct ([M+NH_4]^+). Fragmentation of this precursor ion typically results in the neutral loss of ammonia and one of the fatty acyl chains.

Predicted MRM Transitions for 1,3-Dieicosanoin:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dieicosanoin699.7 ([M+NH_4]^+)369.3 ([M+NH_4 - NH_3 - C20:0 fatty acid]^+)20-30

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Data Presentation

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for this compound Adducts

AdductChemical FormulaTheoretical m/z
[M+H]⁺[C43H85O5]⁺681.63
[M+NH₄]⁺[C43H88NO5]⁺699.66
[M+Na]⁺[C43H84NaO5]⁺703.61

Table 2: Example Quantitative Data Structure

Sample IDEndogenous DAG (Peak Area)This compound (Peak Area)Response Ratio (Endogenous/IS)Concentration (µg/mL)
Control 1150,000500,0000.30
Control 2165,000510,0000.32
Treated 1350,000490,0000.71
Treated 2380,000505,0000.75

Note: This table is a template. Actual concentration values would be determined from a calibration curve.

Mandatory Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol_Signaling_Pathway GPCR GPCR G_protein G Protein (Gq) GPCR->G_protein activates Ligand Ligand Ligand->GPCR PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Downstream Downstream Signaling PKC->Downstream phosphorylates

Caption: Diacylglycerol (DAG) signaling pathway.

Lipidomics Experimental Workflow

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound IS Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch) IS_Spike->Extraction Drydown Drydown under N₂ Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Response Ratio) DataProcessing->Quantification

Caption: Lipidomics workflow using an internal standard.

Logic for Internal Standard Selection

IS_Selection_Logic Start Start: Select Internal Standard AnalyteClass What is the analyte class? Start->AnalyteClass DAG Diacylglycerol (DAG) AnalyteClass->DAG DAG OtherLipid Other Lipid Class AnalyteClass->OtherLipid Other IsotopicAvailable Is a stable isotope-labeled analog of the analyte available? DAG->IsotopicAvailable End End OtherLipid->End UseIsotopic Use stable isotope-labeled standard (e.g., d5-DAG) IsotopicAvailable->UseIsotopic Yes UseAnalog Use a structurally similar analog (e.g., this compound for other DAGs) IsotopicAvailable->UseAnalog No UseIsotopic->End UseAnalog->End

Caption: Decision tree for internal standard selection.

References

Application Notes and Protocols: Dieicosanoin in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieicosanoin is a diacylglycerol (DAG) composed of a glycerol backbone and two eicosanoic acid chains. Eicosanoic acid is a C20 saturated fatty acid. While direct experimental data on the specific applications of this compound in membrane fluidity studies are not available in the current scientific literature, its effects can be predicted based on the well-understood principles of lipid biochemistry and membrane biophysics. This document provides an overview of the expected impact of this compound on membrane fluidity and detailed protocols for its potential study using standard biophysical techniques.

Diacylglycerols are crucial signaling molecules, most notably as activators of Protein Kinase C (PKC), and also play a role in modulating the physical properties of cellular membranes. The long, saturated acyl chains of this compound are expected to decrease membrane fluidity. Saturated fatty acids lack double bonds, allowing for tighter packing of lipid molecules through increased van der Waals interactions. This increased order and packing density leads to a more rigid membrane structure. The presence of long-chain saturated fatty acids generally correlates with decreased membrane fluidity and an increase in the membrane's melting temperature.

These application notes provide protocols for three widely used methods to assess membrane fluidity: Laurdan Generalized Polarization (GP), 1,6-diphenyl-1,3,5-hexatriene (DPH) Fluorescence Anisotropy, and Fluorescence Recovery After Photobleaching (FRAP). These methods can be adapted to study the effects of incorporating this compound into model membrane systems, such as liposomes, or into the membranes of cultured cells.

Predicted Effects of this compound on Membrane Fluidity

The incorporation of this compound into a lipid bilayer is predicted to have the following effects on membrane fluidity:

  • Increased Membrane Order: The two saturated C20 acyl chains of this compound will promote a more ordered, gel-like state in the lipid bilayer.

  • Decreased Fluidity: The tight packing of the saturated acyl chains will restrict the lateral and rotational movement of lipids, leading to a decrease in overall membrane fluidity.

  • Potential for Domain Formation: At certain concentrations, this compound may induce the formation of lipid domains with distinct physical properties, potentially leading to lateral phase separation within the membrane.

The following table summarizes the expected quantitative outcomes from membrane fluidity assays upon the incorporation of this compound into a model lipid bilayer.

ParameterControl Membrane (e.g., POPC)Membrane with this compoundPredicted Change
Laurdan GP Lower GP valueHigher GP valueIncrease
DPH Fluorescence Anisotropy (r) Lower anisotropy valueHigher anisotropy valueIncrease
FRAP Diffusion Coefficient (D) Higher diffusion coefficientLower diffusion coefficientDecrease
FRAP Mobile Fraction (Mf) High mobile fractionPotentially lower mobile fractionDecrease

Experimental Protocols

Protocol 1: Membrane Fluidity Assessment using Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is related to the degree of water penetration into the lipid bilayer. In more ordered, gel-phase membranes, water penetration is low, and Laurdan emits maximally at ~440 nm. In more fluid, liquid-crystalline phase membranes, increased water penetration shifts the emission maximum to ~490 nm. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at these two wavelengths and provides a ratiometric measure of membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Liposomes (e.g., POPC) with and without incorporated this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with excitation and emission monochromators or appropriate filters

  • 96-well black, clear-bottom microplates

Procedure:

  • Laurdan Stock Solution: Prepare a 1 mM stock solution of Laurdan in dimethylformamide (DMF). Store protected from light at -20°C.

  • Liposome Preparation: Prepare liposomes of the desired lipid composition (e.g., 100% POPC as a control, and POPC with varying mol% of this compound) using standard methods such as extrusion or sonication.

  • Laurdan Staining:

    • Dilute the liposome suspension to a final lipid concentration of 0.1 mM in PBS.

    • Add Laurdan stock solution to the liposome suspension to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Pipette 200 µL of the Laurdan-stained liposome suspension into the wells of a 96-well microplate.

    • Set the fluorometer to an excitation wavelength of 350 nm.

    • Measure the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each sample using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Compare the GP values of the control liposomes with those containing this compound. An increase in the GP value indicates a decrease in membrane fluidity.

Laurdan_GP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Liposomes Prepare Liposomes (Control & +this compound) Staining Stain Liposomes with Laurdan Liposomes->Staining Laurdan_Stock Prepare 1mM Laurdan Stock Laurdan_Stock->Staining Measurement Measure Fluorescence (Ex: 350nm, Em: 440nm & 490nm) Staining->Measurement Calculation Calculate GP Value Measurement->Calculation Comparison Compare GP Values Calculation->Comparison

Caption: Workflow for measuring membrane fluidity via DPH fluorescence anisotropy.

Protocol 3: Membrane Fluidity Assessment using Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane. A small area of the

Methods for Synthesizing Radiolabeled Dieicosanoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled dieicosanoin, a critical tool for studying lipid metabolism and signaling pathways. The methods described herein focus on the incorporation of Carbon-14 (¹⁴C) and Tritium (³H), two of the most common isotopes in metabolic research due to their ability to be incorporated into the carbon skeleton of molecules without altering their chemical properties.[][2]

Introduction

This compound, a diacylglycerol (DAG) containing two 20-carbon eicosanoyl chains, plays a significant role as a second messenger in a variety of cellular signaling cascades. The ability to trace the fate of this compound in biological systems is paramount to understanding its role in both normal physiology and pathological conditions. Radiolabeling provides a highly sensitive method for tracking the absorption, distribution, metabolism, and excretion (ADME) of this important lipid molecule.

This document outlines two primary strategies for the synthesis of radiolabeled this compound:

  • Labeling of the Glycerol Backbone: This approach utilizes a commercially available radiolabeled glycerol precursor.

  • Labeling of the Eicosanoyl Chains: This method involves the synthesis of radiolabeled eicosanoic acid followed by its esterification to a glycerol backbone.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of radiolabeled diacylglycerols. It is important to note that specific yields, specific activities, and radiochemical purities can vary depending on the specific reaction conditions, the purity of the starting materials, and the purification methods employed.

Radiolabeling MethodRadioisotopePrecursorTypical Radiochemical YieldTypical Specific ActivityTypical Radiochemical PurityCitation(s)
Glycerol Backbone Labeling ¹⁴CL-[U-¹⁴C]Glycerol 3-phosphateNot explicitly stated for this compound, but the general method is established.Not explicitly stated for this compound.>95% (general for DAGs)[3]
Fatty Acid Chain Labeling ¹⁴C[1-¹⁴C]Eicosanoic Acid80-90% (for fatty acid synthesis)50-60 mCi/mmol (for ¹⁴C-labeled fatty acids)>97% (for custom radiolabeled lipids)[4][5]
Fatty Acid Chain Labeling ³HEicosenoic Acid (via catalytic tritiation)High (typical for catalytic hydrogenation)>2 Ci/mmol (for tritiated fatty acids)>97% (for custom radiolabeled lipids)[5][6]

Experimental Protocols

Method 1: Synthesis of [¹⁴C-Glycerol]-Dieicosanoin

This method is adapted from a general procedure for the synthesis of radiolabeled sn-1,2-diacylglycerols.[3]

Principle:

This protocol involves the acylation of L-[U-¹⁴C]glycerol 3-phosphate with eicosanoic anhydride, followed by the enzymatic removal of the phosphate group to yield sn-1,2-dieicosanoyl-[U-¹⁴C]glycerol.

Materials:

  • L-[U-¹⁴C]Glycerol 3-phosphate

  • Eicosanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetraethylammonium hydroxide

  • Phospholipase C (from Bacillus cereus)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation cocktail and counter

Protocol:

  • Preparation of Eicosanoic Anhydride:

    • Dissolve eicosanoic acid in anhydrous DCM.

    • Add DCC in a 1:0.5 molar ratio of fatty acid to DCC.

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the eicosanoic anhydride.

  • Acylation of L-[U-¹⁴C]Glycerol 3-phosphate:

    • Dissolve L-[U-¹⁴C]glycerol 3-phosphate in water and neutralize with tetraethylammonium hydroxide.

    • Lyophilize to obtain the tetraethylammonium salt.

    • Dissolve the salt, eicosanoic anhydride, and DMAP in anhydrous DCM.

    • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Purification of [¹⁴C]-Phosphatidic Acid:

    • Evaporate the solvent from the reaction mixture.

    • Redissolve the residue in a small amount of chloroform/methanol (2:1, v/v).

    • Purify the radiolabeled phosphatidic acid by silica gel column chromatography.

  • Enzymatic Hydrolysis to [¹⁴C]-Dieicosanoin:

    • Dissolve the purified [¹⁴C]-phosphatidic acid in a suitable buffer (e.g., Tris-HCl with CaCl₂).

    • Add Phospholipase C.

    • Incubate at 37°C for 2-4 hours.

    • Extract the lipids with chloroform/methanol.

  • Purification and Analysis:

    • Purify the resulting [¹⁴C]-dieicosanoin by silica gel column chromatography.

    • Assess the radiochemical purity by TLC and autoradiography or a bio-imaging analyzer.

    • Determine the specific activity by quantifying the amount of radioactivity and the mass of the compound.

Method 2: Synthesis of [¹⁴C-Eicosanoyl]-Dieicosanoin

This method involves the synthesis of [1-¹⁴C]eicosanoic acid followed by its esterification to glycerol.

Part A: Synthesis of [1-¹⁴C]Eicosanoic Acid

This is a general procedure for the carboxylation of a Grignard reagent with ¹⁴CO₂.

Materials:

  • 1-Bromononadecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • ¹⁴CO₂ (generated from Ba¹⁴CO₃)

  • Hydrochloric acid

Protocol:

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 1-bromononadecane in anhydrous diethyl ether dropwise to initiate the reaction.

    • Reflux the mixture until the magnesium is consumed.

  • Carboxylation with ¹⁴CO₂:

    • Generate ¹⁴CO₂ from Ba¹⁴CO₃ by adding concentrated sulfuric acid in a sealed apparatus connected to the reaction flask.

    • Bubble the generated ¹⁴CO₂ through the Grignard reagent solution at low temperature (-78°C).

  • Work-up and Purification:

    • Quench the reaction with dilute hydrochloric acid.

    • Extract the [1-¹⁴C]eicosanoic acid with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography.

Part B: Esterification of Glycerol with [1-¹⁴C]Eicosanoic Acid

This can be achieved through chemical or enzymatic methods.

Chemical Esterification:

  • React glycerol with two equivalents of [1-¹⁴C]eicosanoic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent like DCC with DMAP.[7] The reaction is typically carried out in an inert solvent and may require elevated temperatures. Purification is achieved by column chromatography.

Enzymatic Esterification:

  • Utilize a lipase, such as Candida antarctica lipase B (Novozym 435), to catalyze the esterification of glycerol with [1-¹⁴C]eicosanoic acid. This method offers higher regioselectivity and milder reaction conditions. The reaction can be performed in a solvent-free system or in an organic solvent.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a species of diacylglycerol, is a key second messenger that activates several downstream signaling pathways. The fatty acid composition of DAGs can influence their signaling properties and interactions with proteins.[8][9] The primary effectors of DAG signaling are Protein Kinase C (PKC) and Protein Kinase D (PKD).

Dieicosanoin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis This compound This compound (DAG) PIP2->this compound generates PKC Protein Kinase C (PKC) This compound->PKC 4a. Recruits & Activates PKD Protein Kinase D (PKD) This compound->PKD 4b. Recruits & Activates (often via PKC) Downstream_PKC PKC Substrates PKC->Downstream_PKC 5a. Phosphorylation Downstream_PKD PKD Substrates PKD->Downstream_PKD 5b. Phosphorylation Receptor GPCR / RTK Receptor->PLC 2. PLC Activation Stimulus External Stimulus Stimulus->Receptor 1. Activation Cellular_Response_PKC Cellular Responses (e.g., Proliferation, Differentiation) Downstream_PKC->Cellular_Response_PKC Cellular_Response_PKD Cellular Responses (e.g., Vesicular Trafficking, Gene Expression) Downstream_PKD->Cellular_Response_PKD

Caption: this compound signaling cascade.

Experimental Workflow: Synthesis of [¹⁴C-Eicosanoyl]-Dieicosanoin

The following diagram illustrates the general workflow for the synthesis and purification of this compound radiolabeled on the fatty acid chains.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 1-Bromononadecane + Mg + ¹⁴CO₂ Fatty_Acid [1-¹⁴C]Eicosanoic Acid Start->Fatty_Acid Grignard Reaction Esterification Esterification with Glycerol (Chemical or Enzymatic) Fatty_Acid->Esterification Crude_Product Crude [¹⁴C]-Dieicosanoin Esterification->Crude_Product Column_Chrom Silica Gel Column Chromatography Crude_Product->Column_Chrom TLC_Analysis TLC with Autoradiography Column_Chrom->TLC_Analysis Fraction Analysis Final_Product Pure Radiolabeled this compound TLC_Analysis->Final_Product Pooled Pure Fractions QC Purity & Specific Activity Determination Final_Product->QC

Caption: Workflow for [¹⁴C-Eicosanoyl]-Dieicosanoin synthesis.

Conclusion

The synthesis of radiolabeled this compound is a multi-step process that requires careful execution and purification. The choice between labeling the glycerol backbone or the eicosanoyl chains will depend on the specific research question. Backbone labeling is useful for tracing the entire diacylglycerol molecule, while chain labeling is advantageous for studying the metabolism of the fatty acid moieties. The protocols and information provided in this document serve as a comprehensive guide for researchers to produce and utilize radiolabeled this compound in their studies of lipid signaling and metabolism.

References

Anwendungshinweise und Protokolle für Diacylglycerolkinase-Assays unter Verwendung von Dieicosanoin als Substrat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Diacylglycerolkinasen (DGKs) sind eine Familie von Enzymen, die eine zentrale Rolle in der zellulären Signaltransduktion spielen, indem sie Diacylglycerin (DAG) zu Phosphatidsäure (PA) phosphorylieren.[1][2][3] Diese Reaktion ist entscheidend für die Regulierung der relativen Konzentrationen dieser beiden wichtigen Lipid-Second-Messenger, die verschiedene nachgeschaltete Signalwege beeinflussen.[1][2][3] Die zehn identifizierten Säugetier-DGK-Isoformen (α, β, γ, δ, ε, ζ, η, θ, ι, κ) weisen unterschiedliche Expressionsmuster, subzelluläre Lokalisationen und regulatorische Eigenschaften auf, was sie zu attraktiven Zielen für die Arzneimittelentwicklung bei Krankheiten wie Krebs, Stoffwechselstörungen und neurologischen Erkrankungen macht.[1]

Die Substratspezifität der DGK-Isoformen, insbesondere im Hinblick auf die Acylkettenzusammensetzung des DAG-Substrats, ist ein kritischer Aspekt ihrer Funktion.[4][5][6] Dieicosanoin, ein Diacylglycerin, das zwei gesättigte 20-Kohlenstoff-Arachidinsäureketten enthält, stellt ein spezifisches Substrat dar, das zur Untersuchung der Acylkettenspezifität bestimmter DGK-Isoformen verwendet werden kann.[7] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für einen Diacylglycerolkinase-Assay unter Verwendung von this compound und bieten eine Grundlage für das Screening von Inhibitoren und die Charakterisierung der Enzymkinetik.

Signalweg der Diacylglycerolkinase

Diacylglycerolkinasen wirken als entscheidender Schalter in der Lipid-Signalgebung. Die Aktivierung von Rezeptoren an der Zelloberfläche, wie G-Protein-gekoppelte Rezeptoren (GPCRs) oder Rezeptor-Tyrosinkinasen (RTKs), führt zur Aktivierung der Phospholipase C (PLC). PLC hydrolysiert Phosphatidylinositol-4,5-bisphosphat (PIP2) in die beiden Second-Messenger Inositol-1,4,5-trisphosphat (IP3) und Diacylglycerin (DAG).[3] Während IP3 die Freisetzung von Kalzium aus intrazellulären Speichern stimuliert, aktiviert DAG Proteine wie die Proteinkinase C (PKC). DGKs beenden die DAG-Signalgebung, indem sie DAG zu Phosphatidsäure (PA) phosphorylieren, die ihrerseits als Signalmolekül fungiert oder für die Resynthese von Phosphoinositiden wiederverwendet wird.[3]

DGK_Signaling_Pathway cluster_membrane Zellmembran cluster_cytosol Zytosol GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Aktivierung PIP2 PIP2 PLC->PIP2 hydrolysiert DAG Diacylglycerin (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK Diacylglycerolkinase (DGK) DAG->DGK Substrat PKC_Activation PKC Aktivierung DAG->PKC_Activation aktiviert PA Phosphatidsäure (PA) DGK->PA phosphoryliert PA_Signaling PA-vermittelte Signalwege PA->PA_Signaling aktiviert Ca_Release Ca²⁺ Freisetzung IP3->Ca_Release induziert Extracellular_Signal Extrazelluläres Signal Extracellular_Signal->GPCR_RTK

Abbildung 1: Vereinfachter Signalweg der Diacylglycerolkinase (DGK).

Prinzip des Assays

Dieser Assay zur Messung der DGK-Aktivität basiert auf einer gekoppelten enzymatischen Reaktion, die die Menge des produzierten Phosphatidsäure (PA) quantifiziert. In der ersten Stufe phosphoryliert die DGK in der Probe das Substrat this compound zu Dieicosanoyl-Phosphatidsäure, wobei ATP verbraucht wird. In den nachfolgenden Schritten wird die gebildete PA durch eine Lipase zu Glycerin-3-phosphat (G3P) hydrolysiert. Das G3P wird dann durch die Glycerin-3-phosphat-Oxidase (GPO) oxidiert, wobei Wasserstoffperoxid (H₂O₂) entsteht. Das H₂O₂ reagiert mit einer fluorometrischen Sonde zu einem hochfluoreszierenden Produkt. Die Fluoreszenzintensität ist direkt proportional zur Menge der durch die DGK-Aktivität erzeugten PA.

Experimenteller Arbeitsablauf

Der Arbeitsablauf für den DGK-Aktivitätsassay ist in der folgenden Abbildung dargestellt. Er umfasst die Vorbereitung der Reagenzien, die Kinase-Reaktion, die anschließende Hydrolyse des Produkts und die Detektion.

DGK_Assay_Workflow Start Start Reagent_Prep Reagenzien vorbereiten (Puffer, Enzym, Substrat, Probe) Start->Reagent_Prep Add_Substrate This compound-Substrat zu den Wells hinzufügen Reagent_Prep->Add_Substrate Add_Enzyme DGK-Enzymprobe hinzufügen Add_Substrate->Add_Enzyme Kinase_Reaction Kinase-Reaktion inkubieren (z.B. 30 min bei 37°C) Add_Enzyme->Kinase_Reaction Add_Lipase Lipase-Lösung hinzufügen Kinase_Reaction->Add_Lipase Hydrolysis Hydrolyse inkubieren (z.B. 30 min bei 37°C) Add_Lipase->Hydrolysis Add_Detection_Mix Detektions-Mischung hinzufügen (GPO & Sonde) Hydrolysis->Add_Detection_Mix Detection_Incubation Detektionsreaktion inkubieren (z.B. 10 min bei RT, lichtgeschützt) Add_Detection_Mix->Detection_Incubation Measure_Fluorescence Fluoreszenz messen (Ex/Em = 530-560/585-595 nm) Detection_Incubation->Measure_Fluorescence Data_Analysis Datenanalyse Measure_Fluorescence->Data_Analysis End Ende Data_Analysis->End

Abbildung 2: Allgemeiner Arbeitsablauf für einen fluorometrischen DGK-Assay.

Detailliertes Versuchsprotokoll

Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische DGK-Isoformen oder experimentelle Bedingungen optimiert werden.

Benötigte Materialien:

  • Rekombinantes, gereinigtes DGK-Enzym

  • This compound-Substrat

  • ATP-Lösung

  • Kinase-Assay-Puffer (z.B. 50 mM Tris-HCl pH 7,5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Lipase-Lösung

  • Glycerin-3-phosphat-Oxidase (GPO)

  • Fluorometrische Sonde (z.B. Amplex Red oder Äquivalent)

  • Phosphatidsäure-Standard zur Erstellung einer Standardkurve

  • Schwarze 96-Well-Platte mit klarem Boden

  • Fluoreszenz-Mikroplatten-Lesegerät

Protokollschritte:

  • Vorbereitung der Reagenzien:

    • Bereiten Sie den Kinase-Assay-Puffer vor und halten Sie ihn auf Eis.

    • Lösen Sie das this compound-Substrat in einem geeigneten Lösungsmittel (z.B. DMSO) und verdünnen Sie es anschließend im Kinase-Assay-Puffer auf die gewünschte Arbeitskonzentration. Beachten Sie, dass die Solubilisierung von Lipiden eine Beschallung oder die Zugabe von Detergenzien wie Octyl-β-D-glucopyranosid erfordern kann.

    • Verdünnen Sie das DGK-Enzym und die ATP-Lösung auf die gewünschte Konzentration im Kinase-Assay-Puffer.

    • Bereiten Sie eine Standardkurve mit Phosphatidsäure in einem Konzentrationsbereich vor, der für Ihren Assay relevant ist.

    • Bereiten Sie die Detektionsmischung vor, die GPO und die fluorometrische Sonde gemäß den Anweisungen des Herstellers enthält.

  • Kinase-Reaktion:

    • Geben Sie 20 µL des this compound-Substrats in jede Vertiefung einer 96-Well-Platte.

    • Fügen Sie 10 µL Kinase-Puffer hinzu.

    • Fügen Sie 10 µL der DGK-Enzymprobe, des Blanks (Puffer ohne Enzym) oder der Positivkontrolle hinzu.

    • Starten Sie die Reaktion durch Zugabe von 10 µL der ATP-Lösung. Das Endvolumen beträgt 50 µL.

    • Inkubieren Sie die Platte für 30 Minuten bei 37°C.

  • Hydrolyse der Phosphatidsäure:

    • Stoppen Sie die Kinase-Reaktion (falls erforderlich, z.B. durch Hitzeinaktivierung oder Zugabe eines Stoppreagenzes).

    • Übertragen Sie 20 µL der Reaktionsmischung in eine neue schwarze 96-Well-Platte.

    • Geben Sie 40 µL der Lipase-Lösung in jede Vertiefung.

    • Inkubieren Sie die Platte für 30 Minuten bei 37°C.

  • Detektion:

    • Geben Sie 50 µL der vorbereiteten Detektionsmischung in jede Vertiefung.

    • Inkubieren Sie die Platte für 10 Minuten bei Raumtemperatur und schützen Sie sie vor Licht.

    • Messen Sie die Fluoreszenz mit einem Mikroplatten-Lesegerät bei einer Anregungswellenlänge von 530-560 nm und einer Emissionswellenlänge von 585-595 nm.

  • Datenanalyse:

    • Subtrahieren Sie den Fluoreszenzwert des Blanks von allen Messwerten.

    • Erstellen Sie eine Standardkurve, indem Sie die Fluoreszenz der Phosphatidsäure-Standards gegen ihre Konzentration auftragen.

    • Bestimmen Sie die Konzentration der in den Proben produzierten PA anhand der Standardkurve.

    • Berechnen Sie die spezifische Aktivität der DGK in nmol/min/mg.

Datenpräsentation

Die quantitative Analyse der DGK-Aktivität umfasst die Bestimmung der kinetischen Parameter und die Bewertung der Inhibitorpotenz. Die folgenden Tabellen dienen als Vorlage für die Darstellung solcher Daten.

Tabelle 1: Kinetische Parameter für DGK mit this compound als Substrat (Beispieldaten)

ParameterWertEinheit
Kₘ (this compound)50µM
Vₘₐₓ120nmol/min/mg
kcat10s⁻¹
kcat/Kₘ2.0 x 10⁵M⁻¹s⁻¹

Tabelle 2: Inhibitor-Screening gegen DGK unter Verwendung von this compound (Beispieldaten)

InhibitorIC₅₀Hemmungsmechanismus
R590220.5Kompetitiv (ATP)
Verbindung X2.3Nicht-kompetitiv
Verbindung Y> 50Inaktiv

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringes oder kein Signal Inaktives EnzymEnzymaktivität mit einer Positivkontrolle überprüfen.
Falsche PufferbedingungenpH-Wert und Ionenkonzentration des Puffers optimieren.
Substrat nicht richtig gelöstSolubilisierung des Dieicosanoins durch Beschallung oder Zugabe von Detergenzien verbessern.
Hoher Hintergrund Kontamination der ReagenzienFrische Reagenzien und Puffer verwenden.
Spontane Hydrolyse der SondeDetektionsmischung frisch zubereiten und lichtgeschützt aufbewahren.
Hohe Variabilität PipettierfehlerKalibrierte Pipetten verwenden; Reagenzien vor Gebrauch gut mischen.
Inhomogene SubstratlösungSicherstellen, dass die this compound-Lösung vor dem Pipettieren gut durchmischt ist.

Fazit

Diese Anwendungshinweise bieten ein umfassendes Protokoll für die Durchführung von Diacylglycerolkinase-Assays unter Verwendung von this compound als spezifisches Substrat. Die bereitgestellten Methoden und Vorlagen ermöglichen es Forschern, die Aktivität von DGK-Isoformen zu charakterisieren, ihre Substratspezifität zu untersuchen und potenzielle Inhibitoren zu identifizieren. Eine sorgfältige Optimierung des Assays, insbesondere im Hinblick auf die Solubilisierung des lipidischen Substrats, ist für den Erhalt genauer und reproduzierbarer Ergebnisse von entscheidender Bedeutung.

References

Chromatographic Separation of Dieicosanoin from Other Diacylglycerols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dieicosanoin, a diacylglycerol (DAG) containing two 20-carbon saturated fatty acid (eicosanoic acid) chains, is a highly hydrophobic and nonpolar lipid. Its unique physical properties necessitate specialized chromatographic methods for its separation and purification from complex lipid mixtures. This document provides detailed application notes and protocols for the separation of this compound from other DAGs using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: Reversed-Phase HPLC for separation based on fatty acid composition and Normal-Phase HPLC for the resolution of positional isomers.

These protocols are designed to serve as a robust starting point for researchers and professionals in drug development and lipid analysis. Method optimization will be required based on the specific sample matrix and analytical goals.

Part 1: Separation of this compound by Reversed-Phase HPLC

Application Note

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating diacylglycerols based on their hydrophobicity. The principle of separation relies on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C30) and a polar mobile phase. In the context of DAGs, retention is primarily influenced by the total number of carbons in the acyl chains and the degree of unsaturation.

This compound, with a total of 40 carbons in its two saturated acyl chains, is significantly more hydrophobic than DAGs containing shorter-chain or unsaturated fatty acids. Consequently, it will be more strongly retained on a reversed-phase column. This characteristic allows for its effective separation from other DAG species. The elution order can be predicted as follows: DAGs with a lower total carbon number or a higher degree of unsaturation will elute earlier than this compound. For instance, diolein (di-C18:1) will have a much shorter retention time than this compound.

Detection of saturated lipids like this compound can be challenging due to the lack of a strong UV chromophore. Therefore, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are recommended. Mass Spectrometry (MS) can also be coupled with HPLC for both sensitive detection and structural confirmation.

Experimental Protocol: Reversed-Phase HPLC Separation

1. Principle:

Separation of DAGs based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase gradient.

2. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column thermostat.

  • C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

  • HPLC-grade solvents: Acetonitrile, Isopropanol, Dichloromethane.

  • Sample vials and filters (0.22 µm PTFE).

3. Sample Preparation:

  • Dissolve the crude lipid extract or DAG mixture in a suitable organic solvent. Due to the high hydrophobicity of this compound, a stronger solvent like dichloromethane or a mixture of hexane and isopropanol is recommended for the initial dissolution.

  • The final sample for injection should be prepared in a solvent compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of dichloromethane and isopropanol is a suitable choice.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 or C30, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol:Dichloromethane (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.00100
30.00100
30.17030
40.07030
  • Detector (ELSD/CAD): Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/min (optimize as per manufacturer's recommendations).

5. Data Analysis:

  • Identify the this compound peak based on its expected longer retention time compared to other DAGs.

  • Quantification can be performed by creating a calibration curve using a pure this compound standard.

Part 2: Separation of 1,2- and 1,3-Dieicosanoin Isomers by Normal-Phase HPLC

Application Note

Normal-phase HPLC separates molecules based on their polarity. This technique is particularly effective for resolving positional isomers of diacylglycerols, such as 1,2- and 1,3-dieicosanoin. The stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. The 1,2-isomer is slightly more polar than the 1,3-isomer due to the proximity of the hydroxyl and ester groups, leading to a stronger interaction with the silica stationary phase and thus a longer retention time.[1][2]

For the detection of underivatized DAGs in normal-phase HPLC, ELSD or CAD is suitable. Alternatively, derivatization of the hydroxyl group with a UV-active moiety can allow for UV detection.[3]

Experimental Protocol: Normal-Phase HPLC Separation of Isomers

1. Principle:

Separation of 1,2- and 1,3-dieicosanoin isomers based on their differential polarity using a polar stationary phase and a nonpolar mobile phase.

2. Apparatus and Materials:

  • HPLC system as described in the RP-HPLC section.

  • Silica or Diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • ELSD, CAD, or UV detector (if derivatization is performed).

  • HPLC-grade solvents: Hexane, Isopropanol, Acetic Acid.

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (e.g., Hexane with a small amount of Isopropanol).

  • Filter the sample through a 0.22 µm PTFE syringe filter.

4. Chromatographic Conditions:

  • Column: Silica, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with Hexane:Isopropanol:Acetic Acid (98:2:0.01, v/v/v). The mobile phase composition may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detector (ELSD/CAD): Settings similar to the RP-HPLC method.

5. Data Analysis:

  • The elution order is typically 1,3-dieicosanoin followed by 1,2-dieicosanoin.

  • Peak areas can be used for relative quantification of the isomers.

Data Presentation

Table 1: Predicted Elution Order of Various DAGs in HPLC

Diacylglycerol (DAG)Fatty Acid CompositionTotal Carbons:Double BondsPredicted Elution Order (Reversed-Phase HPLC)Predicted Elution Order (Normal-Phase HPLC - Isomers)
DilinoleinC18:2 / C18:236:41 (Earliest)N/A
DioleinC18:1 / C18:136:22N/A
DipalmitinC16:0 / C16:032:03N/A
DistearinC18:0 / C18:036:04N/A
1,3-Dieicosanoin C20:0 / C20:0 40:0 5 (Latest) 1 (Earlier Isomer)
1,2-Dieicosanoin C20:0 / C20:0 40:0 5 (Latest) 2 (Later Isomer)

Note: In reversed-phase HPLC, for DAGs with the same total carbon number, the one with more double bonds will elute earlier. For saturated DAGs, the one with a lower total carbon number will elute earlier. In normal-phase HPLC, the 1,3-isomer is less polar and elutes before the 1,2-isomer.[1][2]

Mandatory Visualization

Chromatographic_Separation_of_this compound Crude_Lipid_Extract Crude Lipid Extract (Containing various DAGs) Sample_Prep Sample Preparation (Dissolution and Filtration) Crude_Lipid_Extract->Sample_Prep RP_HPLC Reversed-Phase HPLC (Separation by Hydrophobicity) Sample_Prep->RP_HPLC Other_DAGs Other DAGs (Shorter chain / Unsaturated) RP_HPLC->Other_DAGs Dieicosanoin_Fraction This compound Fraction (Mixture of 1,2- and 1,3-isomers) RP_HPLC->Dieicosanoin_Fraction NP_HPLC Normal-Phase HPLC (Separation by Polarity) Dieicosanoin_Fraction->NP_HPLC Isomer_1 Purified 1,3-Dieicosanoin NP_HPLC->Isomer_1 Isomer_2 Purified 1,2-Dieicosanoin NP_HPLC->Isomer_2 Analysis Analysis (ELSD, CAD, MS) Isomer_1->Analysis Isomer_2->Analysis

Caption: Workflow for the purification of this compound isomers.

References

Application Notes & Protocols: Analytical Techniques for the Identification and Quantification of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and serve as key intermediates in lipid metabolism.[1][2] Structurally, DAGs consist of a glycerol backbone with two fatty acid chains attached via ester linkages. They exist as distinct positional isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol (which are enantiomers), and sn-1,3-diacylglycerol. The sn-1,2-DAG isomer is the primary biologically active form, known for activating a range of downstream effector proteins, most notably Protein Kinase C (PKC).[3] Given the functional specificity of these isomers, their accurate identification and quantification are paramount for understanding cellular physiology, disease pathogenesis, and for the development of therapeutic agents targeting lipid signaling pathways.

The structural similarity and potential for acyl migration, particularly in sn-1,2-DAGs, present significant analytical challenges. This document provides detailed application notes and protocols for the primary analytical techniques used to separate and identify DAG isomers, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Diacylglycerol Signaling Pathways

The canonical signaling pathway involving DAG begins with the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and sn-1,2-DAG.[4] While IP3 mobilizes intracellular calcium, DAG remains in the cell membrane where it recruits and activates members of the Protein Kinase C (PKC) family.[3] This activation triggers a cascade of phosphorylation events that regulate numerous cellular processes.[5] Beyond PKC, DAG also activates other effectors like Ras guanyl-releasing proteins (RasGRPs), protein kinase D (PKD), and Munc13 proteins, highlighting its diverse role in cell regulation.[4] The signal is attenuated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[6]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK G_Protein G-Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem recruits & activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Downstream Downstream Cellular Responses PKC_mem->Downstream phosphorylates targets PA Phosphatidic Acid (PA) DGK->PA phosphorylates Ligand Ligand Ligand->Receptor G_Protein->PLC activates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release

Caption: Canonical Diacylglycerol (DAG) Signaling Pathway.

Analytical Techniques & Protocols

A combination of chromatographic separation and mass spectrometric detection is the most powerful approach for resolving and identifying DAG isomers. NMR provides complementary structural information.

Chromatographic Separation of DAG Isomers

Chromatography is essential for separating DAG isomers prior to detection and quantification.

HPLC is a widely used technique for separating DAG isomers. The choice between normal-phase and reversed-phase depends on the specific application and whether derivatization is used.

  • Normal-Phase (NP-HPLC): NP-HPLC, often using a silica column, is effective for separating underivatized or derivatized DAGs based on polarity.[7] It can separate 1,3-DAGs from the co-eluting 1,2- and 2,3-isomers.[8]

  • Reversed-Phase (RP-HPLC): RP-HPLC separates DAGs based on the length and degree of unsaturation of their fatty acyl chains.[9] This method is particularly useful for profiling the molecular species of DAGs within a sample.[10]

  • Chiral Chromatography: To resolve the sn-1,2 and sn-2,3 enantiomers, chiral stationary phases are required. This is often achieved after derivatizing the hydroxyl group of the DAGs with a chiral agent.[11][12]

Protocol: Chiral HPLC Separation of Derivatized DAG Enantiomers This protocol is adapted from methods using dinitrophenyl-urethane derivatives for enantiomeric separation.[11][13]

  • Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method.[14]

  • Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Redissolve the lipid residue in a solution containing a chiral derivatizing agent, such as N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine, or prepare 3,5-dinitrophenyl-urethane derivatives.[11]

    • Incubate the reaction mixture as required by the specific derivatization chemistry to ensure complete reaction with the DAG hydroxyl group.

  • Purification (Optional): Purify the derivatized DAGs using solid-phase extraction (SPE) on a silica cartridge to remove excess reagent and other lipid classes.[15][16]

  • HPLC Analysis:

    • Column: Chiral stationary phase column, e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica (5 µm particles, 25 cm length).[11][12]

    • Mobile Phase: An isocratic mixture of hexane, ethylene dichloride, and ethanol. A typical ratio is 40:10:1 (v/v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, with the wavelength set according to the absorbance maximum of the derivative (e.g., 230 nm or 254 nm).

    • Elution Order: Typically, the sn-1,2-enantiomers elute before the corresponding sn-2,3-enantiomers.[11]

GC, almost always coupled with Mass Spectrometry (GC-MS), can be used to analyze DAG isomers. A critical prerequisite is the derivatization of the polar hydroxyl group to increase volatility, commonly through silylation.

Protocol: GC-MS Analysis of TMS-Derivatized DAGs This protocol is based on the characterization of DAG isomers in edible oils.[17]

  • Lipid Extraction & Isolation: Isolate the DAG fraction from the total lipid extract using solid-phase extraction or thin-layer chromatography.

  • Derivatization (Silylation):

    • Dry the isolated DAG fraction under nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent like pyridine.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) ether derivatives.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient is used to separate the DAG species, for example, starting at 150°C and ramping to 350°C.

    • Carrier Gas: Helium.

    • MS Detection: Use Electron Ionization (EI) mode. The mass spectrometer will scan a mass range of m/z 50-800. Isomer identification relies on characteristic fragment ions.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a highly sensitive and specific technique for DAG analysis, especially when coupled with liquid chromatography (LC-MS/MS).[3][10]

  • Principle: In ESI-MS, DAGs are ionized (often as [M+NH₄]⁺ or [M+Li]⁺ adducts) and their mass-to-charge ratio (m/z) is measured.[18] Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting product ions. The fragmentation patterns are key to distinguishing isomers.

  • Isomer Differentiation:

    • 1,2- vs. 1,3-DAGs: These regioisomers can be distinguished by the characteristic neutral loss of a fatty acyl chain plus the adjacent CH₂OH group from the parent ion, which is more prominent for sn-1,2 isomers.[17] The [M-RCO₂CH₂]⁺ ion is considered a key diagnostic fragment for distinguishing positional isomers.[17]

    • Quantification: Quantification is achieved by using stable isotope-labeled internal standards and employing techniques like neutral loss scanning or multiple reaction monitoring (MRM).[15][18]

Protocol: LC-MS/MS Analysis of DAG Molecular Species This protocol is a general guide based on established lipidomics methods.[8][10]

  • Sample Preparation:

    • Perform lipid extraction from the sample (e.g., skeletal muscle, cells).[10]

    • Add a suite of internal standards, including deuterated or ¹³C-labeled DAGs, prior to extraction to control for sample loss and ionization variability.[18]

  • LC Separation:

    • Use an appropriate HPLC method (as described above, typically RP-HPLC) to separate DAG species based on their acyl chain composition.

  • MS/MS Detection:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Analysis Mode: Tandem MS (MS/MS) using a triple quadrupole or Q-TOF mass spectrometer.[15][16]

    • Neutral Loss Scanning: To specifically detect DAGs, perform a neutral loss scan corresponding to the loss of a specific fatty acid (e.g., neutral loss of palmitic acid, C16:0).[18]

    • Data Analysis: Identify DAG species by their precursor ion m/z and characteristic fragment ions. Quantify by comparing the peak area of the endogenous DAG to its corresponding internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information to unambiguously identify DAG isomers, often without the need for derivatization.[3][19]

  • Principle: ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom in the molecule. The signals from the glycerol backbone protons and carbons are particularly informative for distinguishing isomers.

  • Isomer Differentiation:

    • The chemical shifts and signal multiplicities of the protons on the C-1, C-2, and C-3 positions of the glycerol backbone differ between 1,2- and 1,3-DAGs.[20]

    • For example, in ¹H NMR, the proton on C-2 of the glycerol moiety in 1,2- and 2,3-diacylglycerols shows significant differences in chemical shift compared to the 1,3-isomer.[20] 2D NMR techniques like HMBC can further confirm long-range ¹H-¹³C connectivity.[20]

Protocol: NMR Analysis of DAG Isomers

  • Sample Preparation: Isolate and purify the DAG fraction from the sample to a high degree (>95%) using preparative TLC or HPLC.

  • NMR Acquisition:

    • Dissolve the purified DAG sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[21]

    • If needed, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in definitive signal assignment.[22]

  • Data Analysis:

    • Assign the signals corresponding to the glycerol backbone protons and carbons.

    • Compare the chemical shifts and coupling constants to reference spectra or published data for known DAG isomer standards to confirm the identity of the isomers present.[20]

General Experimental Workflow

The comprehensive analysis of DAG isomers typically follows a multi-step workflow, combining separation and detection techniques to achieve accurate identification and quantification.

DAG_Analysis_Workflow cluster_separation Separation & Purification cluster_analysis Identification & Quantification Sample Biological Sample (Tissue, Cells) Spike Add Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) TLC TLC / SPE (Isolate DAG Class) Extraction->TLC Spike->Extraction Deriv Derivatization (Optional, for GC/Chiral HPLC) TLC->Deriv HPLC HPLC Separation (Chiral / RP / NP) TLC->HPLC (for underivatized) NMR NMR Spectroscopy (Structural Elucidation) TLC->NMR (for purified fraction) Deriv->HPLC MS Mass Spectrometry (MS and MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data NMR->Data

Caption: General workflow for the analysis of DAG isomers.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from chromatographic and mass spectrometric analyses of DAG isomers.

Table 1: Representative HPLC Retention Data for DAG Isomer Separation

DAG Isomer TypeChromatographic MethodTypical Elution OrderReference
Regioisomers (1,2- vs 1,3-)RP-HPLC (C18 column)1,3-isomers generally elute before 1,2-isomers of the same acyl composition.[9]
Enantiomers (sn-1,2- vs sn-2,3-)Chiral NP-HPLC (derivatized)sn-1,2-enantiomers elute before sn-2,3-enantiomers.[11][12]
Molecular SpeciesRP-HPLC (C18 column)Elution time increases with acyl chain length and decreases with the number of double bonds.[9]

Table 2: Characteristic Ions for GC-MS and ESI-MS/MS Analysis of DAG Isomers

TechniqueIon / FragmentIsomer SpecificityDescriptionReference
GC-EI-MS (TMS derivatives)[M-RCO₂CH₂]⁺Diagnostic for positional isomersThis fragment ion is key to distinguishing between 1,2- and 1,3-DAG isomers.[17]
ESI-MS/MS ([M+NH₄]⁺)Neutral Loss of (RCOOH + NH₃)Identifies fatty acyl compositionScanning for the neutral loss of a specific fatty acid allows for targeted detection of DAGs containing that acyl chain.[18]
ESI-MS/MS ([M+Li]⁺)Product ions from fragmentationCan differentiate positional isomersThe relative abundance of fragment ions resulting from the loss of fatty acyl chains can differ between 1,2- and 1,3-isomers.[18]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Dieicosanoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dieicosanoin, a 1,3-diacylglycerol of eicosanoic acid.

Troubleshooting Guide: Low this compound Yield

Low yields in this compound synthesis can arise from various factors related to reaction conditions, reagents, and purification procedures. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low Conversion of Eicosanoic Acid

Potential CauseRecommended Action
Suboptimal Temperature Verify and adjust the reaction temperature. For enzymatic synthesis using lipases like Rhizomucor miehei, the optimal temperature is typically around 50-60°C. For chemical synthesis, higher temperatures may be required, but can also lead to side products.[1][2]
Incorrect Molar Ratio of Reactants Ensure the correct molar ratio of eicosanoic acid to glycerol. A common starting point for the synthesis of 1,3-diacylglycerols is a 2:1 molar ratio of fatty acid to glycerol.[1]
Enzyme Inactivation If using an enzymatic method, ensure the lipase is active. Improper storage or handling can lead to denaturation. Consider using a fresh batch of enzyme. For immobilized lipases, check for loss of activity after repeated use.[1]
Presence of Water Water is a byproduct of esterification and can shift the reaction equilibrium towards the reactants, lowering the yield.[2] Implement continuous water removal during the reaction, for example, by applying a vacuum.[1][2]
Insufficient Mixing In a solvent-free system, adequate mixing is crucial for reactant interaction. Ensure the stirring speed is sufficient to create a homogenous reaction mixture.

Problem: High Proportion of Byproducts (Mono- and Tri-eicosanoin)

Potential CauseRecommended Action
Non-specific Catalyst If using a chemical catalyst, its lack of regioselectivity can lead to the formation of 1,2-dieicosanoin, mono-eicosanoin, and tri-eicosanoin. Consider using a 1,3-specific lipase, such as that from Rhizomucor miehei, for enzymatic synthesis.[1]
Acyl Migration Acyl migration can convert the desired 1,3-dieicosanoin to 1,2-dieicosanoin. This can be influenced by temperature and reaction time. Optimizing these parameters can help minimize this side reaction.
Prolonged Reaction Time While a sufficient reaction time is necessary for high conversion, excessively long times can lead to the formation of tri-eicosanoin. Monitor the reaction progress over time to determine the optimal endpoint.

Problem: Loss of Product During Purification

Potential CauseRecommended Action
Inefficient Extraction During workup, ensure complete extraction of the product from the reaction mixture. Use an appropriate solvent and perform multiple extractions if necessary.
Suboptimal Chromatography Conditions If using column chromatography for purification, optimize the solvent system and stationary phase to achieve good separation of this compound from unreacted starting materials and byproducts.[3]
Product Degradation This compound, like other lipids, can be susceptible to oxidation and hydrolysis. Handle the product under an inert atmosphere where possible and store it at low temperatures.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Yield check_conversion Check Eicosanoic Acid Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion check_byproducts Analyze Product Mixture for Byproducts high_byproducts High Byproducts check_byproducts->high_byproducts check_purification Evaluate Purification Step purification_loss Product Loss During Purification check_purification->purification_loss low_conversion->check_byproducts No temp Optimize Temperature low_conversion->temp Yes ratio Adjust Molar Ratio low_conversion->ratio Yes enzyme Check Enzyme Activity low_conversion->enzyme Yes water Improve Water Removal low_conversion->water Yes high_byproducts->check_purification No catalyst Use 1,3-Specific Lipase high_byproducts->catalyst Yes acyl_migration Minimize Acyl Migration high_byproducts->acyl_migration Yes time Optimize Reaction Time high_byproducts->time Yes extraction Optimize Extraction purification_loss->extraction Yes chromatography Refine Chromatography purification_loss->chromatography Yes end Improved Yield temp->end ratio->end enzyme->end water->end catalyst->end acyl_migration->end time->end extraction->end chromatography->end

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-dieicosanoin?

A1: The enzymatic synthesis using a 1,3-specific lipase, such as immobilized Rhizomucor miehei lipase, is a widely used method.[1] This approach offers high regioselectivity, leading to a higher yield of the desired 1,3-isomer compared to chemical methods. The reaction typically involves the direct esterification of eicosanoic acid and glycerol in a solvent-free system.[1][2]

Q2: Why is water removal important during the synthesis?

A2: The esterification reaction that forms this compound produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants (eicosanoic acid and glycerol), thereby reducing the final yield of the product.[2] Continuous removal of water, for instance by applying a vacuum, is crucial for driving the reaction to completion.[1][2]

Q3: What are the typical yields for 1,3-diacylglycerol synthesis?

A3: The yields can vary depending on the specific fatty acid and the reaction conditions. For the enzymatic synthesis of 1,3-diacylglycerols from saturated fatty acids in a solvent-free system, the content of the desired 1,3-diacylglycerol in the final reaction mixture can range from approximately 60% to over 80%.[2]

Q4: How can I purify the synthesized this compound?

A4: A common method for purifying this compound is column chromatography on silica gel.[3] This allows for the separation of the desired 1,3-dieicosanoin from unreacted starting materials (eicosanoic acid and glycerol), as well as byproducts like mono-eicosanoin and tri-eicosanoin.

Q5: Can I reuse the immobilized lipase?

A5: Yes, one of the advantages of using immobilized enzymes is their reusability. After each reaction cycle, the immobilized lipase can be recovered by filtration and reused in subsequent batches. Studies have shown that lipases like Rhizomucor miehei can retain a significant portion of their activity over multiple cycles.[1]

Data Presentation: Yields of 1,3-Diacylglycerols

The following table summarizes the reported content of various 1,3-diacylglycerols (1,3-DAGs) synthesized via enzymatic esterification of the corresponding fatty acid and glycerol in a solvent-free system. This data provides a reference for expected yields under optimized conditions.

1,3-DiacylglycerolFatty AcidMaximum 1,3-DAG Content in Reaction Mixture (%)
1,3-DicaprylinCaprylic Acid84.6
1,3-DicaprinCapric Acid84.4
1,3-DilaurinLauric Acid67.4
1,3-DioleinOleic Acid61.1
1,3-DilinoleinLinoleic Acid74.3
1,3-DieicosapentaenoinEicosapentaenoic Acid71.7
(Data sourced from[2])

Experimental Protocols

Enzymatic Synthesis of 1,3-Dieicosanoin

This protocol is adapted from the general procedure for the synthesis of 1,3-diacylglycerols of saturated fatty acids.[1]

Materials:

  • Eicosanoic acid

  • Glycerol (purity > 99%)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Pear-shaped flask

  • Water bath with temperature control

  • Vacuum pump

  • Magnetic stirrer

Procedure:

  • Combine eicosanoic acid and glycerol in a 2:1 molar ratio in a pear-shaped flask.

  • Add the immobilized lipase. A typical enzyme loading is 5% (w/w) based on the total weight of the reactants.[1]

  • Place the flask in a water bath set to the desired reaction temperature (e.g., 50°C).[1]

  • Begin stirring the mixture.

  • Apply a vacuum (e.g., 4 mm Hg) to the flask to facilitate the removal of water produced during the reaction.[1]

  • Allow the reaction to proceed for the desired time (e.g., 3-24 hours), monitoring the progress by analyzing small samples periodically.

  • Upon completion, stop the reaction and separate the immobilized lipase by filtration. The lipase can be washed and stored for reuse.

  • The crude product containing this compound can then be purified.

Synthesis and Purification Workflow

SynthesisWorkflow start Start Synthesis reactants Combine Eicosanoic Acid & Glycerol (2:1 molar ratio) start->reactants add_lipase Add Immobilized Lipase reactants->add_lipase reaction Incubate at 50°C with Stirring and Vacuum add_lipase->reaction monitor Monitor Reaction Progress reaction->monitor stop_reaction Stop Reaction & Filter to Recover Lipase monitor->stop_reaction crude_product Crude this compound Mixture stop_reaction->crude_product purification Purify by Column Chromatography crude_product->purification final_product Pure 1,3-Dieicosanoin purification->final_product

Caption: Workflow for the enzymatic synthesis and purification of 1,3-dieicosanoin.

References

Troubleshooting dieicosanoin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dieicosanoin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a diacylglycerol (DAG) composed of a glycerol backbone with two eicosanoic acid (a 20-carbon saturated fatty acid) chains. In research, diacylglycerols like this compound are crucial lipid second messengers that play a significant role in various cellular signaling pathways. A primary function of DAGs is the activation of Protein Kinase C (PKC), which is involved in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at -20°C. Under these conditions, it is expected to be stable for an extended period.

Q3: In which solvents can I dissolve this compound?

Troubleshooting Guide

Issue 1: this compound solution appears cloudy or precipitated.

  • Q: Why is my this compound solution not clear?

    • A: This could be due to several factors:

      • Low Solubility: this compound, being a long-chain diacylglycerol, may have limited solubility in the chosen solvent, especially at higher concentrations.

      • Low Temperature: The solution's temperature might be too low, causing the lipid to solidify or precipitate.

      • Solvent Polarity: The polarity of the solvent may not be optimal for dissolving a nonpolar molecule like this compound.

  • Q: How can I resolve the cloudiness or precipitation in my this compound solution?

    • A: Try the following troubleshooting steps:

      • Gentle Warming: Warm the solution gently in a water bath to a temperature that does not exceed physiological relevance (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could lead to degradation.

      • Sonication: Use a bath sonicator to help disperse the lipid and break up any aggregates.

      • Solvent Selection: If the issue persists, consider trying a different solvent. A less polar solvent might be more effective.

      • Dilution: The concentration of this compound may be too high. Try preparing a more dilute solution.

Issue 2: Inconsistent or unexpected experimental results.

  • Q: My experimental results are not reproducible when using this compound. What could be the cause?

    • A: Inconsistent results can stem from the instability of this compound in the experimental solution. Potential degradation pathways include:

      • Hydrolysis: The ester bonds in this compound can be hydrolyzed, breaking it down into monoacylglycerol and free fatty acids. This can be catalyzed by acidic or basic conditions or by esterase enzymes present in cell culture media.

      • Oxidation: Although less likely with saturated fatty acids like eicosanoic acid, oxidation can occur over time, especially if the sample has been stored improperly or exposed to oxidizing agents.

  • Q: How can I minimize the degradation of this compound in my experiments?

    • A: To ensure the integrity of your this compound solution:

      • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.

      • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize hydrolysis.

      • Control pH: Buffer your experimental solutions to a neutral and stable pH to reduce the risk of acid or base-catalyzed hydrolysis.

      • Inert Atmosphere: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

      • Proper Storage: Store stock solutions at -20°C or lower in tightly sealed vials.

Data Summary

The following table summarizes the available data on the solubility and stability of this compound and related long-chain diacylglycerols.

CompoundSolventSolubilityStorage TemperatureStability Notes
This compound Not specifiedData not available-20°CStable under recommended storage conditions.
1,3-Dioctanoyl glycerolDMSO~1 mg/mL-20°CSparingly soluble in aqueous buffers.
Ethanol~10 mg/mL
Chloroform~10 mg/mL
1,2-Dimyristoyl-sn-glycerolDMSO~7 mg/mL-20°CSparingly soluble in aqueous buffers.
Ethanol~30 mg/mL
Dimethyl formamide~20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol, or chloroform) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate until the this compound is completely dissolved.

  • Storage: For immediate use, proceed to the next step. For storage, overlay the solution with an inert gas (e.g., argon), seal the container tightly, and store at -20°C.

Protocol 2: Assessing the Stability of this compound in Solution

  • Solution Preparation: Prepare a solution of this compound in the desired experimental buffer or medium at the working concentration.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution for analysis by a suitable method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the initial concentration and purity of this compound.

  • Incubation: Incubate the remaining solution under the experimental conditions (e.g., 37°C, specific pH).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots for HPLC-MS analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the rate of degradation. Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.

Visualizations

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis This compound This compound (DAG) PIP2->this compound generates IP3 IP3 PIP2->IP3 generates PKC Protein Kinase Cε (PKCε) This compound->PKC 4. Recruitment & Activation Downstream Downstream Substrates PKC->Downstream 5. Phosphorylation Receptor GPCR / RTK Receptor->PLC 2. Activation Signal External Signal Signal->Receptor 1. Binding Response Cellular Response Downstream->Response 6. Effect

Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).

Experimental_Workflow_Stability start Start prep Prepare this compound Solution in Experimental Buffer start->prep t0 Analyze Initial Sample (T=0) by HPLC-MS prep->t0 incubate Incubate Solution under Experimental Conditions t0->incubate timepoint Take Aliquots at Defined Time Points incubate->timepoint analysis Analyze Aliquots by HPLC-MS timepoint->analysis compare Compare Peak Areas to T=0 and Identify Degradation Products analysis->compare end End compare->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic issue Issue: This compound solution is cloudy or precipitated check_solubility Is the concentration too high? issue->check_solubility check_temp Is the solution temperature too low? check_solubility->check_temp No dilute Action: Prepare a more dilute solution check_solubility->dilute Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No warm Action: Gently warm and sonicate the solution check_temp->warm Yes change_solvent Action: Try a different solvent (e.g., less polar) check_solvent->change_solvent No resolved Issue Resolved check_solvent->resolved Yes dilute->resolved warm->resolved change_solvent->resolved

Caption: Troubleshooting logic for this compound solution instability.

Technical Support Center: Optimizing Mass Spectrometry for Dieicosanoin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dieicosanoin and other diacylglycerols (DAGs) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for this compound detection?

A1: Electrospray ionization (ESI) is the most common and effective technique for analyzing diacylglycerols like this compound.[1][2] ESI is considered a "soft ionization" method, which is advantageous as it minimizes in-source fragmentation, allowing for the detection of the intact molecular ion.[1] For neutral lipids such as DAGs, ionization efficiency can be low. To overcome this, analysis is typically performed in positive ion mode, monitoring for adducts such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions, which readily form and provide a strong signal.[2][3]

Q2: How can I improve the signal intensity of my this compound sample?

A2: Low signal intensity is a common issue in DAG analysis.[4] Here are several strategies to enhance the signal:

  • Adduct Formation: Ensure the presence of sodium or ammonium salts in your mobile phase or sample solvent to promote the formation of [M+Na]⁺ or [M+NH₄]⁺ adducts, which have much higher ionization efficiency than the protonated molecule [M+H]⁺.[2][3]

  • Derivatization: Chemical derivatization of the hydroxyl group on the glycerol backbone can significantly improve ionization efficiency.[4][5][6] For example, derivatization with N-chlorobetainyl chloride introduces a quaternary ammonium group, which can increase signal intensity by up to two orders of magnitude compared to underivatized sodium adducts.[4] Another option is derivatization with 2,4-difluorophenyl isocyanate to form a urethane derivative, which also enhances detection.[5]

  • Sample Purity: Ensure your sample is free from contaminants that could cause ion suppression. Solid-phase extraction (SPE) can be an effective cleanup step.[7]

  • Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[8] This includes optimizing ion source parameters like capillary voltage and source temperature.

Q3: What are the expected fragmentation patterns for this compound in tandem MS (MS/MS)?

A3: In tandem mass spectrometry, this compound (DAG 20:0/20:0) will fragment in a predictable manner, which is crucial for structural confirmation and building a Multiple Reaction Monitoring (MRM) method. When the ammonium adduct ([M+NH₄]⁺) is selected as the precursor ion, a characteristic neutral loss of one of the eicosanoic acid molecules (as the free fatty acid plus ammonia) is observed.[3] For the sodium adduct ([M+Na]⁺), the fragmentation will result in the loss of one of the fatty acid chains. The primary product ions will correspond to the remaining monoacylglycerol-like fragment.

The fragmentation of diacylglycerols typically involves the cleavage of the ester bonds.[9][10][11][12][13] For this compound (C₄₃H₈₄O₅, Molecular Weight: 680.1 g/mol ), the expected fragmentation would be:

  • Precursor Ion ([M+NH₄]⁺): m/z 698.7

  • Product Ion (after neutral loss of C₂₀H₄₀O₂ + NH₃): m/z 369.3 (corresponding to the remaining eicosanoyl-glycerol fragment)

  • Precursor Ion ([M+Na]⁺): m/z 703.6

  • Product Ion (after loss of C₂₀H₄₀O₂): m/z 391.3

Q4: How do I set up a Multiple Reaction Monitoring (MRM) method for this compound?

A4: An MRM experiment enhances selectivity and sensitivity for quantification.[14] To set up an MRM method, you need to define specific precursor ion to product ion transitions.[15][16] For this compound, you would use the transitions identified from its fragmentation pattern. A scheduled MRM approach, where the instrument only monitors for the specific transitions around the expected retention time of the analyte, can allow for the monitoring of a greater number of analytes in a single run.[17]

Below is a table summarizing potential MRM transitions for this compound. The optimal collision energy (CE) and other MS parameters should be determined empirically by infusing a standard of the compound and performing a product ion scan at various collision energies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Peak Detected 1. Incorrect MRM transitions. 2. Low sample concentration. 3. Ion source issue. 4. LC plumbing issue.1. Verify the precursor and product ion m/z values. Perform a full scan or product ion scan with a standard to confirm. 2. Concentrate the sample or inject a larger volume. 3. Check for a stable spray in the ion source. Clean the source if necessary. 4. Ensure all LC connections are secure and there is flow from the column.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters (e.g., collision energy, source temperature).1. Add a source of sodium or ammonium ions to the mobile phase (e.g., sodium acetate or ammonium formate). Consider sample derivatization.[4][5][6] 2. Improve sample cleanup using Solid Phase Extraction (SPE). Dilute the sample. 3. Optimize MS parameters by infusing a standard and performing parameter ramping experiments.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Gas leaks in the MS.1. Use high-purity solvents and flush the LC system. 2. Check for leaks using an electronic leak detector, paying attention to gas lines and fittings.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload.1. Replace the analytical column. 2. Dissolve the sample in a solvent similar in composition to the initial mobile phase. 3. Dilute the sample.
Inconsistent Retention Times 1. Unstable pump performance. 2. Column temperature fluctuations. 3. Changes in mobile phase composition.1. Purge and prime the LC pumps. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily.

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE) for Diacylglycerols

This protocol is a general guide for the extraction of diacylglycerols from biological samples.

  • Internal Standard Addition: Add an appropriate deuterated diacylglycerol internal standard to the sample to correct for extraction loss and matrix effects.

  • Lipid Extraction: Perform a lipid extraction using a chloroform/methanol-based method (e.g., Bligh-Dyer or Folch extraction).

  • SPE Column Conditioning: Condition a silica-based SPE cartridge by washing with methanol followed by the initial mobile phase solvent.

  • Sample Loading: Load the dried and reconstituted lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove unwanted, highly non-polar lipids.

  • Elution: Elute the diacylglycerol fraction with a solvent of intermediate polarity.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for Diacylglycerol Analysis

The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and application.

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (40:60) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Type Multiple Reaction Monitoring (MRM)
Table of Potential MRM Transitions for this compound (DAG 20:0/20:0)
Analyte Precursor Ion Adduct Precursor m/z Product Ion Product m/z Collision Energy (eV)
This compound[M+NH₄]⁺698.7[M+NH₄ - C₂₀H₄₀O₂ - NH₃]⁺369.3To be optimized
This compound[M+Na]⁺703.6[M+Na - C₂₀H₄₀O₂]⁺391.3To be optimized

Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energy is highly instrument-dependent and must be optimized experimentally.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard Sample->IS Extract Lipid Extraction IS->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation (Reversed-Phase) Dry->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification Integrate->Quant

Caption: Workflow for this compound quantification.

Logical Flow for Troubleshooting Low Signal Intensity

G Start Low Signal Intensity for this compound CheckIonization Is ionization efficient? Start->CheckIonization CheckMatrix Are matrix effects (ion suppression) present? CheckIonization->CheckMatrix Yes AddAdduct Add Na⁺ or NH₄⁺ source to mobile phase CheckIonization->AddAdduct No CheckMS Are MS parameters optimized? CheckMatrix->CheckMS No ImproveCleanup Improve sample cleanup (e.g., SPE) CheckMatrix->ImproveCleanup Yes Dilute Dilute sample CheckMatrix->Dilute Yes TuneMS Optimize source parameters & collision energy CheckMS->TuneMS No Resolved Signal Improved CheckMS->Resolved Yes AddAdduct->CheckMatrix Derivatize Consider sample derivatization Derivatize->CheckMatrix ImproveCleanup->CheckMS Dilute->CheckMS TuneMS->Resolved

References

Preventing degradation of dieicosanoin samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of dieicosanoin samples during storage. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diacylglycerol that contains two eicosanoic acid (also known as arachidic acid) chains. Eicosanoic acid is a 20-carbon saturated fatty acid.[1] The stability of this compound samples is critical for the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities that may interfere with downstream applications.

Q2: What are the primary causes of this compound degradation during storage?

As a saturated diacylglycerol, this compound is relatively stable against oxidation. The primary degradation pathway of concern is hydrolysis . This is the cleavage of the ester bonds linking the eicosanoic acid chains to the glycerol backbone, resulting in the formation of eicosanoic acid and monoacylglycerols, and eventually glycerol. This process is accelerated by the presence of water, and can be influenced by temperature and pH.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C or -80°C is recommended.[1]

  • Atmosphere: To minimize exposure to moisture, which can lead to hydrolysis, samples should be stored under an inert atmosphere, such as nitrogen or argon.

  • Container: Use glass vials with Teflon-lined caps. Plastic containers should be avoided as plasticizers can leach into the sample.

  • Form: this compound is a solid and can be stored as a dry powder.[2][3] However, for ease of use and to prevent repeated freeze-thaw cycles of the entire stock, it is advisable to dissolve it in a high-purity, anhydrous organic solvent.

  • Light: Store samples in the dark or in amber-colored vials to protect from light, although photolytic degradation is less of a concern for saturated lipids compared to unsaturated ones.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Sample degradation (hydrolysis).Review storage conditions. Ensure the sample was stored at the recommended temperature, under an inert atmosphere, and in an appropriate container. Prepare fresh samples from a new stock if necessary.
Inconsistent experimental results between sample aliquots. Improper sample handling, leading to moisture contamination or temperature fluctuations.Allow the entire sample container to equilibrate to room temperature before opening to prevent condensation. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Visible changes in the physical appearance of the sample (e.g., clumping of powder, phase separation of solution). Moisture absorption or solvent evaporation.Discard the sample and prepare a fresh stock. When preparing solutions, use anhydrous solvents and ensure the container is sealed tightly.

Experimental Protocols

Protocol for Preparing this compound for Long-Term Storage

This protocol describes how to prepare a stock solution of this compound for long-term storage to minimize degradation.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., chloroform, hexane, or a mixture of chloroform and methanol)

  • Glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

  • Calibrated balance

  • Pipettes

Procedure:

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the weighed this compound in a minimal amount of the chosen anhydrous solvent.

  • Aliquoting: Dispense the solution into single-use glass vials.

  • Inerting: Flush the headspace of each vial with a gentle stream of nitrogen or argon gas for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vials with Teflon-lined caps.

  • Storage: Place the sealed vials in a freezer at -20°C or -80°C for long-term storage.

Protocol for Assessing this compound Degradation using HPLC

This protocol provides a general method for the analysis of this compound and its potential hydrolytic degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a CAD or ELSD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile/Isopropanol mixture

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample to be tested.

  • Dissolve the sample in a suitable solvent, such as a chloroform/methanol mixture, to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution to separate the components.

  • Monitor the eluent with the detector. This compound will have a characteristic retention time. The appearance of earlier eluting peaks may indicate the presence of more polar degradation products like eicosanoic acid.

  • Quantify the peak areas to determine the relative amounts of this compound and any degradation products.

Visualizations

degradation_prevention_workflow cluster_storage Sample Storage cluster_handling Sample Handling cluster_analysis Stability Assessment start Receive this compound Sample store_solid Store as Solid at -20°C/-80°C start->store_solid Short-term prep_solution Prepare Stock Solution start->prep_solution Long-term start->prep_solution equilibrate Equilibrate to Room Temp store_solid->equilibrate For Use store_solution Store Aliquots at -20°C/-80°C prep_solution->store_solution prep_solution->equilibrate analyze Analyze by HPLC store_solution->analyze Periodic Check store_solution->analyze weigh_dissolve Weigh & Dissolve in Anhydrous Solvent equilibrate->weigh_dissolve inert_gas Flush with Inert Gas weigh_dissolve->inert_gas seal Seal Tightly inert_gas->seal seal->store_solution check_purity Check for Degradation Products analyze->check_purity decision Purity Acceptable? check_purity->decision use_sample Proceed with Experiment decision->use_sample Yes discard Discard Sample decision->discard No

Caption: Workflow for preventing this compound degradation.

degradation_pathway This compound This compound (Diacylglycerol) hydrolysis Hydrolysis (+ H2O) This compound->hydrolysis monoacylglycerol Eicosanoyl-glycerol (Monoacylglycerol) hydrolysis->monoacylglycerol eicosanoic_acid1 Eicosanoic Acid (Free Fatty Acid) hydrolysis->eicosanoic_acid1 hydrolysis2 Hydrolysis (+ H2O) monoacylglycerol->hydrolysis2 glycerol Glycerol hydrolysis2->glycerol eicosanoic_acid2 Eicosanoic Acid (Free Fatty Acid) hydrolysis2->eicosanoic_acid2

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing Dieicosanoin Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dieicosanoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution and achieving accurate quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in HPLC?

Poor peak resolution in the HPLC analysis of this compound, often observed as peak broadening or tailing, can stem from several factors. These include secondary interactions between the analyte and the stationary phase, an unsuitable mobile phase pH, contamination of the column or guard column, and excessive extra-column volume in the HPLC system.[1][2] Co-elution with other lipid species or isomers can also manifest as poor resolution.

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is a critical factor in achieving optimal separation and sharp peaks.[3] For lipid analysis, including this compound, a reversed-phase system is common. The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) and its ratio with the aqueous phase influences analyte retention and selectivity.[3][4][5] Mobile phase additives like ammonium formate or acetate can help minimize peak tailing by masking residual silanol groups on the stationary phase.[1][6] The pH of the mobile phase is also crucial as it can affect the ionization state of this compound and the stationary phase, thereby influencing interactions and peak shape.[1][3]

Q3: What type of HPLC column is best suited for this compound analysis?

For reversed-phase HPLC of lipids like this compound, C18 columns are a common choice due to their hydrophobic nature, which provides good retention for non-polar molecules.[7][8] However, depending on the specific isomers or impurities you need to separate, other stationary phases such as C8, phenyl, or cyano columns might offer different selectivity and improved resolution.[9][10] The column's particle size and dimensions (length and internal diameter) also play a significant role in efficiency and resolution.[8][9][11]

Q4: Can temperature adjustments improve the peak resolution of this compound?

Yes, column temperature is an important parameter for method optimization. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[12][13][14] However, the effect of temperature on selectivity can vary for different compounds.[12][15] It is advisable to experiment with a range of temperatures (e.g., 30-50°C) to find the optimal condition for your specific separation.[16]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

  • Reduced peak height and poor integration.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a mobile phase modifier like ammonium formate (5-10 mM) or formic acid (0.1%) to mask active silanol groups.[1][6] Consider using a highly deactivated, end-capped column.[17][18]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to suppress the ionization of residual silanol groups. A slightly acidic pH (e.g., 3-5) is often beneficial for lipid analysis.[1]
Column or Guard Column Contamination Flush the column with a strong solvent like isopropanol.[1] If using a guard column, replace it.[1][2] Implement a sample clean-up procedure to remove contaminants.[18]
Column Overload Reduce the injection volume or dilute the sample to avoid mass overload.[2][17] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[1]
Column Bed Deformation A void at the column inlet or a blocked frit can cause tailing.[17][19] Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[18][19]
Issue 2: Poor Resolution Between Peaks

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the organic solvent-to-aqueous ratio. A lower percentage of organic solvent will increase retention in reversed-phase HPLC, potentially improving separation.[5][9] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to alter selectivity.[9]
Isocratic Elution is Insufficient For complex samples, a gradient elution may be necessary to resolve all components effectively.[3][9] A shallower gradient can improve the separation of closely eluting peaks.[16]
Inadequate Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[9][20]
Incorrect Stationary Phase The selectivity of the column may not be suitable for the analytes. Screen different column chemistries, such as C18, phenyl, or cyano phases, to find one that provides the necessary selectivity.[9][20]
Suboptimal Temperature or Flow Rate Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[16][21] Adjusting the column temperature can also alter selectivity and improve separation.[15][21]

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Initial Conditions: Start with a common mobile phase for lipid analysis, for example, a gradient of Mobile Phase A (Water with 0.1% formic acid and 10 mM ammonium formate) and Mobile Phase B (Acetonitrile/Isopropanol 90:10 v/v with 0.1% formic acid and 10 mM ammonium formate).[6]

  • Gradient Adjustment: Begin with a linear gradient from 60% B to 100% B over 20 minutes.

  • Troubleshooting Poor Resolution:

    • If peaks are eluting too early and are poorly resolved, decrease the initial percentage of Mobile Phase B.

    • If peaks are broad or resolution is still poor, try making the gradient shallower (i.e., increase the gradient time).

  • Troubleshooting Peak Tailing:

    • Ensure mobile phase additives (formic acid, ammonium formate) are present.

    • Verify the pH of the aqueous mobile phase.

  • Solvent Selectivity: If resolution is still not optimal, substitute acetonitrile with methanol in Mobile Phase B and re-optimize the gradient. The change in solvent can alter the elution order and improve separation.[9]

Protocol 2: Column Screening
  • Objective: To determine the stationary phase that provides the best selectivity for this compound and any closely eluting compounds.

  • Columns to Test:

    • Standard C18 column (for general hydrophobic retention).

    • Phenyl-Hexyl column (for alternative selectivity involving π-π interactions).

    • Cyano (CN) column (for different polarity and selectivity).

  • Methodology:

    • Using the optimized mobile phase from Protocol 1, inject the sample onto each column under the same gradient conditions.

    • Maintain a constant temperature and flow rate for all runs.

    • Compare the chromatograms for peak shape, resolution, and retention time of this compound.

  • Evaluation: Select the column that provides the best resolution between this compound and any adjacent peaks, as well as a symmetrical peak shape.

Visual Workflows

Troubleshooting_Peak_Resolution cluster_checks Initial Checks cluster_solutions Troubleshooting Steps start Poor Peak Resolution (Tailing or Overlapping Peaks) check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase correctly prepared? start->check_mobile_phase check_system Is the HPLC system performing optimally? start->check_system change_column Change Stationary Phase (e.g., C18 to Phenyl) check_column->change_column optimize_mp Optimize Mobile Phase (Gradient, pH, Additives) check_mobile_phase->optimize_mp adjust_temp_flow Adjust Temperature and Flow Rate check_system->adjust_temp_flow sample_prep Improve Sample Preparation (Dilute, Filter) check_system->sample_prep end_goal Improved Peak Resolution optimize_mp->end_goal change_column->end_goal adjust_temp_flow->end_goal sample_prep->end_goal

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Experimental_Workflow_Optimization cluster_method_dev Method Development cluster_refinement Refinement start Start: Define Analytical Goal (e.g., Separate this compound Isomers) select_column 1. Select Initial Column (e.g., C18, 150 x 4.6 mm, 3.5 µm) start->select_column develop_mp 2. Develop Mobile Phase (Solvents, Additives, pH) select_column->develop_mp optimize_gradient 3. Optimize Gradient Program develop_mp->optimize_gradient optimize_temp_flow 4. Optimize Temperature & Flow Rate optimize_gradient->optimize_temp_flow evaluation Evaluate Peak Shape & Resolution optimize_temp_flow->evaluation screen_columns Screen Alternative Columns (Phenyl, Cyano) evaluation->screen_columns Resolution Not Met fine_tune_mp Fine-tune Mobile Phase Composition evaluation->fine_tune_mp Resolution Not Met final_method Final Validated Method evaluation->final_method Resolution Met screen_columns->evaluation fine_tune_mp->evaluation

Caption: An experimental workflow for HPLC method development to improve peak resolution.

References

Technical Support Center: Quantification of Saturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of saturated diacylglycerols (DAGs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analytical challenges of measuring saturated DAGs.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of saturated diacylglycerols.

Issue 1: Poor sensitivity and low signal intensity in LC-MS analysis.

  • Question: My saturated DAG signal is very low or undetectable by LC-MS. What can I do to improve sensitivity?

  • Answer: This is a common issue due to the neutral nature of diacylglycerols, which leads to low ionization efficiency in electrospray ionization (ESI)-MS.[1][2] Consider the following troubleshooting steps:

    • Derivatization: Introduce a charged tag to the DAG molecule to enhance ionization. Derivatization with N,N-dimethylglycine (DMG) can significantly increase the mass spectrometry signal.[1][2]

    • Mobile Phase Additives: Optimize your mobile phase by adding metal ions (e.g., lithium or sodium) to promote the formation of [M+Li]+ or [M+Na]+ adducts, which often have better ionization stability and intensity than [M+H]+.

    • Injection Volume and Concentration: If possible, increase the sample concentration by reducing the final resuspension volume or increasing the injection volume. Be cautious of potential matrix effects and detector saturation.

    • Instrumentation Tuning: Ensure your mass spectrometer is properly tuned for the mass range of your target saturated DAGs. Optimize source parameters such as capillary voltage, source temperature, and gas flow rates.[3]

Issue 2: Inability to separate and quantify DAG isomers.

  • Question: I am unable to distinguish between sn-1,2- and sn-1,3-diacylglycerol isomers in my chromatogram. How can I achieve separation?

  • Answer: The co-elution of DAG regioisomers is a significant analytical hurdle.[1][4][5] Here are some strategies to improve isomeric separation:

    • Chromatographic Method Optimization:

      • Column Choice: Utilize a column with high resolving power. A tandem column system, combining a silica gel column with a chiral stationary phase column, has been shown to separate 1,2-, 2,3-, and 1,3-DAG isomers without derivatization.[4]

      • Mobile Phase Gradient: A carefully optimized gradient elution can improve the separation of isomers.[1]

      • Supercritical Fluid Chromatography (SFC): Chiral SFC-MS has proven effective for the fast and selective separation of intact DAG isomers.[6]

    • Derivatization: While some derivatization methods may not distinguish isomers, specific derivatization strategies combined with optimized chromatography can aid in their separation.[1]

    • Isomerization Prevention: Minimize the potential for acyl migration (isomerization of 1,2-DAGs to the more stable 1,3-DAGs) during sample preparation by keeping samples cold and avoiding acidic or basic conditions.[7]

Issue 3: Inaccurate quantification due to lack of appropriate internal standards.

  • Question: I am struggling with the accuracy of my quantitative results. I suspect it's due to a lack of suitable internal standards. What are my options?

  • Answer: The limited availability and high cost of commercially available isotope-labeled internal standards for every saturated DAG species is a major challenge.[1] Here are some approaches to address this:

    • Use of Structural Analogs: Employ a non-endogenous DAG species with a similar chain length and saturation as an internal standard. For example, 1,3-di15:0 DAG can be used for quantification if it's not present in the sample.[2]

    • Paired Charge Derivatization: A strategy using paired charge labels (e.g., N,N-dimethylglycine and N,N-dimethylalanine) can be employed where one label derivatizes the sample and the other derivatizes a standard, allowing for relative quantification.[1]

    • Standard Curve for a Representative DAG: If specific internal standards are unavailable, generate a standard curve using a commercially available saturated DAG that is structurally similar to your analytes of interest. Be aware that this may introduce some variability due to differences in ionization efficiency between species.

Issue 4: High background or interfering peaks in enzymatic assays.

  • Question: My enzymatic DAG assay shows high background, leading to inaccurate results. What could be the cause?

  • Answer: Enzymatic assays for total DAG quantification can be susceptible to interference.[8] Consider these troubleshooting tips:

    • Sample Purity: Ensure your lipid extracts are clean. Contaminants can interfere with the enzymatic reactions or the fluorescent/colorimetric detection. Incorporate a solid-phase extraction (SPE) cleanup step.[9]

    • Blank Subtraction: Always run a negative control (without the kinase or lipase) to measure and subtract the background signal, which could be caused by interfering substances like phosphatidic acid.[8]

    • Reagent Quality: Ensure the enzymes and reagents are active and not expired. Prepare fresh solutions as recommended by the manufacturer.

    • Standard Curve: Prepare a fresh standard curve for every experiment to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying saturated diacylglycerols?

A1: The primary challenges include:

  • Isomeric Complexity: Differentiating and quantifying regioisomers (sn-1,2- and sn-1,3-) and enantiomers is difficult due to their similar physicochemical properties.[4][6]

  • Low Abundance and Poor Ionization: Saturated DAGs are often present at low concentrations in biological samples and, as neutral lipids, they ionize poorly in mass spectrometry, making sensitive detection challenging.[1][9]

  • Lack of Standards: There is a limited availability of commercially available, structurally diverse, and isotopically labeled internal standards for accurate quantification.[1]

  • Sample Preparation Artifacts: Saturated DAGs can be susceptible to isomerization (acyl migration) during extraction and storage, which can alter the native isomeric ratio.[7]

Q2: When should I use a derivatization-based method for DAG quantification?

A2: Derivatization is recommended when you require high sensitivity for mass spectrometry-based analysis. By adding a permanently charged group to the DAG molecule, you can significantly improve its ionization efficiency.[2][10] However, it's important to note that derivatization adds an extra step to your workflow and may require re-optimization of chromatographic separation.

Q3: Can I quantify different saturated DAG species using a single internal standard?

A3: While using a single internal standard is possible, it is not ideal for achieving high accuracy across different DAG species. The response in a mass spectrometer can vary depending on the fatty acid chain length and degree of saturation.[9] For the most accurate results, it is best to use a corresponding isotopically labeled internal standard for each analyte. If this is not feasible, use a standard that is structurally as close as possible to your analytes.

Q4: What are the advantages and disadvantages of enzymatic assays for DAG quantification?

A4:

  • Advantages: Enzymatic assays are relatively simple, do not require expensive equipment like a mass spectrometer, and can provide a quantitative measure of the total DAG content in a sample.[8]

  • Disadvantages: These assays do not provide information on the individual molecular species of DAGs (i.e., the specific fatty acid composition). They also cannot distinguish between different isomers (e.g., sn-1,2- vs. sn-1,3-DAGs). Furthermore, they can be prone to interference from other lipids in the sample.

Data Presentation

Table 1: Comparison of Derivatization Methods for Saturated DAG Analysis by LC-MS

Derivatization ReagentAdvantageDisadvantageKey Reference
N,N-dimethylglycine (DMG) Significantly increases ionization efficiency for ESI-MS.[2][10]Adds an extra step to the workflow; may not resolve isomers without optimized chromatography.[1][2][10]
No Derivatization Simpler, faster sample preparation; avoids potential side reactions.Very low sensitivity in ESI-MS for saturated DAGs.[1][1]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Saturated DAGs for LC-MS Analysis

This protocol is a generalized procedure based on common lipid extraction and derivatization techniques.

  • Lipid Extraction (Bligh & Dyer Method):

    • Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add the appropriate internal standard(s) to the homogenate.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization with N,N-dimethylglycine (DMG):

    • Resuspend the dried lipid extract in ultra-dry chloroform.

    • Add a solution of DMG, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform.[2]

    • Incubate the reaction mixture at 45°C for 90 minutes.[2]

    • Quench the reaction by adding a chloroform/methanol mixture and ammonium hydroxide solution.[2]

    • Perform a liquid-liquid extraction to recover the derivatized DAGs in the organic phase.

    • Dry the final extract and reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

experimental_workflow sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction Homogenization derivatization Derivatization (e.g., with DMG) extraction->derivatization Dried Lipid Extract lc_separation LC Separation (e.g., Reversed-Phase HPLC) derivatization->lc_separation Derivatized DAGs ms_detection MS/MS Detection (e.g., QqQ Mass Spectrometer) lc_separation->ms_detection Separated Analytes data_analysis Data Analysis & Quantification ms_detection->data_analysis Mass Spectra

Caption: Experimental workflow for saturated DAG quantification.

troubleshooting_logic start Low MS Signal? derivatize Implement Derivatization (e.g., DMG) start->derivatize Yes optimize_lc Optimize Mobile Phase (e.g., add Li+) start->optimize_lc Yes tune_ms Tune MS Source Parameters start->tune_ms Yes isomers Poor Isomer Separation? start->isomers chiral_sfc Use Chiral SFC or Tandem Columns isomers->chiral_sfc Yes gradient Optimize LC Gradient isomers->gradient Yes

Caption: Troubleshooting logic for common LC-MS issues.

References

Minimizing matrix effects in dieicosanoin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of dieicosanoin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In lipidomics, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][4]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A: You can assess matrix effects using the following methods:

  • Post-column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[5] Any signal suppression or enhancement observed at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment (Post-extraction Spike Method): This involves comparing the LC-MS response of this compound in a pure solvent (A) to the response of this compound spiked into an extracted blank matrix at the same concentration (B).[3][6] The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (B / A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A: The main strategies involve a combination of:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[2][7]

  • Chromatographic Optimization: To separate this compound from co-eluting matrix components.[1][2]

  • Use of Appropriate Internal Standards: To compensate for any remaining matrix effects.[2][8]

  • Selection of a suitable ionization technique. [7]

Troubleshooting Guide

Issue: Low or inconsistent this compound signal intensity.

This is a classic sign of ion suppression caused by matrix effects.[1]

Troubleshooting Step Detailed Action Expected Outcome
1. Dilute the Sample Diluting the sample can lower the concentration of interfering matrix components.[1] This is a quick first step, provided the this compound concentration remains above the instrument's limit of detection.Reduction in ion suppression and an increase in signal-to-noise ratio.
2. Optimize Sample Preparation Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components like phospholipids.[2][7]A cleaner sample with fewer interfering components, leading to a more stable and intense this compound signal.
3. Optimize Chromatography Modify the LC method to improve the separation of this compound from matrix interferences.[1] This could involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.Better resolution between the this compound peak and interfering peaks, reducing co-elution and associated matrix effects.
4. Use a Stable Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[5] The SIL internal standard will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for accurate quantification.[2]The ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise results despite signal fluctuations.
5. Evaluate a Different Ionization Source If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[9][10] APCI and APPI can be less susceptible to matrix effects from phospholipids for certain lipids.[9][11][12]Reduced matrix effects and potentially improved signal intensity and stability.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general framework for cleaning up biological samples to isolate this compound and reduce matrix effects.[13][14][15]

Materials:

  • SPE Cartridge (e.g., C18 or a mixed-mode sorbent)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

  • Reconstitution Solvent (compatible with LC mobile phase)

Procedure:

  • Conditioning: Pass 2-3 cartridge volumes of the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 2-3 cartridge volumes of the equilibration solvent through the cartridge.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 2-3 cartridge volumes of the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the reconstitution solvent.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

LLE separates compounds based on their differential solubility in two immiscible liquids.[16][17][18]

Materials:

  • Extraction Solvent (e.g., a mixture of Chloroform:Methanol (2:1, v/v) - Folch method, or Methyl-tert-butyl ether (MTBE) and Methanol - Matyash method)[18][19]

  • Aqueous solution (e.g., 0.9% NaCl)

  • Centrifuge

  • Glass tubes

  • Nitrogen evaporator

  • Reconstitution Solvent

Procedure (Folch Method):

  • To 1 volume of aqueous sample (e.g., plasma), add 20 volumes of Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again briefly.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids (including this compound) using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Lipid Analysis

Ionization TechniqueRelative Sensitivity (compared to ESI without modifiers)Linearity RangeSusceptibility to Matrix EffectsReference(s)
ESI (with modifiers) Dramatically EnhancedReduced/Non-linearHigh[9][10]
APCI 2-4x less sensitive than APPI4-5 decadesModerate[9][10]
APPI More sensitive than APCI and ESI (without modifiers)4-5 decadesLow[9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) is Add Internal Standard start->is extraction Extraction (LLE or SPE) is->extraction cleanup Sample Cleanup extraction->cleanup dry Dry Down & Reconstitute cleanup->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data result Final Concentration data->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Low/Inconsistent Signal? dilute Dilute Sample start->dilute Yes end_bad Consult Instrument Specialist start->end_bad No check1 Signal Improved? dilute->check1 optimize_prep Optimize Sample Prep (SPE or LLE) check1->optimize_prep No end_good Problem Resolved check1->end_good Yes check2 Signal Improved? optimize_prep->check2 optimize_lc Optimize Chromatography check2->optimize_lc No check2->end_good Yes check3 Signal Improved? optimize_lc->check3 use_sil Use SIL Internal Standard check3->use_sil No check3->end_good Yes use_sil->end_good

Caption: Troubleshooting flowchart for matrix effects.

References

Technical Support Center: Dieicosanoin Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with dieicosanoin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a diacylglycerol (DAG) molecule containing two 20-carbon saturated fatty acid chains (eicosanoic acid). Due to its long, nonpolar acyl chains, this compound is highly lipophilic and, consequently, has very low solubility in aqueous solutions. This poor solubility can lead to significant challenges in experimental settings, including inaccurate concentration measurements, precipitation of the compound, and low bioavailability in cell-based assays.

Q2: What are the primary factors influencing the solubility of this compound?

Several factors can affect the solubility of this compound in aqueous buffers:

  • Temperature: Generally, increasing the temperature can enhance the solubility of lipids.[1] However, excessive heat can lead to the degradation of the compound.

  • pH: The pH of the buffer can influence the stability of this compound, although its impact on the solubility of this non-ionizable lipid is less direct than for acidic or basic compounds.

  • Buffer Composition: The type and concentration of salts in the buffer can impact the hydration of this compound molecules and potentially lead to "salting out" at high concentrations.

  • Presence of Co-solvents and Surfactants: The addition of organic co-solvents or detergents is a common and effective strategy to increase the solubility of lipophilic compounds like this compound.

Q3: Can I dissolve this compound directly in my aqueous buffer?

Directly dissolving this compound in an aqueous buffer is generally not recommended and is likely to be unsuccessful. The strong hydrophobic nature of the molecule will cause it to aggregate and fail to form a homogenous solution. It is advisable to first dissolve this compound in a small amount of an organic solvent.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in the initial organic solvent.

  • Question: I am trying to dissolve this compound powder in an organic solvent before diluting it into my aqueous buffer, but it's not dissolving completely. What should I do?

  • Answer:

    • Increase the Volume of Organic Solvent: You may not be using a sufficient volume of the organic solvent. Try increasing the volume of the solvent to reduce the concentration of this compound.

    • Gentle Heating: Gently warm the solution in a water bath (e.g., 37-50°C). This can increase the kinetic energy and aid in the dissolution process. Avoid excessive heat to prevent degradation.

    • Sonication: Use a bath sonicator to provide mechanical energy, which can help break up the solid particles and facilitate dissolution.

    • Try a Different Organic Solvent: If dimethyl sulfoxide (DMSO) is not effective, you could consider other organic solvents such as ethanol or a chloroform:methanol mixture. However, always consider the compatibility of the solvent with your downstream application. For most biological experiments, DMSO is the preferred choice due to its relatively low toxicity at low concentrations.

Issue 2: this compound precipitates out of solution when I add it to my aqueous buffer.

  • Question: I successfully dissolved this compound in DMSO, but it immediately turned cloudy and precipitated when I added it to my phosphate-buffered saline (PBS). How can I prevent this?

  • Answer: This is a common issue when a concentrated stock of a lipophilic compound in an organic solvent is diluted into an aqueous medium. Here are several strategies to overcome this:

    • Use a Detergent: Incorporating a non-ionic detergent into your aqueous buffer is a highly effective method. The detergent molecules will form micelles that encapsulate the this compound, keeping it dispersed in the solution. Common choices include Tween® 20 and Triton™ X-100. It is crucial to use the detergent at a concentration above its Critical Micelle Concentration (CMC).

    • Slow, Drop-wise Addition with Vigorous Stirring: Add the this compound stock solution to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This can help to disperse the lipid quickly and prevent localized high concentrations that lead to precipitation.

    • Liposome Formation: For some applications, you can incorporate this compound into liposomes. This involves creating a thin lipid film and then hydrating it with the aqueous buffer. This method creates a stable lipid bilayer vesicle suspension.

    • Reduce the Final Concentration: It's possible that the final concentration of this compound you are trying to achieve in the aqueous buffer is above its solubility limit, even with the aid of a co-solvent. Consider if a lower final concentration would be sufficient for your experiment.

Issue 3: I am observing cell toxicity in my experiment after using a solvent or detergent.

  • Question: My cell culture is showing signs of toxicity. I suspect it might be the DMSO or detergent I used to dissolve the this compound. What can I do?

  • Answer: Both organic solvents and detergents can be toxic to cells at certain concentrations.

    • Limit the Final Concentration of the Organic Solvent: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%. Prepare a more concentrated stock of this compound in DMSO so that a smaller volume needs to be added to the culture medium.

    • Choose a Milder Detergent: Some detergents are harsher on cell membranes than others. Non-ionic detergents like Tween® 20 are generally considered milder than Triton™ X-100.[2]

    • Optimize Detergent Concentration: Use the lowest effective concentration of the detergent that is still above its CMC and effectively solubilizes the this compound. You may need to perform a dose-response experiment to determine the toxicity threshold of the detergent for your specific cell line.

    • Include a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent and/or detergent as your experimental samples but without the this compound. This will help you to distinguish between the effects of the vehicle and the effects of the this compound itself.

Data Presentation

Table 1: Properties of Common Detergents for this compound Solubilization

DetergentChemical ClassCritical Micelle Concentration (CMC)Aggregation NumberMicelle Molecular Weight (kDa)Notes
Tween® 20 Non-ionic0.059 mg/mL in water[3]~60~76Generally considered a mild detergent, suitable for many cell-based assays.[2]
Triton™ X-100 Non-ionic0.24 mg/mL in water~140~90A very effective solubilizing agent, but can be harsher on cell membranes.[4]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent and Detergent

This protocol describes the preparation of a this compound working solution in an aqueous buffer using DMSO as the initial solvent and Tween® 20 as the solubilizing detergent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer (e.g., PBS, Tris buffer), sterile

  • Tween® 20

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex vigorously until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution. This is your Stock Solution .

  • Prepare the Aqueous Buffer with Detergent:

    • In a separate sterile tube, prepare your desired aqueous buffer.

    • Add Tween® 20 to the buffer to a final concentration above its CMC (e.g., 0.1% v/v). Vortex to ensure the detergent is fully dispersed. This is your Detergent Buffer .

  • Prepare the Working Solution:

    • While vigorously vortexing the Detergent Buffer , slowly add the required volume of the this compound Stock Solution drop-wise to achieve your desired final concentration.

    • Continue to vortex for an additional 1-2 minutes to ensure the formation of a stable micellar solution.

    • Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.

Protocol 2: Preparation of this compound-Containing Liposomes by Thin Film Hydration

This protocol provides a general method for incorporating this compound into liposomes, which can be a suitable delivery vehicle for cell culture experiments.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from egg or soy)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline), sterile

  • Water bath sonicator or extruder

Procedure:

  • Dissolve Lipids in Organic Solvent:

    • Weigh the desired amounts of phosphatidylcholine and this compound and dissolve them in chloroform in a round-bottom flask. A typical molar ratio might be 9:1 phosphatidylcholine:this compound, but this can be optimized.

  • Create a Thin Lipid Film:

    • Use a rotary evaporator to remove the chloroform under reduced pressure. This will leave a thin, uniform lipid film on the inner surface of the flask.

    • To ensure all solvent is removed, you can place the flask under high vacuum for at least 1 hour.

  • Hydrate the Lipid Film:

    • Add your sterile aqueous buffer to the flask. The volume will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for most phosphatidylcholines, room temperature or 37°C is sufficient). This will cause the lipid film to swell and detach from the glass, forming multilamellar vesicles (MLVs).

  • Reduce Liposome Size (Optional but Recommended):

    • The resulting MLV suspension will be heterogeneous in size. To create smaller, more uniform liposomes (small unilamellar vesicles or SUVs), you can:

      • Sonication: Submerge the flask in a bath sonicator and sonicate until the milky suspension becomes translucent.

      • Extrusion: For more uniform sizing, pass the MLV suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

Mandatory Visualizations

experimental_workflow_solubilization cluster_stock Stock Solution Preparation cluster_buffer Buffer Preparation cluster_working Working Solution Preparation Dieicosanoin_Powder This compound Powder Stock_Solution Concentrated Stock (e.g., 10-50 mM in DMSO) Dieicosanoin_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Clear & Homogenous) Stock_Solution->Working_Solution Slow, drop-wise addition with vigorous vortexing Aqueous_Buffer Aqueous Buffer (e.g., PBS) Detergent_Buffer Detergent Buffer (> CMC) Aqueous_Buffer->Detergent_Buffer Detergent Detergent (e.g., Tween® 20) Detergent->Detergent_Buffer Add & Mix Detergent_Buffer->Working_Solution

Caption: Workflow for solubilizing this compound with a detergent.

troubleshooting_precipitation Start This compound stock in organic solvent added to aqueous buffer Precipitation Precipitation Occurs Start->Precipitation Problem Add_Detergent Add a non-ionic detergent (e.g., Tween® 20) to the aqueous buffer (> CMC) Precipitation->Add_Detergent Solution 1 Slow_Addition Use slow, drop-wise addition of the stock solution with vigorous stirring Precipitation->Slow_Addition Solution 2 Reduce_Concentration Lower the final desired concentration of this compound Precipitation->Reduce_Concentration Solution 3 No_Precipitation Clear Solution (Experiment can proceed) Add_Detergent->No_Precipitation Slow_Addition->No_Precipitation Reduce_Concentration->No_Precipitation

References

Artifactual generation of diacylglycerols during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the artifactual generation of diacylglycerols (DAGs) during lipid extraction experiments. Accurate DAG quantification is critical, as these molecules are key signaling intermediates.

Frequently Asked Questions (FAQs)

Q1: What is "artifactual generation" of diacylglycerols?

A1: Artifactual generation refers to the creation of diacylglycerols (DAGs) during the sample collection, storage, or extraction process. These DAGs were not originally present in the biological sample in vivo but are instead byproducts of sample handling. This leads to an overestimation of the true endogenous DAG levels, compromising data accuracy and reproducibility.

Q2: Why is it critical to prevent artifactual DAG formation?

Q3: What is the primary cause of artifactual DAG generation during lipid extraction?

A3: The primary cause is the activity of endogenous enzymes, particularly phospholipases (like Phospholipase C and D) and other lipases, that remain active after cell or tissue collection.[3][4] These enzymes hydrolyze membrane phospholipids (e.g., phosphatidylcholine) and storage lipids (triacylglycerols), releasing DAGs into the sample.[3][5] This process can happen very rapidly if not properly controlled.

Q4: How does sample handling and storage contribute to this problem?

A4: Any delay between sample collection and enzyme inactivation provides a window for lipases to act. Improper storage, even at refrigerated temperatures (4°C), may not be sufficient to halt all enzymatic activity.[6] Factors like slow freezing, repeated freeze-thaw cycles, and exposure to oxygen or light can exacerbate lipid degradation and artifact formation.[5][6]

Troubleshooting Guides

Problem: My measured DAG levels are unexpectedly high or highly variable between replicates. Could this be an artifact?

This is a classic sign of uncontrolled enzymatic activity during sample preparation. Follow this guide to troubleshoot the source of the artifact.

Step 1: Review Your Quenching Protocol The most critical step is the immediate and effective inactivation (quenching) of enzymatic activity upon sample collection.[5][6] Without proper quenching, lipases will degrade larger lipids into DAGs.

  • Did you quench immediately? Any delay can lead to significant artifact generation.

  • Was your quenching method effective? Quenching can be achieved through rapid temperature changes (high or low) or the use of organic solvents.[6]

Step 2: Evaluate Your Extraction Method While less critical than quenching, the choice of extraction solvent and method can influence results. Some methods are better suited for preserving specific lipid classes.

  • Are you using an established protocol? Methods like Folch, Bligh & Dyer, or Matyash (MTBE) are well-characterized for lipid extraction.[4][7]

  • Are your solvents high quality and fresh? Degraded solvents, particularly chloroform, can contain reactive impurities like phosgene that can alter lipids.[8]

Step 3: Check Your Storage Conditions Artifacts can also be generated during storage, both before and after extraction.

  • Pre-extraction: Samples should be flash-frozen in liquid nitrogen and stored at -80°C if not used immediately.[6][9]

  • Post-extraction: Lipid extracts should be stored in an organic solvent, preferably under an inert atmosphere (like nitrogen or argon), at -20°C or lower to prevent oxidation and degradation.[5][6]

Problem: How do I choose the best method to quench enzymatic activity?

The ideal quenching method depends on your sample type and downstream analysis. The goal is to denature lipases as quickly as possible.

Table 1: Comparison of Common Enzyme Quenching Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Heated Solvent Rapidly denatures enzymes using a boiling solvent like isopropanol.[3][4]Very effective and fast for inactivating lipases.[4]Can promote degradation of heat-labile lipids if not done quickly.Plant tissues with tough cell walls; robust samples.
Cold Solvent Denatures enzymes and solubilizes lipids using a pre-chilled solvent like methanol.[6][10]Preserves heat-sensitive molecules; widely applicable.May not be as instantaneous as heat; potential for some residual enzyme activity if not cold enough.Cell cultures, plasma, most animal tissues.
Flash Freezing Instantly halts metabolic and enzymatic activity by freezing in liquid nitrogen.[6]Excellent for preserving the in vivo state at the moment of collection.Does not denature enzymes; activity will resume upon thawing if not followed by a proper extraction/quenching step.The mandatory first step for virtually all sample types before storage or extraction.
Acidification Lowers the pH of the extraction solvent to inactivate pH-sensitive lipases.[3][11]Can be combined with solvent-based methods.May cause hydrolysis of certain lipid classes (e.g., plasmalogens); not suitable for all downstream analyses.Specific protocols where acid stability of target lipids is confirmed.

Recommended Experimental Protocols & Methodologies

Protocol: Best-Practice Workflow for Minimizing Artifactual DAGs

This protocol outlines a robust workflow from sample collection to extraction, designed to yield high-quality lipid extracts with minimal artifactual DAGs.

1. Sample Collection & Quenching (Choose one)

  • (A) For Cell Cultures: Aspirate media. Immediately add ice-cold methanol (-20°C or colder) directly to the plate/flask to quench and scrape cells.[6] Transfer the cell slurry to a tube for extraction.

  • (B) For Tissues: Excise tissue as rapidly as possible. Immediately flash-freeze in liquid nitrogen.[6] The frozen tissue can be stored at -80°C or pulverized under liquid nitrogen for immediate extraction.

  • (C) For Heat Inactivation: For robust tissues (e.g., plants), drop the fresh sample directly into a sufficient volume of boiling isopropanol for 5-10 minutes to inactivate lipases.[3][4]

2. Lipid Extraction (Modified Bligh & Dyer Method)

  • To your quenched sample (e.g., pulverized frozen tissue or cell slurry in methanol), add chloroform and water to achieve a final single-phase ratio of 1:2:0.8 (v/v/v) Chloroform:Methanol:Water . The sample's water content should be included in this calculation.[12]

  • Agitate vigorously (e.g., vortex) for 15 minutes at 4°C to ensure thorough extraction.

  • Add additional chloroform and water to break the mixture into two phases, achieving a final ratio of 2:2:1.8 (v/v/v) Chloroform:Methanol:Water .

  • Vortex briefly and centrifuge at low speed (~2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic (chloroform) phase, which contains the lipids.

  • For quantitative recovery, re-extract the upper aqueous phase with another volume of chloroform.

  • Combine the organic phases.

3. Solvent Evaporation and Storage

  • Dry the combined organic extract under a gentle stream of nitrogen gas. Avoid over-drying.

  • Reconstitute the lipid film in a suitable storage solvent (e.g., chloroform or methanol).

  • Transfer to a glass vial, flush with nitrogen or argon, seal tightly, and store at -80°C until analysis.[6]

Table 2: Comparison of Common Lipid Extraction Methods
MethodPrincipleKey AdvantageKey Disadvantage
Folch Biphasic extraction using a Chloroform:Methanol (2:1) mixture.[4]Considered a "gold standard" with high recovery for a broad range of lipids, especially from samples with >2% lipid content.[4][12]Uses a large volume of chloroform, which is toxic and can degrade to form reactive artifacts.[8]
Bligh & Dyer A modified biphasic method using a lower ratio of Chloroform:Methanol (1:2 initially).[12]More efficient for samples with low lipid content (<2%) and uses less solvent than the Folch method.[4][12]As with Folch, relies on chloroform. Requires careful calculation of solvent ratios based on sample water content.
Matyash (MTBE) Biphasic extraction using Methyl-tert-butyl ether (MTBE) and methanol.[13]Avoids chloroform. The lipid-containing organic phase is the upper layer, which is easier and safer to collect.[7][11]May have lower recovery for some very polar lipid classes compared to Folch.[7]
Butanol/Methanol (BUME) A single-phase extraction that is then broken into two phases.[11]Can improve the extraction of certain lipids like sphingolipids and DAGs.[11]Not as widely adopted or characterized as the classic methods.

Visual Guides

cluster_pathway Artifactual DAG Generation Pathway PC Phosphatidylcholine (PC) (in membrane) PLC Phospholipase C (PLC) PC->PLC Hydrolysis (during sample prep) DAG Diacylglycerol (DAG) (Artifact) PLC->DAG Headgroup Phosphocholine PLC->Headgroup cluster_workflow Recommended Lipid Extraction Workflow s0 1. Sample Collection s1 2. Immediate Quenching (Liquid N2 or Cold/Hot Solvent) s0->s1 s2 3. Homogenization (in Extraction Solvent) s1->s2 s3 4. Biphasic Extraction (e.g., Bligh & Dyer) s2->s3 s4 5. Collect Organic Phase s3->s4 s5 6. Dry Under Nitrogen s4->s5 s6 7. Reconstitute & Store (-80°C under Inert Gas) s5->s6 start High or Variable DAG Levels Detected q1 Was enzymatic activity quenched IMMEDIATELY upon sample collection? start->q1 sol1 ACTION: Implement immediate quenching. Flash freeze in liquid N2. Use pre-chilled solvents. q1->sol1 No q2 Was the quenching method validated? (e.g., Heat vs. Cold) q1->q2 Yes sol2 ACTION: Consider alternative methods. Boiling isopropanol is highly effective for many sample types. q2->sol2 No q3 Were samples/extracts stored properly? (-80°C, under N2) q2->q3 Yes sol3 ACTION: Review storage protocols. Avoid 4°C or -20°C for long-term storage of unquenched samples. q3->sol3 No end Data is likely reliable. Consider biological variance. q3->end Yes

References

Technical Support Center: ESI-MS Analysis of Dieicosanoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of neutral lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor ionization of dieicosanoin and other diacylglycerols (DAGs) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Poor Ionization of this compound

Low signal or inconsistent results for this compound can be a significant hurdle in lipid analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Is Your System Working?

Before troubleshooting your specific analyte, ensure the LC-MS system is performing optimally. A complete loss of signal may indicate a system-level problem rather than an issue with your analyte's ionization.[1]

  • Run a System Suitability Test: Analyze a standard compound that is known to ionize well under your typical ESI conditions. If this standard also shows a poor signal, the problem likely lies with the instrument.

  • Check for Stable Spray: Visually inspect the ESI needle to confirm a stable spray. An unstable spray can be caused by issues with the mobile phase, nitrogen gas supply, or voltages.[1]

  • Review Maintenance Logs: Check when the instrument was last cleaned and calibrated. A dirty ion source can lead to a general loss of sensitivity.

Troubleshooting Workflow for Poor this compound Signal

If the system is functioning correctly, the issue is likely related to the inherent difficulty in ionizing neutral lipids like this compound. The following workflow will guide you through the most common solutions.

G cluster_0 Problem Identification cluster_1 Method Optimization: Adduct Formation cluster_2 Advanced Technique: Chemical Derivatization cluster_3 Data Analysis start Poor or No Signal for this compound adduct Promote Adduct Formation ([M+NH4]+, [M+Na]+) start->adduct Start Here check_adduct Signal Still Too Low or Unstable? adduct->check_adduct Analyze Signal derivatize Derivatize with a Charging Agent (e.g., N-chlorobetainyl chloride, DMG) check_adduct->derivatize Yes analyze_adducts Sum Intensities of All Adducts for Quantification check_adduct->analyze_adducts No analyze Analyze Derivatized Product derivatize->analyze G cluster_0 In Solution cluster_1 In ESI Source cluster_2 To Mass Analyzer DAG This compound (DAG) (Neutral) Adduct [DAG + Cation]+ (Charged Adduct) DAG->Adduct Cation Cation (e.g., NH4+, Na+) Cation->Adduct MS Detection Adduct->MS

References

Validation & Comparative

A Comparative Analysis of Dieicosanoin and Unsaturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of dieicosanoin, a saturated diacylglycerol (DAG), with various unsaturated diacylglycerols. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the functional differences between these lipid molecules.

Executive Summary

Diacylglycerols are critical second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC). The saturation level of the fatty acyl chains in a DAG molecule significantly influences its physical behavior and biological efficacy. This compound, a diacylglycerol composed of two 20-carbon saturated fatty acids (eicosanoic acid), exhibits distinct properties compared to its unsaturated counterparts, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and 1,2-dioleoyl-sn-glycerol (DOG). These differences have profound implications for their roles in signal transduction and their potential as therapeutic agents.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key differences between this compound (and other saturated DAGs) and common unsaturated DAGs based on available experimental data.

PropertyThis compound (Saturated DAG)Unsaturated Diacylglycerols (e.g., SAG, DOG)
Structure Contains two saturated fatty acyl chains (e.g., two 20:0 chains for this compound). The chains are straight and can pack tightly.Contain at least one unsaturated fatty acyl chain with one or more double bonds (e.g., 18:1, 20:4). The double bonds introduce kinks in the chains, preventing tight packing.
Melting Point Generally high. For example, the melting point of 1,2-distearoyl-sn-glycerol (18:0) is 77.2°C[1]. Long-chain saturated DAGs are typically solid at physiological temperatures.Generally low. They are typically liquid or have a much lower melting point than their saturated counterparts, allowing for greater fluidity at physiological temperatures.
Membrane Fluidity Decreases membrane fluidity by promoting a more ordered, gel-like state in lipid bilayers.Increases membrane fluidity by disrupting the ordered packing of phospholipids.[2]
PKC Activation Generally poor activators of Protein Kinase C (PKC). Saturated fatty acids like palmitic and stearic acid are reported to be inactive in synergizing with DAG for PKC activation.[3][4]Potent activators of PKC. The presence of unsaturated acyl chains, particularly cis-unsaturated fatty acids, significantly enhances the activation of various PKC isoforms.[3][4] Some unsaturated DAGs show selectivity for specific PKC isozymes.[5][6][7]
Membrane Curvature Induces less negative curvature in membranes compared to unsaturated DAGs.The kinks in the acyl chains of unsaturated DAGs lead to a cone-shaped molecule that induces significant negative curvature in lipid bilayers, which is important for membrane fusion and fission events.[8][9]

Signaling Pathways and Biological Effects

The primary signaling pathway influenced by diacylglycerols is the Protein Kinase C (PKC) pathway. The degree of saturation in the DAG molecule is a critical determinant of the extent of PKC activation.

Protein Kinase C (PKC) Activation Pathway

PKC_Activation cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Cellular_Response Cellular Response (e.g., proliferation, differentiation) pSubstrate->Cellular_Response leads to Receptor GPCR / RTK Receptor->PLC activates Signal External Signal Signal->Receptor

Unsaturated diacylglycerols are significantly more effective at activating PKC than saturated diacylglycerols like this compound.[3][4] This is attributed to their ability to induce a specific conformational change in the C1 domain of PKC, which is necessary for its activation. The presence of cis-double bonds in the acyl chains of unsaturated DAGs is crucial for this enhanced activity.[3][4]

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a common method to quantify the activity of PKC in the presence of different diacylglycerols.

Objective: To measure the phosphotransferase activity of PKC.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Lipid activator solution containing phosphatidylserine (PS) and the diacylglycerol to be tested (e.g., this compound, SAG)

  • [γ-³²P]ATP

  • Assay dilution buffer

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a substrate cocktail containing the PKC substrate peptide.

  • Prepare the lipid activator by sonicating a mixture of phosphatidylserine and the test diacylglycerol in the assay buffer.

  • In a microcentrifuge tube, combine the substrate cocktail, the lipid activator, and the purified PKC enzyme.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is directly proportional to the PKC activity.[10][11]

PKC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Substrate Cocktail - Lipid Activator (PS + DAG) - PKC Enzyme - [γ-³²P]ATP Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Combine & add ATP Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper (0.75% Phosphoric Acid) Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify End End Quantify->End

Analysis of Lipid Bilayer Properties

Techniques such as Atomic Force Microscopy (AFM) and Fluorescence Microscopy can be used to study the effects of different diacylglycerols on the physical properties of lipid bilayers.

Objective: To visualize the structure and measure the physical properties of a lipid bilayer incorporating diacylglycerols.

Methodology (AFM):

  • Prepare a supported lipid bilayer on a mica surface by depositing a liposome suspension containing the desired lipid mixture (e.g., phospholipids and the test diacylglycerol).

  • Use an AFM to scan the surface of the bilayer to obtain a topographic image. This allows for the measurement of structural features like the height of the bilayer.

  • Perform force spectroscopy on specific areas of the bilayer to probe its physical properties, such as the breakthrough force (a measure of membrane stability) and membrane thickness.

  • Differences in the AFM images and force curves between bilayers containing saturated versus unsaturated DAGs will reveal their distinct effects on membrane structure and stability.[12]

Logical_Comparison cluster_properties Comparative Properties This compound This compound (Saturated DAG) Structure Acyl Chain Structure This compound->Structure Straight Chains High_Packing Tight Packing Low_Fluidity Low Fluidity Weak_Activation Weak PKC Activation Unsaturated_DAG Unsaturated DAGs (e.g., SAG, DOG) Unsaturated_DAG->Structure Kinked Chains Low_Packing Low_Packing High_Fluidity High_Fluidity Strong_Activation Strong_Activation Packing Molecular Packing Structure->Packing Fluidity Membrane Fluidity Packing->Fluidity PKC_Activation PKC Activation Packing->PKC_Activation Packing->High_Packing Packing->Low_Packing Fluidity->Low_Fluidity Fluidity->High_Fluidity PKC_Activation->Weak_Activation PKC_Activation->Strong_Activation

Conclusion

The presence of saturated versus unsaturated fatty acyl chains in diacylglycerols results in significant differences in their physicochemical properties and biological activities. This compound, as a saturated DAG, is expected to have a higher melting point, decrease membrane fluidity, and be a poor activator of Protein Kinase C when compared to unsaturated DAGs like SAG and DOG. These differences are critical for researchers and drug development professionals to consider when investigating cellular signaling pathways and designing lipid-based therapeutic agents. The choice of diacylglycerol in experimental systems will have a profound impact on the outcome of studies related to PKC activation and membrane-associated processes.

References

Validating Dieicosanoin's Role in Calcium Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dieicosanoin and other common pharmacological tools used to investigate the diacylglycerol (DAG) arm of the canonical calcium signaling pathway. We present available experimental data, detailed protocols for validation, and a discussion of the nuances of selecting the appropriate tool for specific research questions.

Introduction to Diacylglycerol and Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) often triggers the Phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytosol to release Ca²⁺ from the endoplasmic reticulum, DAG remains in the plasma membrane to activate Protein Kinase C (PKC) and certain Transient Receptor Potential Canonical (TRPC) channels, further modulating Ca²⁺ influx and downstream signaling events.

This compound, a diacylglycerol with two 20-carbon saturated fatty acid (eicosanoic acid) chains, represents a specific endogenous species of DAG. Understanding its precise role requires robust validation and comparison with commonly used synthetic DAG analogs and other pathway activators.

Mechanism of Action: The PLC Signaling Pathway

The activation of PLC initiates a bifurcating signaling pathway that is central to cellular calcium homeostasis. The diagram below illustrates the key steps following receptor activation, leading to the generation of IP₃ and DAG and their subsequent effects on intracellular calcium levels and PKC activation.

Caption: The Phospholipase C (PLC) signaling cascade.

Comparative Analysis of DAG Analogs and PKC Activators

The validation of this compound's function necessitates a comparison with other experimental tools that modulate this pathway. The most common alternatives include cell-permeable synthetic DAG analogs and phorbol esters.

CompoundClassMechanism of ActionPotency (EC₅₀)Key Characteristics & Off-Target Effects
This compound Endogenous DAGActivates PKC isoforms and potentially TRPC channels.Not available in literature.Represents a physiologically relevant, saturated long-chain DAG. Its potency is likely dependent on the specific PKC isoform.[1][2] Cell permeability is expected to be low without a carrier.
OAG (1-Oleoyl-2-acetyl-sn-glycerol)Synthetic DAG AnalogMimics endogenous DAG; activates PKC and TRPC channels (TRPC3/6/7).Induces Ca²⁺ influx/oscillation in the 30-100 µM range.Cell-permeable. Can induce Ca²⁺ influx independently of PKC activation.[3][4] May have PKC-independent effects on ion channels.[5] Metabolized by lipolysis.
diC8 (1,2-Dioctanoyl-sn-glycerol)Synthetic DAG AnalogMimics endogenous DAG; activates PKC.Activates PKC at 0.5-2.5 µM; PKC-independent effects (e.g., Ca²⁺ increase, acidification) occur at >12.5 µM.[1]Cell-permeable due to shorter acyl chains. Effects can be transient as it is rapidly metabolized to phosphatidic acid.[2] Can inhibit L-type Ca²⁺ channels independently of PKC.[6]
PMA (Phorbol 12-Myristate 13-Acetate)Phorbol EsterPotent PKC activator; binds to the C1 domain, mimicking DAG.~30-40 nM for PKC redistribution and activation in neutrophils.[7]Not metabolized like DAGs, leading to sustained and often irreversible PKC activation. Potent tumor promoter. Can have broad biological effects beyond acute signaling studies.[8]

Experimental Validation Protocols

Validating the effect of this compound or its analogs on calcium signaling typically involves measuring changes in intracellular calcium concentration ([Ca²⁺]i) in live cells. The following is a detailed protocol for a common method using the ratiometric fluorescent indicator Fura-2 AM.

Protocol: Intracellular Calcium Measurement with Fura-2 AM

1. Reagent Preparation:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution, buffered with HEPES (pH 7.4), containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.

  • Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. Store desiccated at -20°C, protected from light.

  • Test Compound Stock Solutions: Prepare concentrated stock solutions of this compound, OAG, diC8, and PMA in an appropriate solvent (e.g., DMSO).

2. Cell Preparation and Dye Loading (Adherent Cells):

  • Seed cells on glass coverslips in a 35 mm dish or in a 96-well imaging plate to achieve 80-90% confluency on the day of the experiment.

  • Aspirate the culture medium and wash the cells once with pre-warmed Loading Buffer.

  • Prepare the Fura-2 AM loading solution by diluting the stock solution into the Loading Buffer to a final concentration of 1-5 µM. To aid dispersion, Pluronic F-127 (0.02-0.04% w/v) can be included.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed Loading Buffer.

  • Add fresh Loading Buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

3. Calcium Imaging:

  • Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate in a compatible plate reader.

  • Maintain cells at 37°C. Perfuse with or add fresh Loading Buffer.

  • Record baseline fluorescence by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while measuring emission at ~510 nm.

  • Establish a stable baseline for 1-2 minutes.

  • Add the test compound (this compound or an alternative) at the desired final concentration and continue recording the fluorescence ratio (F₃₄₀/F₃₈₀).

  • At the end of the experiment, perform a calibration by adding a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rₘₐₓ), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rₘᵢₙ).

4. Data Analysis:

  • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated for each time point.

  • This ratio is directly proportional to the [Ca²⁺]i and can be used to visualize the relative changes in calcium concentration over time.

Experimental Workflow Diagram

The logical flow of a typical validation experiment is outlined below.

Workflow start Start cell_prep 1. Cell Culture (Seed on coverslips/plates) start->cell_prep dye_loading 2. Dye Loading (Incubate with Fura-2 AM) cell_prep->dye_loading wash 3. Wash & De-esterification dye_loading->wash imaging_setup 4. Imaging Setup (Microscope/Plate Reader) wash->imaging_setup baseline 5. Record Baseline (F340/F380 ratio) imaging_setup->baseline stimulate 6. Add Compound (this compound vs. Alternative) baseline->stimulate record_response 7. Record Ca²⁺ Response stimulate->record_response analysis 8. Data Analysis (Ratio vs. Time) record_response->analysis end End analysis->end

Caption: Workflow for a single-cell calcium imaging experiment.

Conclusion and Recommendations

The validation of this compound's role in calcium signaling requires a multi-faceted approach. While it is a physiologically relevant molecule, its experimental utility is hampered by a lack of available quantitative data on its potency and potential off-target effects.

  • For mimicking acute, transient DAG signaling: Short-chain, cell-permeable analogs like diC8 are useful, as their effects are reversible due to rapid metabolism.[2] However, researchers must be cautious of its PKC-independent effects at higher concentrations.[1]

  • For activating DAG-sensitive channels: OAG is a well-characterized tool for studying TRPC3/6/7 channels, but its effects on calcium signaling can be complex and may not solely rely on PKC activation.[3][4]

  • For potent and sustained PKC activation: PMA is the tool of choice. Its high potency and resistance to metabolic degradation ensure robust and prolonged pathway activation, but this makes it unsuitable for studying the dynamics of transient signaling events.[7]

  • For studying endogenous DAG species: The use of This compound is most relevant when investigating the specific roles of saturated, long-chain diacylglycerols. However, due to the current lack of comparative data, its effects should be carefully benchmarked against other activators and inhibitors of the PLC pathway. Researchers using this compound should consider conducting dose-response experiments to establish its EC₅₀ in their specific system.

Ultimately, the choice of molecule depends on the specific biological question. A combination of these tools, alongside appropriate controls such as PKC inhibitors, can provide a more complete picture of the role of the DAG-PKC axis in calcium signaling.

References

Dieicosanoin in Cellular Signaling: A Comparative Guide to Saturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC) isozymes. The specific structure of a DAG molecule, particularly the fatty acid chains esterified to the glycerol backbone, can significantly influence its signaling efficacy and downstream cellular responses. This guide provides a comparative analysis of dieicosanoin, a saturated DAG with two 20-carbon acyl chains, against other common saturated DAGs, supported by available experimental context and detailed methodologies.

The Role of Saturated DAGs in Cell Signaling

Saturated diacylglycerols (DAGs) are key players in cellular signaling, acting as second messengers that modulate the activity of various proteins. Their primary and most well-studied function is the activation of protein kinase C (PKC) isoforms.[1] The binding of DAG to the C1 domain of conventional and novel PKC isozymes induces a conformational change that relieves autoinhibition and promotes the kinase's activity.[2] This activation is a pivotal event in numerous physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.

The structure of the fatty acid chains on the DAG molecule, including their length and degree of saturation, plays a crucial role in determining the potency and specificity of PKC activation.[3][4] While unsaturated DAGs are generally considered more potent activators of PKC, saturated DAGs also play significant physiological roles.[3]

The Influence of Acyl Chain Length in Saturated DAGs

The length of the fatty acid chains in saturated DAGs can influence their biophysical properties within the cell membrane and their interaction with effector proteins. Shorter-chain saturated DAGs are reported to have a high capacity for PKC activation.[3] This may be attributed to their physical properties within the membrane, which can influence membrane curvature and the accessibility of the DAG molecule to the C1 domains of its target proteins.[4]

While direct comparative studies on a wide range of saturated DAGs with varying chain lengths are limited, the general principle suggests that the biophysical impact of the acyl chains on the membrane environment is a key determinant of their signaling efficacy.

This compound vs. Other Saturated DAGs: A Comparative Overview

Direct experimental data quantitatively comparing the signaling potency of this compound (di-C20:0 DAG) with other common saturated DAGs such as dipalmitin (di-C16:0 DAG) and distearin (di-C18:0 DAG) is limited in the currently available scientific literature. However, based on the established principles of DAG signaling and the influence of fatty acid chain length, a qualitative comparison can be inferred.

It is important to note that the following table is a predictive comparison based on general principles and does not represent direct, side-by-side experimental results.

FeatureThis compound (di-C20:0)Dipalmitin (di-C16:0)Distearin (di-C18:0)
Structure Glycerol with two 20-carbon saturated fatty acid chainsGlycerol with two 16-carbon saturated fatty acid chainsGlycerol with two 18-carbon saturated fatty acid chains
Predicted PKC Activation Potency Likely lower compared to shorter-chain saturated DAGs.Potentially higher than longer-chain saturated DAGs.Intermediate potency.
Membrane Integration The long, saturated chains may lead to more ordered membrane domains.Shorter chains may allow for more dynamic membrane integration.Intermediate membrane dynamics.
Downstream Effector Activation (e.g., RasGRP) Expected to activate DAG-dependent RasGRPs.Expected to activate DAG-dependent RasGRPs.Expected to activate DAG-dependent RasGRPs.

Rationale for Predicted Differences:

The longer, more rigid saturated acyl chains of this compound might lead to its sequestration into more ordered lipid raft-like domains within the plasma membrane. This could potentially reduce its availability to interact with and activate PKC isozymes, which are often located in more disordered regions of the membrane. In contrast, the shorter and slightly more mobile acyl chains of dipalmitin and distearin might allow for more efficient interaction with PKC.

Signaling Pathways and Experimental Workflows

The activation of various signaling pathways by saturated DAGs can be investigated using a range of experimental techniques. Below are diagrams illustrating a key signaling pathway and a general experimental workflow for comparing the efficacy of different DAGs.

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates RasGRP->Downstream Activates Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response

Caption: General DAG signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cells Culture appropriate cell line Treatment Treat cells with different concentrations of each DAG Cells->Treatment DAGs Prepare stock solutions of This compound, Dipalmitin, Distearin DAGs->Treatment Incubation Incubate for a defined time period Treatment->Incubation PKC_Assay In vitro PKC Kinase Assay Incubation->PKC_Assay Translocation PKC Translocation Assay (Immunofluorescence or Western Blot) Incubation->Translocation Downstream_Assay Downstream Reporter Assay Incubation->Downstream_Assay Data Quantify and compare PKC activity/translocation PKC_Assay->Data Translocation->Data Downstream_Assay->Data Conclusion Draw conclusions on relative potency Data->Conclusion

Caption: Experimental workflow for comparing DAGs.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the activity of DAGs in cell signaling.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a DAG to directly activate purified PKC in a cell-free system.

Materials:

  • Purified, recombinant PKC isozyme (e.g., PKCα, PKCδ)

  • This compound, dipalmitin, distearin, and other DAGs of interest

  • Phosphatidylserine (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid mixtures containing phosphatidylserine (PS) and the diacylglycerol (DAG) to be tested in a molar ratio of approximately 4:1 (PS:DAG).

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.

    • Initiate the reaction by adding ATP and a small amount of [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction and Quantitation:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

  • Data Analysis:

    • Compare the PKC activity stimulated by this compound to that of other saturated DAGs at various concentrations to determine their relative potencies.

Protocol 2: Cellular PKC Translocation Assay

This cell-based assay measures the recruitment of PKC from the cytosol to the plasma membrane upon DAG stimulation, which is a hallmark of its activation.

Materials:

  • Cell line expressing the PKC isozyme of interest (e.g., HEK293, HeLa)

  • This compound, dipalmitin, distearin, and other DAGs of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against the PKC isozyme

  • Secondary antibody conjugated to a fluorescent dye (for immunofluorescence) or horseradish peroxidase (for Western blotting)

  • Microscope with fluorescence imaging capabilities or Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells on coverslips (for immunofluorescence) or in culture dishes (for Western blotting) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or other saturated DAGs for a specific duration (e.g., 15-30 minutes).

  • Cell Fractionation (for Western Blotting):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

  • Immunofluorescence Staining:

    • Fix the cells on coverslips with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with the primary antibody against the PKC isozyme.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and visualize the subcellular localization of PKC using a fluorescence microscope.

  • Western Blot Analysis:

    • Run the cytosolic and membrane fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary and secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Data Analysis:

    • For immunofluorescence, quantify the fluorescence intensity at the plasma membrane versus the cytosol.

    • For Western blotting, quantify the band intensity of the PKC isozyme in the membrane fraction relative to the cytosolic fraction.

    • Compare the extent of PKC translocation induced by this compound with that of other saturated DAGs.

Conclusion

While this compound is a structurally defined saturated diacylglycerol, its specific role and efficacy in cell signaling compared to other saturated DAGs are not yet well-documented in publicly available research. Based on general principles, its longer acyl chains may modulate its interaction with the plasma membrane and, consequently, its ability to activate key signaling proteins like PKC. The provided experimental protocols offer a robust framework for researchers to directly investigate and compare the signaling properties of this compound and other saturated DAGs, thereby contributing valuable data to the field of lipid signaling and drug development. Further research is warranted to fully elucidate the unique signaling signature of this compound.

References

Comparative Analysis of Dieicosanoin's Effect on TRPC Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative effects of dieicosanoin on Transient Receptor Potential Canonical (TRPC) channels. This document synthesizes experimental data from related compounds to project the activity of this compound and objectively compares it with established TRPC channel modulators.

Overview of TRPC Channel Modulation by Diacylglycerols

TRPC channels are a family of non-selective cation channels that play crucial roles in calcium signaling.[2] They are broadly divided into subfamilies, with TRPC3, TRPC6, and TRPC7 being directly activated by diacylglycerols, a product of phospholipase C (PLC) signaling.[2][3][4] In contrast, TRPC4 and TRPC5 channels are generally not activated by DAGs and can even be inhibited through a protein kinase C (PKC)-dependent mechanism initiated by DAG.[3]

Given its structure, this compound is hypothesized to act as an activator of TRPC3/6/7 channels, similar to other DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG).[3][5] The long saturated fatty acid chains of this compound may influence its potency and kinetics of channel activation compared to unsaturated or shorter-chain DAGs.

Comparative Data of TRPC Channel Modulators

To provide a quantitative context for the predicted effects of this compound, the following table summarizes the activity of several known TRPC channel modulators.

CompoundTypeTarget TRPC Subtype(s)EffectIC50/EC50Reference(s)
This compound (Predicted) ActivatorTRPC3, TRPC6, TRPC7Activation--
1-Oleoyl-2-acetyl-sn-glycerol (OAG)ActivatorTRPC3, TRPC6, TRPC7ActivationEC50: ~100-300 µM (for TRPC6)[6][7][8]
Pyr3InhibitorTRPC3Inhibition of Ca2+ influxIC50: 0.7 µM[9][10][11][12][13]
NorgestimateInhibitorTRPC3, TRPC6Inhibition of currents and Ca2+ influxIC50: ~3-5 µM[2][14][15][16][17]
SKF-96365InhibitorBroad Spectrum (TRPC, ORAI)Inhibition of Ca2+ entryIC50: >100 µM for TRPC3/6/7; ~4-5 µM for ORAI-mediated SOCE[18][19][20]
2-Aminoethoxydiphenyl borate (2-APB)ModulatorTRPC5, TRPC6InhibitionIC50: ~20 µM for TRPC5[21][22][23][24][25]
Flufenamic AcidPotentiator/ActivatorTRPC6Potentiation/Activation-[5][26][27][28]
Lanthanum (La3+)BlockerBroad SpectrumBlockade of channel pore-[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

Signaling Pathway of TRPC3/6/7 Activation

TRPC_Activation_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG TRPC367 TRPC3/6/7 DAG->TRPC367 Activates Ca_influx Ca2+ Influx TRPC367->Ca_influx Mediates Experimental_Workflow cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Stimulation & Analysis Cell_Culture HEK293 cells Transfection Transfect with TRPC plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Ca_Imaging Calcium Imaging (Fura-2/Fluo-4) Transfection->Ca_Imaging Compound_Application Apply this compound / Modulator Data_Acquisition Record Current / Fluorescence Compound_Application->Data_Acquisition Analysis IC50 / EC50 Calculation Data_Acquisition->Analysis

References

A Comparative Guide to Dieicosanoin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in numerous fields of research and development. This guide provides a comprehensive cross-validation of analytical methods for the quantification of dieicosanoin, a diacylglycerol composed of two eicosanoic acid chains. Due to a lack of direct comparative studies for this compound, this guide leverages data from closely related diacylglycerol (DAG) and triacylglycerol (TAG) analyses to provide a robust comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the three major analytical methods for the quantification of diacylglycerols, providing a framework for selecting the most appropriate method for your research needs.

FeatureLC-MS/MSHPLC-UVELISA
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography with detection based on the absorption of ultraviolet light.Immunoassay based on the competitive binding of this compound and a labeled conjugate to a specific antibody.
Specificity Very HighModerate to LowHigh
Sensitivity Very High (pg/mL to ng/mL)Low (µg/mL to ng/mL)High (pg/mL to ng/mL)
Linearity (r²) >0.999[1][2]VariableTypically >0.99
Accuracy (% Recovery) 88-116%[1][2]Not widely reported for DAGs83-102%[3]
Precision (% CV) <15-20%[1][2]Not widely reported for DAGsIntra-assay: <10%, Inter-assay: <12%[3][4][5]
Throughput ModerateModerateHigh
Derivatization Often not required, but can enhance sensitivity.Generally required for saturated lipids.Not required
Instrumentation Cost HighLow to ModerateLow
Expertise Required HighModerateLow

Disclaimer: Performance characteristics for LC-MS/MS are based on validated methods for triacylglycerols (TAGs), which are structurally similar to diacylglycerols (DAGs) like this compound.[1][2] Data for ELISA is based on commercially available kits for general DAG quantification.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for lipid analysis due to its high sensitivity and specificity, allowing for the identification and quantification of individual lipid species.

Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent system, such as chloroform/methanol (2:1, v/v), following the Bligh-Dyer method.

  • Add an internal standard (e.g., a deuterated or odd-chain DAG) to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

Chromatographic Conditions (Representative):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over a specified time.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for DAG analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated after fragmentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though it generally offers lower sensitivity and specificity for lipids like this compound, which lack a strong UV chromophore. Derivatization is often necessary to introduce a UV-absorbing moiety.

Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the LC-MS/MS method.

  • After drying the lipid extract, add a derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) and a catalyst (e.g., pyridine).

  • Incubate the reaction mixture to allow for the complete derivatization of the hydroxyl group of this compound.

  • Quench the reaction and extract the derivatized lipid into an organic solvent.

  • Dry the solvent and reconstitute the sample in the mobile phase for HPLC analysis.

Chromatographic Conditions (Representative):

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and isopropanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 205 nm for underivatized DAGs in some applications, or a higher wavelength for specific derivatives).[6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and sensitive method for the quantification of total diacylglycerols. The principle is typically a competitive assay.

Assay Protocol (General for a Competitive ELISA Kit):

  • Prepare standards and samples. Biological samples may require lipid extraction and dilution to fall within the assay's detection range.[7]

  • Add standards and samples to the wells of a microplate pre-coated with an antibody specific for DAG.[5]

  • Add a fixed amount of HRP-conjugated DAG to each well. This will compete with the DAG in the sample for binding to the antibody.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change.[3]

  • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]

  • The intensity of the color is inversely proportional to the concentration of DAG in the sample. A standard curve is used to calculate the concentration of DAG in the unknown samples.[3]

Mandatory Visualization

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[8][9] The activation of PKC by DAG is a key step in intracellular signaling cascades.

DAG_PKC_Pathway receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 (Inositol trisphosphate) pip2->ip3 pkc_active Active PKC dag->pkc_active Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ Release er->ca2 ca2->pkc_active Co-activates (for conventional PKCs) pkc_inactive Inactive PKC pkc_inactive->pkc_active cellular_response Downstream Cellular Responses pkc_active->cellular_response Phosphorylates target proteins

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound, from sample collection to data analysis, with an emphasis on the LC-MS/MS approach.

Quantification_Workflow sample_collection 1. Sample Collection (Tissue, Plasma, etc.) extraction 2. Lipid Extraction (e.g., Bligh-Dyer) + Internal Standard sample_collection->extraction derivatization 3. Derivatization (Optional - e.g., for HPLC-UV) extraction->derivatization analysis 4. Instrumental Analysis (LC-MS/MS, HPLC-UV, or ELISA) extraction->analysis Directly for LC-MS/MS or ELISA derivatization->analysis data_acquisition 5. Data Acquisition analysis->data_acquisition data_processing 6. Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing quantification 7. Quantification & Reporting data_processing->quantification

References

A Comparative Guide to the Biological Activities of Dieicosanoin and Monoicosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of dieicosanoin (a diglyceride) and its corresponding monoglyceride, monoicosanoin. Due to a lack of direct experimental comparisons in the scientific literature, this document extrapolates potential activities based on the established roles of diacylglycerols (DAGs) and monoacylglycerols (MAGs) in cellular signaling. The content herein is intended to guide future research and experimental design.

Introduction

This compound and monoicosanoin are acylglycerols derived from eicosanoic acid, a 20-carbon saturated fatty acid. While structurally similar, the presence of two acyl chains in this compound versus one in monoicosanoin suggests distinct biological functions. Diacylglycerols are well-established as critical second messengers in signal transduction, most notably through the activation of protein kinase C (PKC).[1][2][3] Monoacylglycerols, on the other hand, can also act as signaling molecules, with 2-arachidonoylglycerol (2-AG) being a prominent endocannabinoid.[4][5] Although monoicosanoin is not a known endocannabinoid, its structure warrants investigation into its potential signaling roles.

This guide will explore the theoretical biological activities of these two compounds, propose experimental frameworks to test these hypotheses, and provide detailed protocols for relevant assays.

Theoretical Biological Activity Comparison

Based on the general functions of their respective lipid classes, we can hypothesize the following differential activities:

Biological ActivityThis compound (Diacylglycerol)Monoicosanoin (Monoglyceride)Rationale
Cell Signaling Likely activator of Protein Kinase C (PKC) and other DAG effectors.[1][2]Potential modulator of pathways regulated by other bioactive monoacylglycerols. May serve as a precursor for other lipids.[4][6]DAGs are canonical activators of PKC. The signaling roles of saturated MAGs are less defined but warrant investigation.
Cytotoxicity Potential for cytotoxicity at high concentrations due to membrane disruption or metabolic effects.May exhibit lower cytotoxicity compared to the diacyl form due to increased polarity.The lipophilicity of DAGs could lead to greater membrane perturbation.
Inflammation Could be pro-inflammatory through PKC-mediated pathways that activate transcription factors like NF-κB.Potential for anti-inflammatory effects, although this is highly speculative and requires experimental validation.PKC activation is often linked to pro-inflammatory responses. Some MAGs have been shown to have roles in inflammation resolution.

Proposed Experimental Investigations

To validate the hypothesized activities, a series of in vitro experiments are recommended.

Experimental Workflow: Comparative Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis prep Prepare stock solutions of This compound and Monoicosanoin cytotoxicity Cytotoxicity Assays (MTT, LDH) prep->cytotoxicity inflammation Anti-inflammatory Assays (NO, Cytokine Measurement) prep->inflammation pkc PKC Activation Assay prep->pkc analysis Compare IC50/EC50 values and signaling pathway activation cytotoxicity->analysis inflammation->analysis pkc->analysis

Caption: Workflow for comparative bioactivity screening.

Quantitative Data Summary (Hypothetical)

The following table is a template for presenting potential experimental outcomes.

AssayParameterThis compoundMonoicosanoin
Cytotoxicity (MTT) IC50 (µM)Expected lower valueExpected higher value
Cytotoxicity (LDH) % Maximum LDH Release at X µMExpected higher valueExpected lower value
Anti-inflammatory (NO) IC50 for NO Inhibition (µM)Not expectedTo be determined
PKC Activation EC50 (µM)Expected valueNot expected

Signaling Pathways

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a crucial second messenger that activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][7]

G receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag This compound (DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Targets pkc->downstream phosphorylates response Cellular Response downstream->response

Caption: Diacylglycerol (DAG) signaling cascade.

Monoacylglycerol (MAG) Signaling

Certain monoacylglycerols, such as the endocannabinoid 2-arachidonoylglycerol (2-AG), are hydrolyzed by monoacylglycerol lipase (MAGL) to release free fatty acids and glycerol.[5][8] The released fatty acid, arachidonic acid in the case of 2-AG, is a precursor for prostaglandins, which are inflammatory mediators. While monoicosanoin does not contain arachidonic acid, a similar enzymatic breakdown could release eicosanoic acid, with its own downstream effects.

G mag Monoicosanoin (MAG) magl Monoacylglycerol Lipase (MAGL) mag->magl hydrolysis by ffa Eicosanoic Acid (Free Fatty Acid) magl->ffa glycerol Glycerol magl->glycerol downstream Downstream Metabolic and Signaling Events ffa->downstream

Caption: Monoacylglycerol (MAG) metabolic pathway.

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and monoicosanoin for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 490 nm. A positive control for maximum LDH release should be included by lysing a set of untreated cells.[10]

Anti-inflammatory Assay: Nitric Oxide (NO) Measurement

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Use a macrophage cell line such as RAW 264.7.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound or monoicosanoin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement: Read the absorbance at 540 nm. A decrease in nitrite levels indicates anti-inflammatory activity.[11][12]

Conclusion

While direct comparative data for this compound and monoicosanoin are currently unavailable, their classification as a diacylglycerol and a monoacylglycerol, respectively, allows for the formulation of distinct hypotheses regarding their biological activities. This compound is predicted to function as a signaling molecule within the canonical DAG/PKC pathway, whereas the biological role of monoicosanoin remains to be elucidated. The experimental protocols outlined in this guide provide a clear path for future research to uncover the specific activities of these compounds and their potential as therapeutic agents or research tools.

References

Differentiating 1,2-Dieicosanoin from its 1,3-Isomer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid isomers is paramount. This guide provides a comprehensive comparison of analytical methodologies to differentiate 1,2-dieicosanoin from its 1,3-isomer, supported by experimental data and detailed protocols. Understanding the distinct physicochemical properties and biological activities of these isomers is critical for advancing research in lipid signaling and therapeutics.

Dieicosanoin, a diacylglycerol (DAG) comprised of a glycerol backbone and two eicosanoic acid (C20:0) chains, exists as two primary positional isomers: 1,2-dieicosanoin and 1,3-dieicosanoin. The seemingly subtle difference in the esterification positions of the fatty acids profoundly impacts their spatial arrangement, polarity, and, consequently, their biological function. Notably, the sn-1,2-diacylglycerol isomer is a crucial second messenger that activates protein kinase C (PKC), a key enzyme in numerous cellular signaling cascades. In contrast, the 1,3-isomer is generally considered biologically inactive in this context. Therefore, the ability to distinguish between these isomers is essential for accurate biological and pharmacological studies.

This guide explores the application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous differentiation of 1,2- and 1,3-dieicosanoin.

Chromatographic Separation: The First Line of Distinction

Chromatographic techniques are powerful for separating 1,2- and 1,3-diacylglycerol isomers based on their differing polarities. The 1,2-isomer, with its adjacent fatty acid chains and a free primary hydroxyl group, is slightly more polar than the symmetric 1,3-isomer, which possesses two free primary hydroxyl groups. This difference in polarity allows for their separation using various chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of DAG isomers.[1] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The less polar 1,3-dieicosanoin will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar 1,2-dieicosanoin.

Parameter 1,2-Dieicosanoin 1,3-Dieicosanoin Reference
Relative Retention Time (RP-HPLC) ShorterLonger[1]
Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another effective technique for separating and identifying DAG isomers. Due to their low volatility, diacylglycerols must first be derivatized, typically by silylation to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. This process increases their volatility and thermal stability, making them suitable for GC analysis. The separation on a non-polar GC column is based on the boiling points and molecular shapes of the TMS-derivatized isomers.

Parameter 1,2-Dieicosanoin (as TMS ether) 1,3-Dieicosanoin (as TMS ether) Reference
Relative Retention Time (GC) Typically ShorterTypically LongerGeneral knowledge from lipid analysis

Spectroscopic Characterization: Unveiling the Molecular Structure

While chromatography separates the isomers, spectroscopic techniques provide detailed structural information for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between 1,2- and 1,3-diacylglycerol isomers. The chemical shifts of the protons and carbons in the glycerol backbone are highly sensitive to the positions of the acyl chains.

In the ¹H NMR spectrum of 1,2-dieicosanoin , the protons on the glycerol backbone will show a more complex splitting pattern due to the asymmetry of the molecule. The proton at the sn-2 position is coupled to the protons at the sn-1 and sn-3 positions. In contrast, the ¹H NMR spectrum of the symmetrical 1,3-dieicosanoin will exhibit simpler signals for the glycerol protons.

Similarly, in the ¹³C NMR spectrum, the chemical shifts of the glycerol carbons will differ significantly between the two isomers. For 1,3-dieicosanoin , due to its symmetry, the two primary carbons (sn-1 and sn-3) will be chemically equivalent and produce a single signal, while the secondary carbon (sn-2) will have a distinct chemical shift. In the case of the asymmetric 1,2-dieicosanoin , all three glycerol carbons will be chemically distinct and give rise to three separate signals.

Predicted NMR Chemical Shifts (ppm) in CDCl₃

Nucleus Atom Position 1,2-Dieicosanoin (Predicted) 1,3-Dieicosanoin (Predicted)
¹H Glycerol CH₂ (sn-1, sn-3)~4.1-4.3 (m), ~3.7 (m)~4.1 (d)
Glycerol CH (sn-2)~5.1 (m)~4.9 (quintet)
¹³C Glycerol CH₂ (sn-1, sn-3)~62.5, ~63.5~65.0
Glycerol CH (sn-2)~70.0~68.0
Carbonyl (C=O)~173.0, ~173.5~173.3

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both 1,2- and 1,3-dieicosanoin have the same molecular weight, their fragmentation patterns upon ionization can be distinct, especially in tandem MS (MS/MS) experiments.

After derivatization (e.g., silylation for GC-MS), the fragmentation of the molecular ion can yield diagnostic ions that reveal the positions of the fatty acid chains. A key diagnostic ion to distinguish between DAG positional isomers is the [M-RCO₂CH₂]⁺ ion.[2]

Predicted Key Mass Fragments (as TMS derivatives in GC-EI-MS)

Fragment Ion Description 1,2-Dieicosanoin 1,3-Dieicosanoin Reference
[M-15]⁺ Loss of a methyl group from a TMS groupPresentPresent[2]
[M-RCO₂]⁺ Loss of an eicosanoyl groupPresentPresent[2]
[M-RCO₂CH₂]⁺ Loss of an acyloxymethyl groupAbundantLess Abundant/Absent[2]

Biological Significance: The Role of Isomerism in Cell Signaling

The differentiation of diacylglycerol isomers is critically important in the study of cellular signaling. The activation of many isoforms of Protein Kinase C (PKC) is stereospecific, with a strong preference for sn-1,2-diacylglycerols.[3][4] This specificity arises from the precise structural requirements of the C1 domain of PKC, which binds to the diacylglycerol.

The primary pathway for the generation of signaling-active 1,2-diacylglycerol is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This reaction is triggered by various extracellular signals, such as hormones and growth factors. The resulting 1,2-diacylglycerol, along with inositol trisphosphate (IP₃), acts as a second messenger to propagate the signal within the cell.

PLC_PKC_Pathway extracellular_signal Extracellular Signal (Hormone, Growth Factor) receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag_1_2 1,2-Diacylglycerol pip2->dag_1_2 er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag_1_2->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) pkc->cellular_response Phosphorylates target proteins dag_1_3 1,3-Diacylglycerol inactive Inactive dag_1_3->inactive

Phospholipase C and Protein Kinase C Signaling Pathway.

Experimental Protocols

Protocol 1: Separation of this compound Isomers by RP-HPLC
  • Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of the initial mobile phase (e.g., acetonitrile/isopropanol, 80:20 v/v). Filter the sample through a 0.22 µm PTFE syringe filter.

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and isopropanol. The exact ratio may need to be optimized, starting with 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the elution profile. The 1,2-isomer is expected to elute before the 1,3-isomer.

Protocol 2: Analysis of this compound Isomers by GC-MS
  • Derivatization (Silylation): a. To ~100 µg of the dry this compound sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)). b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the sample to room temperature before injection.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for high-temperature analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 340 °C at a rate of 10 °C/min.

    • Hold at 340 °C for 10 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ion source temperature: 230 °C.

    • Scan range: m/z 50-800.

  • Analysis: Analyze the chromatogram for separated peaks and the corresponding mass spectra for characteristic fragment ions.

Differentiation_Workflow sample Sample containing This compound Isomers hplc RP-HPLC Separation sample->hplc gcms_prep Derivatization (Silylation) sample->gcms_prep two_peaks Two Resolved Peaks? hplc->two_peaks Chromatogram gcms GC-MS Analysis gcms_prep->gcms gcms->two_peaks Chromatogram id_1_2 Identify 1,2-Dieicosanoin (Shorter Retention Time) two_peaks->id_1_2 Yes id_1_3 Identify 1,3-Dieicosanoin (Longer Retention Time) two_peaks->id_1_3 Yes nmr NMR Spectroscopy (¹H and ¹³C) nmr_confirm Confirm Structure via Glycerol Backbone Signals nmr->nmr_confirm msms Tandem MS (MS/MS) msms_confirm Confirm Structure via Fragmentation Pattern msms->msms_confirm id_1_2->nmr id_1_2->msms id_1_3->nmr id_1_3->msms

Logical Workflow for Isomer Differentiation.

Conclusion

The differentiation of 1,2-dieicosanoin from its 1,3-isomer is a critical step in lipid-focused research. A multi-pronged analytical approach is recommended for confident identification. Chromatographic methods, particularly RP-HPLC and GC-MS, provide the initial separation of the isomers. Subsequent spectroscopic analysis by NMR and MS/MS offers definitive structural confirmation based on the unique signals of the glycerol backbone and characteristic fragmentation patterns. By employing these techniques and understanding the underlying principles of their separation and detection, researchers can accurately characterize these important lipid molecules and advance our understanding of their roles in health and disease.

References

A Comparative Guide to the Biological Effects of Long-Chain Diacylglycerols: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols are critical signaling molecules involved in a myriad of cellular processes. As lipid second messengers, they are transiently produced at cellular membranes and play a pivotal role in signal transduction. A key function of DAGs is the recruitment and activation of protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream targets, influencing cellular functions ranging from proliferation and differentiation to apoptosis and metabolism. The biological activity of DAGs is significantly influenced by their chemical structure, particularly the length and degree of saturation of their fatty acyl chains. This guide explores the differential effects of long-chain DAGs in both cellular (in vitro) and whole-organism (in vivo) contexts, highlighting key experimental findings and methodologies.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of long-chain diacylglycerols.

Table 1: In Vitro Effects of Long-Chain Diacylglycerols on Protein Kinase C (PKC) Activation

Diacylglycerol SpeciesPKC Isoform(s) Recruited/ActivatedExperimental SystemKey Quantitative Finding
Stearoyl-arachidonylglycerol (SAG)Classical PKCs (α, β, γ)HeLa Kyoto CellsElicited recruitment of classical PKC isoforms to the plasma membrane.
Stearoyl-oleoylglycerol (SOG)Classical PKCs (α, β, γ)HeLa Kyoto CellsSimilar to SAG, induced translocation of classical PKC isoforms.
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Protein Kinase CLipid VesiclesAt 0.5 mol%, SDG was more potent in increasing PKC activity compared to dioleoylglycerol (DOG), SEG, or SAG.[1]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)Protein Kinase CLipid VesiclesAt 1.0 and 2.0 mol%, SAG and SDG exhibited similar potencies in stimulating PKC activity, which were greater than DOG or SEG.[1]

Table 2: In Vivo Effects of Diacylglycerol Oil in Overweight or Obese Patients with Diabetes or Prediabetes

ParameterPopulationDuration of InterventionKey Quantitative Finding
Fasting Blood Glucose (FBG)Prediabetic12 weeksDecreased by 0.28 mmol/l from baseline.[2]
Total Cholesterol (TC)Prediabetic12 weeksDecreased by 0.27 mmol/l from baseline.[2]
Low-Density Lipoprotein Cholesterol (LDL-C)Prediabetic12 weeksDecreased by 0.28 mmol/l from baseline.[2]
Triglycerides (TAG)Diabetic12 weeksReduced by 0.17 mmol/l from baseline.[2]
Body WeightDiabetic12 weeksDropped by 0.54 kg from baseline.[2]

Experimental Protocols

1. In Vitro PKC Translocation Assay in Live Cells

  • Objective: To visualize and quantify the recruitment of PKC isoforms to the plasma membrane in response to specific diacylglycerols.

  • Cell Line: HeLa Kyoto cells are commonly used.

  • Methodology:

    • Expression of Fluorescently-Tagged PKC: Cells are transfected with plasmids encoding for EGFP-tagged PKC isoforms (e.g., PKCα, PKCβ, PKCγ).

    • Introduction of Caged DAGs: Cells are loaded with photo-caged long-chain DAGs (e.g., cgSAG, cgSOG). These are inactive forms of DAGs that can be activated by a flash of UV light.

    • Live-Cell Imaging: Cells are imaged using confocal microscopy. A baseline fluorescence image is captured.

    • Photoactivation: A UV light flash is used to "uncage" the DAG at the plasma membrane, leading to a rapid and localized increase in its concentration.

    • Time-Lapse Imaging: A series of images are captured post-activation to monitor the translocation of the EGFP-tagged PKC from the cytosol to the plasma membrane.

    • Quantification: The translocation efficiency is measured as the ratio of the normalized fluorescence intensity at the plasma membrane to that in the cytosol over time.

2. In Vitro PKC Activity Assay in Lipid Vesicles

  • Objective: To measure the enzymatic activity of PKC in a controlled, cell-free environment in the presence of different diacylglycerols.

  • Methodology:

    • Preparation of Lipid Vesicles: Small unilamellar vesicles are prepared containing a defined lipid composition, typically including phosphatidylcholine (PC), phosphatidylserine (PS), and the specific diacylglycerol being tested at varying molar percentages.

    • Reaction Mixture: The reaction mixture contains the lipid vesicles, purified PKC enzyme, a peptide substrate for PKC, and radiolabeled ATP ([γ-³²P]ATP) in a suitable buffer containing calcium.

    • Initiation of Reaction: The reaction is initiated by the addition of PKC to the mixture.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Termination of Reaction: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper.

    • Quantification of Phosphorylation: The phosphocellulose paper is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the peptide substrate is then quantified using a scintillation counter, which is proportional to the PKC activity.[1]

3. In Vivo Human Clinical Trial with Diacylglycerol Oil

  • Objective: To assess the effects of dietary diacylglycerol oil on metabolic parameters in human subjects.

  • Study Design: A single-arm trial involving overweight or obese patients with diabetes or prediabetes.

  • Methodology:

    • Participant Recruitment: Subjects meeting the inclusion criteria (e.g., BMI, blood glucose levels) are enrolled in the study.

    • Intervention: Participants are instructed to replace their usual cooking oil with a specified amount of diacylglycerol oil for a defined period (e.g., 12 weeks).

    • Data Collection: Anthropometric measurements (body weight, waist circumference) and blood samples are collected at baseline and at specified follow-up visits.

    • Biochemical Analysis: Blood samples are analyzed for various metabolic markers, including fasting blood glucose, HbA1c, total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Statistical Analysis: Changes in the measured parameters from baseline are statistically analyzed to determine the effect of the intervention.[2]

Signaling Pathway

Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling Pathway

The canonical signaling pathway initiated by the generation of diacylglycerol at the cell membrane involves the activation of protein kinase C. This pathway is a central node in cellular signal transduction, integrating a wide range of extracellular signals to elicit diverse physiological responses.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes to PKC_mem Active PKC Substrate Substrate Protein PKC_mem->Substrate Phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates & Activates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to Ext_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Ext_Signal->Receptor Binds Receptor->PLC Activates

Caption: The DAG-PKC signaling cascade.

Experimental Workflow

A General Workflow for Comparing In Vitro and In Vivo Effects

A comprehensive understanding of the biological effects of a compound like dieicosanoin requires a multi-faceted approach that bridges the gap between cellular and organismal responses. The following diagram illustrates a logical workflow for such an investigation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Models (e.g., hepatocytes, adipocytes) Mol_Bio Molecular Biology (e.g., gene expression) Cell_Culture->Mol_Bio Biochem_Assays Biochemical Assays (e.g., PKC activity) Data_Analysis Comparative Data Analysis Biochem_Assays->Data_Analysis Mol_Bio->Data_Analysis Animal_Models Animal Models (e.g., rodents) Human_Studies Human Clinical Trials Animal_Models->Human_Studies Pharmaco Pharmacokinetics & Pharmacodynamics Animal_Models->Pharmaco Human_Studies->Data_Analysis Pharmaco->Data_Analysis Hypothesis Hypothesis Generation (e.g., this compound affects lipid metabolism) Hypothesis->Cell_Culture Hypothesis->Biochem_Assays Hypothesis->Animal_Models Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Dieicosanoin's Efficacy as a Signaling Molecule: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of dieicosanoin, a diacylglycerol (DAG) with two 20-carbon saturated fatty acid chains (arachidic acid), against other well-characterized lipid signaling molecules. We delve into its putative efficacy in activating key signaling pathways, supported by experimental data from related lipid species, and provide detailed protocols for further investigation.

Diacylglycerols are critical second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms. The specific fatty acid composition of a DAG molecule is a crucial determinant of its signaling potency and can lead to differential downstream effects. This compound, with its long, saturated acyl chains, is expected to exhibit distinct signaling properties compared to more commonly studied DAGs containing unsaturated fatty acids.

Comparative Efficacy in Protein Kinase C Activation

The structural differences between saturated and unsaturated DAGs influence their incorporation into cellular membranes and their interaction with the C1 domain of PKC, thereby affecting the magnitude and duration of signaling.

Table 1: Comparative Efficacy of Diacylglycerol Species in Activating Protein Kinase C (PKC)

Diacylglycerol SpeciesAcyl Chain CompositionRelative Efficacy in PKC ActivationKey Characteristics & Notes
This compound (proxy data) Di-C20:0 (saturated)Potentially high, sustained activationExpected to be poorly soluble and may partition into specific membrane microdomains. Data is extrapolated from other long-chain saturated DAGs.
1,2-Dipalmitin Di-C16:0 (saturated)HighShown to induce PKC-dependent insulin resistance in muscle cells.
1,2-Distearin Di-C18:0 (saturated)HighSimilar to dipalmitin, implicated in modulating cellular responses to insulin.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) C18:1 (unsaturated) / C2:0 (saturated)High, transient activationA widely used synthetic analog for studying PKC activation due to its cell permeability.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) C18:0 (saturated) / C20:4 (unsaturated)HighAn endogenous DAG species, potent activator of multiple PKC isoforms.

Note: The efficacy of DAGs can be isoform-specific for PKC and can be influenced by the lipid composition of the surrounding membrane.

Potential Role in Intracellular Calcium Signaling

In addition to direct PKC activation, DAG signaling is intricately linked with intracellular calcium ([Ca²⁺]i) mobilization. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. While this compound itself does not directly bind calcium, its generation is coupled with this crucial signaling event. The sustained presence of a poorly metabolizable DAG like this compound at the membrane could potentially influence the duration and dynamics of calcium-dependent signaling events.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the activity of purified PKC in response to different diacylglycerols.

Materials:

  • Purified PKC isoform (e.g., PKCα, β, or δ)

  • Lipid vesicles (see Protocol 2 for preparation)

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • Kinase assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • Stop solution (75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS) and phosphatidylcholine (PC) with and without the diacylglycerol to be tested (e.g., this compound, OAG) as described in Protocol 2.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 25 µL of 2x Kinase Assay Buffer

    • 5 µL of lipid vesicles (containing the test DAG)

    • 10 µL of purified PKC enzyme (concentration to be optimized)

    • 5 µL of PKC substrate peptide (1 mg/mL)

  • Initiate Reaction: Add 5 µL of [γ-³²P]ATP (10 µCi/µL, 3000 Ci/mmol) to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of stop solution.

  • Spotting: Spot 75 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.

  • Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of PKC (in pmol of phosphate transferred per minute per mg of enzyme) for each condition. Compare the activity in the presence of different DAGs.

Protocol 2: Preparation of Lipid Vesicles for In Vitro Assays

This protocol is crucial for presenting poorly soluble lipids like this compound to the PKC enzyme in a biologically relevant context.

Materials:

  • This compound, Phosphatidylcholine (PC), Phosphatidylserine (PS)

  • Chloroform

  • Glass test tubes

  • Nitrogen gas stream

  • Sonicator (probe or bath)

  • Assay buffer (e.g., HEPES buffer)

Procedure:

  • Lipid Mixture Preparation: In a glass test tube, dissolve the desired lipids (e.g., PC, PS, and this compound) in chloroform. A typical molar ratio would be 65:30:5 (PC:PS:DAG).

  • Solvent Evaporation: Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas. To ensure complete removal of the solvent, place the tube under a vacuum for at least 1 hour.

  • Hydration: Add the desired assay buffer to the dried lipid film.

  • Vesicle Formation: Hydrate the lipid film by vortexing vigorously for 5-10 minutes. The solution will appear milky.

  • Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension.

    • Probe sonication: Sonicate on ice in short bursts until the solution becomes clear.

    • Bath sonication: Sonicate in a bath sonicator for 20-30 minutes, or until the solution clarifies.

  • Storage: The prepared lipid vesicles can be stored at 4°C for a short period or under nitrogen at -20°C for longer-term storage.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses the fluorescent indicator Fura-2 to measure changes in intracellular calcium levels in response to cellular stimulation that generates endogenous DAGs or in response to exogenous application of cell-permeable DAG analogs.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Cell-permeable DAG analog (e.g., OAG) or agonist that stimulates endogenous DAG production.

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells on coverslips with the loading solution at 37°C for 30-45 minutes.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS containing Ca²⁺.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Stimulation:

    • Perfuse the cells with a solution containing the agonist or cell-permeable DAG.

    • Continuously record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • The ratio is proportional to the intracellular calcium concentration. Convert the ratio to [Ca²⁺]i using a standard calibration procedure (e.g., with ionomycin and EGTA).

Visualizations of Signaling Pathways and Workflows

G General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 6. Recruitment & Activation PKC_active Active PKC PKC->PKC_active IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_ER Ca²⁺ (from ER) Ca_ER->PKC Co-activation (for cPKCs) Downstream Downstream Substrates PKC_active->Downstream 7. Phosphorylation Cellular_Response Cellular Response Downstream->Cellular_Response 8. Effect IP3R->Ca_ER 5. Ca²⁺ Release Agonist Agonist Agonist->GPCR 1. Agonist Binding

Caption: General Diacylglycerol (DAG) Signaling Pathway.

G Experimental Workflow for Comparing DAG Efficacy cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Lipid_Prep Prepare Lipid Stocks (this compound, OAG, etc.) Vesicle_Prep Prepare Lipid Vesicles (with and without DAGs) Lipid_Prep->Vesicle_Prep PKC_Assay In Vitro PKC Activity Assay (Radiometric or FRET-based) Vesicle_Prep->PKC_Assay Cell_Culture Culture Adherent Cells Ca_Assay Intracellular Calcium Imaging (Fura-2 Staining) Cell_Culture->Ca_Assay PKC_Data Quantify PKC Activity (e.g., Vmax, EC50) PKC_Assay->PKC_Data Ca_Data Analyze Calcium Transients (Amplitude, Frequency) Ca_Assay->Ca_Data Comparison Comparative Analysis of Efficacy PKC_Data->Comparison Ca_Data->Comparison

Safety Operating Guide

Proper Disposal of Dieicosanoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Dieicosanoin is critical for laboratory safety and environmental protection. A key consideration is that the health hazards and toxicological properties of this compound have not been fully investigated[1]. Therefore, this compound should be handled with caution as a potentially hazardous substance, and all disposal procedures must be conducted in accordance with institutional and local regulations for chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant safety measures are in place. The following table summarizes key safety information derived from the product's Safety Data Sheet (SDS).

Precaution CategorySpecific Recommendations
Exposure Controls Avoid prolonged exposure and do not breathe vapor or dust[1]. Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure a safety shower and eye wash station are readily available[1].
Personal Protective Equipment (PPE) Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use[1]. Eye Protection: Wear protective safety goggles[1]. Respiratory Protection: Use respirators and components tested and approved under appropriate government standards if dust or vapor is generated[1]. Skin and Body Protection: Wear a protective lab coat and other appropriate clothing to prevent skin contact[1].
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday[1]. Do not eat, drink, or smoke when using this product.
In Case of a Spill Scoop up solid material or absorb liquid material and place it into an appropriate, closed container for disposal[1]. Ventilate the area and wash the affected spill area after pickup is complete[1].

Step-by-Step Disposal Protocol for this compound

As no specific experimental protocol for the disposal of this compound is published, the following procedure is based on established best practices for the disposal of laboratory chemicals with unknown toxicity.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips)—as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate it as a distinct waste stream.

2. Waste Collection and Containment:

  • Unused/Expired Solid Product: Collect the solid this compound in its original container if possible, or in a new, clean, and chemically compatible container with a secure, leak-proof lid.

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a dedicated, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage. Ensure the container is compatible with the solvent used. Do not fill the container to more than 80% of its capacity.

  • Contaminated Labware: Place all contaminated disposable items, such as gloves, absorbent pads, and pipette tips, into a designated, clearly labeled, and sealed plastic bag or container for solid hazardous waste.

3. Labeling Hazardous Waste:

  • Properly label the waste container immediately. Most institutions provide specific "Hazardous Waste" tags.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • For mixtures, list all constituents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location (building and room number).

    • Indicate any associated hazards (e.g., "Caution: Toxicological Properties Unknown").

4. Secure Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel, away from general traffic, and in a secondary containment tray to catch any potential leaks.

  • Ensure incompatible waste types are not stored together.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash[2]. This is a violation of environmental regulations and poses a safety risk.

  • Follow all institutional procedures for waste pickup, which may involve completing an online or paper form detailing the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in a sealed, compatible container waste_type->solid_waste Pure Compound liquid_waste Collect in a leak-proof liquid waste container waste_type->liquid_waste Solution contaminated_items Double-bag contaminated solid items (gloves, wipes) waste_type->contaminated_items Contaminated Material label_container Label Container as 'Hazardous Waste' - Full Chemical Name - Date & PI Information solid_waste->label_container liquid_waste->label_container contaminated_items->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Dieicosanoin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: The toxicological properties of this product have not been fully investigated. Handle with caution. [1]

This guide provides essential, immediate safety and logistical information for handling Dieicosanoin (also known as Diarachidin) in a laboratory setting.[1] Given that the health hazards of this compound have not been fully determined, researchers, scientists, and drug development professionals should adhere to stringent safety protocols to minimize potential exposure.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound. This guidance is based on general best practices for handling research chemicals with unknown toxicological profiles.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact. Gloves must be inspected before use and replaced if contaminated.[1][2]
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from potential splashes or airborne particles.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]

Operational Plan for Handling this compound

A systematic approach is crucial when working with research chemicals. The following step-by-step procedure ensures a safe operational workflow from preparation to disposal.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Gather all necessary equipment and reagents before handling the compound.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Do not breathe in any dust or vapor.[1]

  • Avoid eating, drinking, or smoking in the work area.[2]

  • Use caution when handling the substance to prevent spills.[1]

  • For weighing or transferring solid material, do so in a manner that minimizes the creation of dust.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert substance and place it into a designated, sealed container for disposal.[1]

  • Ventilate the area of the spill and wash the affected surface after the material has been collected.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect all waste, including unused material and contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_waste Collect Waste handle_experiment->cleanup_waste emergency_spill Spill handle_experiment->emergency_spill If spill occurs emergency_exposure Exposure handle_experiment->emergency_exposure If exposure occurs cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose via EHS cleanup_doff->cleanup_dispose emergency_first_aid First Aid emergency_spill->emergency_first_aid emergency_exposure->emergency_first_aid

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.